Carbamodithioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
carbamodithioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVNPHBNOWQYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208119 | |
| Record name | Carbamodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-07-0, 4384-82-1 | |
| Record name | Dithiocarbamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamodithioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithiocarbamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DITHIOCARBAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XK73BNP7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of Carbamodithioic acid?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of carbamodithioic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological and chemical processes.
Core Physical and Chemical Properties
This compound, also known as dithiocarbamic acid, is the simplest of the dithiocarbamic acids. It is a sulfur analog of carbamic acid where both oxygen atoms are replaced by sulfur. The free acid is known to be unstable, readily decomposing, which has made the characterization of its physical properties challenging.[1] Consequently, much of the available data pertains to its more stable salts and esters.
General Properties
| Property | Value | Source |
| Chemical Formula | CH₃NS₂ | [2] |
| Molecular Weight | 93.18 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 594-07-0 | [2] |
| Canonical SMILES | C(=S)(N)S | [2] |
| InChI | InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4) | [2] |
| InChIKey | DKVNPHBNOWQYFE-UHFFFAOYSA-N | [2] |
Acid-Base Properties
| Property | Value | Source |
| pKa | 2.95 (at 25°C) |
Solubility
Quantitative solubility data for the free this compound is scarce due to its instability. However, its salts, such as sodium and ammonium dithiocarbamate, are generally soluble in water and polar organic solvents. The solubility of related dithiocarbamate salts provides an indication of the expected solubility behavior.
| Solvent | Solubility of Sodium Diethyldithiocarbamate (Ditiocarb) | Notes |
| Water | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Acetone | Soluble | |
| Benzene | Insoluble | |
| Diethyl Ether | Insoluble | |
| Chloroform | Slightly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Stability
This compound is inherently unstable and readily decomposes, particularly in acidic conditions, to carbon disulfide and the corresponding amine (in this case, ammonia).[1] The decomposition is accelerated by lower pH and increased temperature. Its salts are significantly more stable, especially in basic solutions. Ammonium dithiocarbamate, a common salt, is known to be sensitive to air and temperature and is best stored in a refrigerator.
Experimental Protocols
Synthesis of Ammonium Carbamodithioate (A Stable Precursor)
Due to the instability of the free acid, synthesis typically focuses on its more stable salts. The following protocol is adapted from the general synthesis of dithiocarbamates.
Materials:
-
Ammonia solution (aqueous)
-
Carbon disulfide (CS₂)
-
Ethanol (or other suitable polar solvent)
-
Ice bath
Procedure:
-
Chill the ammonia solution and ethanol in an ice bath.
-
Slowly add carbon disulfide dropwise to the cold ammonia solution with constant stirring.
-
A precipitate of ammonium carbamodithioate will form.
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold ethanol.
-
Dry the product under vacuum.
Determination of pKa by Spectrophotometry
This method is suitable for determining the pKa of unstable compounds like dithiocarbamic acids.
Principle: The absorbance of the dithiocarbamate solution is measured at different pH values. The pKa is determined from the inflection point of the sigmoid curve obtained by plotting absorbance against pH.
Materials:
-
Diode array spectrophotometer
-
pH meter
-
Buffer solutions of varying pH
-
Solution of the dithiocarbamate salt
-
Constant temperature water bath (25°C)
Procedure:
-
Prepare a series of buffer solutions with known pH values.
-
Prepare a stock solution of the dithiocarbamate salt.
-
For each pH value, mix a small aliquot of the dithiocarbamate stock solution with the buffer solution in a cuvette.
-
Immediately measure the UV-Vis spectrum of the solution using the diode array spectrophotometer. The rapid data acquisition minimizes errors due to decomposition.
-
Plot the absorbance at a specific wavelength (corresponding to either the protonated or deprotonated species) against the pH.
-
The pKa value corresponds to the pH at the inflection point of the resulting sigmoid curve.
Involvement in Signaling Pathways and Mechanisms of Action
Dithiocarbamates, including derivatives of this compound, are known to interact with various biological signaling pathways, primarily through their ability to chelate metal ions and interact with sulfhydryl groups of proteins.
Inhibition of the NF-κB Signaling Pathway
Dithiocarbamates are widely recognized as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. The inhibitory effect of dithiocarbamates is often attributed to their antioxidant properties and their ability to interfere with the ubiquitination and degradation of IκB, the inhibitory protein of NF-κB.
Enzyme Inhibition
Dithiocarbamates can act as inhibitors of various enzymes, often by chelating essential metal ions in the enzyme's active site or by reacting with critical cysteine residues.
-
Carbonic Anhydrases: Dithiocarbamates are potent inhibitors of zinc-containing carbonic anhydrases.
-
α-Glucosidase: Some dithiocarbamate derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes.
-
Other Metalloenzymes: The metal-chelating properties of dithiocarbamates make them potential inhibitors for a wide range of metalloenzymes.
References
An In-depth Technical Guide to the Structure and Tautomerism of Carbamodithioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamodithioic acid, the sulfur analog of carbamic acid where both oxygen atoms are replaced by sulfur, is a fundamental structure in the broader class of dithiocarbamates. These compounds and their derivatives are of significant interest across various scientific disciplines, including medicinal chemistry, materials science, and agriculture, owing to their versatile metal-chelating properties and diverse biological activities. A thorough understanding of the structure and tautomeric behavior of the parent this compound is crucial for the rational design and development of novel dithiocarbamate-based compounds. This technical guide provides a comprehensive overview of the structure, tautomerism, and characterization of this compound, supported by theoretical and experimental data.
Molecular Structure
This compound exists in a planar geometry and can be found in two primary conformations: syn and anti. Theoretical calculations indicate that the syn conformer, where the S-H bond is directed towards the nitrogen atom, is the more stable form.[1] The structure is characterized by resonance, with significant delocalization of the nitrogen lone pair electrons into the C=S bond, imparting a degree of double bond character to the C-N bond.[2]
The key structural parameters of the syn and anti conformers of this compound, determined through ab initio molecular orbital calculations, are summarized in the table below.[1]
| Parameter | syn-Carbamodithioic Acid | anti-Carbamodithioic Acid |
| Bond Lengths (Å) | ||
| C=S | 1.669 | 1.670 |
| C-S | 1.776 | 1.775 |
| C-N | 1.359 | 1.360 |
| S-H | 1.341 | 1.341 |
| N-H (avg.) | 1.007 | 1.007 |
| **Bond Angles (°) ** | ||
| S=C-S | 125.8 | 126.1 |
| S=C-N | 123.1 | 119.9 |
| S-C-N | 111.1 | 114.0 |
| C-S-H | 96.5 | 96.6 |
| C-N-H (avg.) | 118.9 | 118.9 |
| H-N-H | 116.8 | 116.8 |
Tautomerism
This compound exhibits tautomerism, existing in equilibrium with its tautomeric form, carbonimidodithioic acid.[3] This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms.
The tautomeric equilibrium can be represented as follows:
Tautomeric equilibrium of this compound.
Computational studies suggest that the this compound (thione) form is the more stable tautomer. The relative stability is influenced by factors such as the solvent environment.
Spectroscopic Characterization
The structural features of dithiocarbamates are elucidated through various spectroscopic techniques, primarily IR and NMR spectroscopy. While data for the free, unsubstituted this compound is scarce due to its instability, the spectroscopic characteristics of its stable salts, such as ammonium dithiocarbamate, and its derivatives provide valuable insights.
Infrared (IR) Spectroscopy
The IR spectra of dithiocarbamates are characterized by several key absorption bands. The stretching vibration of the C-N bond, often referred to as the "thioureide" band, is of particular diagnostic importance.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H | Stretch | 3400 - 3200 | Broad, indicative of hydrogen bonding. In primary amines, two bands may be observed. |
| C-H | Stretch | 3100 - 2800 | |
| C-N (Thioureide) | Stretch | 1550 - 1450 | The position of this band is sensitive to the electronic environment and coordination to a metal center. |
| C-S | Stretch | 1000 - 950 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the characterization of dithiocarbamates. The chemical shifts of the protons and carbons provide information about the electronic environment within the molecule.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | N-H | 7.0 - 8.5 | Broad signal, exchangeable with D₂O. |
| ¹³C | N-C=S | 190 - 220 | The chemical shift of the thiocarbonyl carbon is highly characteristic.[4] |
Experimental Protocols
Due to the inherent instability of free this compound, it is typically generated in situ or, more commonly, isolated as a stable salt, such as ammonium or sodium dithiocarbamate. The following protocols describe the synthesis of ammonium dithiocarbamate and a general procedure for the synthesis of dithiocarbamate salts.
Synthesis of Ammonium Dithiocarbamate
This protocol is adapted from the procedure for the synthesis of rhodanine, which uses ammonium dithiocarbamate as a key intermediate.
Materials:
-
95% Ethanol
-
Gaseous Ammonia (NH₃)
-
Carbon Disulfide (CS₂)
-
Diethyl ether
Procedure:
-
Cool 250 mL of 95% ethanol in a 1 L Erlenmeyer flask immersed in an ice bath.
-
Pass gaseous ammonia through the cooled ethanol until the weight has increased by approximately 39 g (2.3 moles).
-
To this cold solution, add a well-cooled mixture of 76 g (1 mole) of carbon disulfide and 200 mL of diethyl ether.
-
Stopper the flask loosely and keep it in the ice bath for 2-3 hours.
-
Allow the flask to stand at room temperature overnight.
-
The crystalline ammonium dithiocarbamate precipitates from the solution.
-
Collect the crystals by filtration and wash with cold ethanol and then with ether.
-
The product can be used immediately or stored under an inert atmosphere at low temperature.
Workflow for the synthesis of ammonium dithiocarbamate.
General Synthesis of Dithiocarbamate Salts from Primary or Secondary Amines
This is a general one-pot procedure for the synthesis of dithiocarbamate salts.
Materials:
-
Primary or secondary amine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve the amine and an equimolar amount of the base in a suitable solvent in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of carbon disulfide to the cooled, stirring solution. The reaction is often exothermic.
-
Continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.
-
The dithiocarbamate salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Conclusion
This compound, while unstable in its free form, is a pivotal parent compound for a vast array of dithiocarbamate derivatives with significant applications in science and industry. Its structure is well-defined by theoretical calculations, revealing a preference for the syn conformation. The tautomeric equilibrium with carbonimidodithioic acid favors the thione form. Spectroscopic techniques, particularly IR and NMR, are indispensable for the characterization of its stable salts and derivatives, providing key insights into their electronic and molecular structures. The straightforward synthesis of dithiocarbamate salts from amines and carbon disulfide allows for the ready generation of a diverse library of these valuable compounds for further research and development. A comprehensive understanding of these fundamental principles is essential for any professional working with or developing dithiocarbamate-based technologies.
References
- 1. Synthesis of Both Ionic Species of Ammonium Dithiocarbamate Derived Cholic Acid Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Carbamodithioic Acid and Its Derivatives: An In-depth Technical Guide
Introduction
Carbamodithioic acids, and more commonly their dithiocarbamate derivatives, represent a versatile class of sulfur-containing compounds with a broad spectrum of biological activities. Characterized by the presence of an NCS2 functional group, these molecules have garnered significant interest in the fields of medicinal chemistry and drug development. Their ability to chelate metal ions is central to many of their biological functions, influencing a range of cellular processes. This technical guide provides a comprehensive overview of the principal biological activities of carbamodithioic acid derivatives, with a focus on their anticancer, antioxidant, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Dithiocarbamate derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and disruption of key cellular signaling pathways.
Quantitative Anticancer Activity Data
The in vitro anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative dithiocarbamate derivatives against several human cancer cell lines.
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Piperazine Carbodithioic Acid Esters | 4-methylpiperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester | HL-60 (Leukemia) | 5.3 | [1] |
| 4-methylpiperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester | Bel-7402 (Hepatocellular Carcinoma) | 11.5 | [1] | |
| Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes | Complex 6a | MGC-803 (Gastric Cancer) | 1.0 ± 0.2 | [2] |
| Complex 6c | T-24 (Bladder Cancer) | 4.2 ± 0.7 | [2] | |
| Complex 6a | A549/CDDP (Cisplatin-resistant Lung Cancer) | 1.31 ± 1.39 | [2] | |
| Sugar-Linked Diethyldithiocarbamates (with Cu2+) | DG-DDC (2-deoxy-glycosyl diethyldithiocarbamate) | H630 (Colorectal Cancer) | < 10 | [3] |
| G-DDC (N,N-diethyl-D-glucopyranosyl dithiocarbamate) | MDA-MB-231 (Breast Cancer) | < 10 | [3] | |
| Methanesulfonyl-Piperazine-Based Dithiocarbamates | 2-chlorophenyl derivative (5b) | A-549 (Lung Cancer) | % Cell Viability = 25.11 ± 2.49 | [4] |
| 2,4-dimethylphenyl derivative (5i) | A-549 (Lung Cancer) | % Cell Viability = 25.31 ± 3.62 | [4] |
Signaling Pathways in Anticancer Activity
The anticancer effects of dithiocarbamates are often attributed to their interference with critical cellular signaling pathways, primarily the NF-κB and the ubiquitin-proteasome pathways.
1.2.1. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis.[5] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy. Dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), are potent inhibitors of NF-κB activation.[3][6] They are believed to prevent the degradation of the inhibitory protein IκB, which otherwise releases NF-κB to translocate to the nucleus and activate pro-survival genes.[3]
References
- 1. Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Dithiocarbamates in Coordination Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dithiocarbamates (DTCs), a class of organosulfur compounds, have long been a cornerstone of coordination chemistry. Their remarkable versatility as ligands, stemming from their strong chelating ability with a vast array of metal ions, has propelled their application across diverse scientific disciplines, from agriculture to cutting-edge medicine. This technical guide provides an in-depth exploration of the coordination chemistry of dithiocarbamates, offering detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of their influence on critical biological pathways.
Core Principles of Dithiocarbamate Coordination
Dithiocarbamate ligands, possessing the general formula R₂NCS₂⁻, are monoanionic bidentate ligands that coordinate to metal centers through their two sulfur atoms. This chelation forms a stable four-membered ring, the electronic properties of which can be finely tuned by modifying the R groups on the nitrogen atom. This structural flexibility allows for the stabilization of metals in various oxidation states and the formation of complexes with diverse geometries, including square planar, tetrahedral, and octahedral arrangements.[1][2]
The resonance delocalization of the nitrogen lone pair electrons into the C-S bonds imparts a partial double bond character to the C-N bond, influencing the electronic and steric properties of the resulting metal complex.[3] This unique electronic structure contributes to the stability of dithiocarbamate complexes and their rich electrochemistry.[2]
Synthesis of Dithiocarbamate Ligands and Metal Complexes
The synthesis of dithiocarbamate ligands is typically a straightforward one-pot reaction involving a primary or secondary amine, carbon disulfide, and a base such as sodium hydroxide.[3][4] The resulting dithiocarbamate salt can then be readily reacted with a metal salt in a metathesis reaction to yield the desired metal complex, which often precipitates from the reaction mixture.[4][5]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for a selection of dithiocarbamate complexes.
Stability Constants
The stability of metal-dithiocarbamate complexes is a crucial factor in their application. The overall stability constants (log β₂) for various dithiocarbamate complexes with divalent metal ions generally follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6][7]
| Dithiocarbamate Ligand | Mn(II) | Fe(II) | Co(II) | Ni(II) | Cu(II) | Zn(II) | Reference |
| Pentamethylenedithiocarbamate | 5.80 | 7.95 | - | - | - | - | [8] |
| Diethyldithiocarbamate | - | - | - | 6.27 x 10⁷ (Keq) | - | - | [9] |
| Pyrrolidinedithiocarbamate | - | - | - | - | - | - | |
| (Keq values are also reported for Pd(II) and Co(III) complexes with various alkyl dithiocarbamates) | [9][10] |
Table 1: Overall Stability Constants (log β₂ or Keq) of Dithiocarbamate Complexes.
Spectroscopic Data
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the characterization of dithiocarbamate complexes.
Infrared Spectroscopy: Key diagnostic vibrational bands in the IR spectrum confirm the coordination of the dithiocarbamate ligand to the metal center.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Significance | Reference |
| ν(C-N) "Thioureide" | 1450 - 1550 | A shift to higher frequency upon complexation indicates an increase in C-N double bond character. | [5] |
| ν(C-S) | 950 - 1050 | A single sharp band indicates bidentate coordination, while a split band may suggest monodentate coordination. | [5] |
| ν(M-S) | 300 - 450 | Confirms the formation of a metal-sulfur bond. | [5] |
Table 2: Key Diagnostic Infrared Vibrational Bands for Dithiocarbamate Complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR provide detailed structural information.
| Nucleus | Key Signal | Chemical Shift Range (ppm) | Significance | Reference |
| ¹H | Protons α to Nitrogen | Varies | Shifts upon coordination indicate changes in the electronic environment around the nitrogen atom. | [11] |
| ¹³C | NCS₂ Carbon | 200 - 215 | Highly sensitive to the nature of the R groups and the coordinated metal. | [11][12] |
Table 3: Key Diagnostic NMR Chemical Shifts for Dithiocarbamate Complexes.
Crystallographic Data
X-ray crystallography provides definitive information on the solid-state structure of dithiocarbamate complexes, including bond lengths and angles.
| Complex | M-S Bond Length (Å) | S-M-S Angle (°) (Bite Angle) | Coordination Geometry | Reference |
| [Ni(S₂CN(C₂H₅)₂)₂] | 2.20-2.22 | ~79 | Square Planar | |
| [Cu(S₂CN(C₂H₅)₂)₂] | 2.30-2.34 | ~76 | Square Planar | |
| [Zn(S₂CN(C₂H₅)₂)₂] | 2.34-2.43 | ~76 | Distorted Tetrahedral | |
| [Pd(MeDTC)₂] | 2.34 | ~75 | Square Planar | [13] |
| [Pt(MeDTC)₂] | 2.32 | ~75 | Square Planar | [13] |
| [Zn(PTHIQDTC)₂(DMSO)] | 2.33-2.63 | - | - | [12] |
Table 4: Selected Bond Lengths and Angles for Metal Dithiocarbamate Complexes. (Note: MeDTC = Dimethyldithiocarbamate, PTHIQDTC = 1-phenyl-1,2,3,4-tetrahydroisoquinoline dithiocarbamate)
Experimental Protocols
Detailed methodologies for the synthesis and characterization of dithiocarbamate complexes are crucial for reproducible research.
Synthesis of Sodium Diethyldithiocarbamate
This protocol describes the synthesis of a common dithiocarbamate ligand.[14]
Materials:
-
Diethylamine
-
Carbon disulfide
-
Sodium hydroxide
-
Ethanol or water
Procedure:
-
Dissolve sodium hydroxide (1 equivalent) in ethanol or water in a flask placed in an ice bath.[15]
-
Add diethylamine (1 equivalent) to the cooled solution.
-
Slowly add carbon disulfide (1 equivalent) dropwise to the stirred solution. The reaction is exothermic.[5]
-
Continue stirring the reaction mixture for 1-2 hours. The sodium diethyldithiocarbamate will precipitate as a white solid.[15]
-
Collect the precipitate by filtration and wash with cold ethanol or diethyl ether to remove unreacted starting materials.[15]
-
Dry the purified product in a desiccator over a suitable desiccant like silica gel.[5]
Synthesis of a Transition Metal Dithiocarbamate Complex (e.g., Ni(S₂CN(C₂H₅)₂)₂)
This protocol outlines a general metathesis reaction for the synthesis of a metal dithiocarbamate complex.[5]
Materials:
-
Sodium diethyldithiocarbamate
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol or water
Procedure:
-
Prepare a solution of sodium diethyldithiocarbamate (2 equivalents) in water or ethanol.
-
In a separate flask, prepare a solution of NiCl₂·6H₂O (1 equivalent) in water or ethanol.
-
Slowly add the nickel(II) chloride solution to the stirred sodium diethyldithiocarbamate solution. A precipitate should form immediately.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitated complex by filtration.
-
Wash the solid with water to remove any sodium chloride byproduct, followed by a wash with ethanol.
-
Dry the final product in a desiccator.
Characterization by FT-IR Spectroscopy (KBr Pellet Method)
This protocol details the preparation of a KBr pellet for the analysis of solid samples.[11][16]
Materials:
-
Dried dithiocarbamate complex (1-2 mg)
-
Spectroscopy-grade potassium bromide (KBr) (100-200 mg)
-
Agate mortar and pestle
-
Pellet-pressing die and hydraulic press
Procedure:
-
Gently grind the dithiocarbamate complex sample in an agate mortar.
-
Add the dry KBr powder and intimately mix with the sample by grinding until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet-pressing die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent disk.
-
Carefully remove the KBr pellet and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]
Characterization by NMR Spectroscopy
This protocol is for the structural elucidation of diamagnetic dithiocarbamate complexes in solution.[11]
Materials:
-
Dithiocarbamate complex (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Internal standard (e.g., tetramethylsilane - TMS), if required
Procedure:
-
Accurately weigh the dithiocarbamate complex and dissolve it in the appropriate deuterated solvent in an NMR tube.
-
Add a small amount of TMS if an internal standard is needed.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[11]
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios and assign signals in both spectra to the corresponding atoms in the complex.
Visualization of Pathways and Workflows
Graphviz diagrams are used to visualize complex relationships and workflows, providing a clear and concise representation of the concepts discussed.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of dithiocarbamate metal complexes.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of a dithiocarbamate derivative as a model of thiol oxidative stress in H9c2 rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. shimadzu.com [shimadzu.com]
Dithiocarbamic Acid and its Derivatives: A Technical Guide for Drug Development
An in-depth exploration of the synthesis, biological activity, and therapeutic potential of dithiocarbamates for researchers, scientists, and drug development professionals.
Dithiocarbamic acids, organic compounds characterized by the functional group R₂NCS₂H, and their derivatives, known as dithiocarbamates, are a versatile class of molecules with a rich history of applications ranging from agriculture to medicine.[1][2][3] Initially recognized for their utility in the vulcanization of rubber and as fungicides, recent advancements have brought their significant therapeutic potential to the forefront of scientific research.[4][5] This technical guide provides a comprehensive overview of the core literature on dithiocarbamic acid research, focusing on their synthesis, multifaceted biological activities, and promising applications in drug development.
Synthesis of Dithiocarbamic Acid Derivatives
The fundamental synthesis of dithiocarbamate salts is a well-established one-pot reaction involving a primary or secondary amine, carbon disulfide (CS₂), and a base, typically sodium or potassium hydroxide.[3][6][7] This straightforward and efficient method allows for the generation of a wide array of dithiocarbamate derivatives. The general reaction is as follows:
R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O[5]
These dithiocarbamate salts can be further modified through S-alkylation or by complexation with various metal ions, leading to a diverse library of compounds with unique physicochemical and biological properties.[5][8][9]
Core Biological Activities and Therapeutic Applications
Dithiocarbamates exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. Their primary mechanism of action is often attributed to their ability to chelate metal ions and their high reactivity with thiol groups in biological systems.[4][6] This allows them to modulate the activity of various enzymes and signaling pathways.
Anticancer Activity
A significant body of research has focused on the anticancer properties of dithiocarbamates.[8][10] They have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and overcome drug resistance.[1][11] For instance, the well-known dithiocarbamate derivative, disulfiram, has been repurposed and is in clinical trials for its anticancer effects.[4][8] Metal complexes of dithiocarbamates, particularly with gold(III) and copper, have also demonstrated potent in vitro and in vivo antitumor properties with reduced systemic toxicity.[4][12]
Antimicrobial Properties
Dithiocarbamates have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, viruses, and parasites.[4][8] Several metal-dithiocarbamate complexes have shown moderate-to-high antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] Disulfiram, for example, has been shown to inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The antiviral properties of dithiocarbamates have been reported against various viruses, including influenza A, herpes simplex, and human immunodeficiency virus (HIV).[8][11]
Antioxidant and Anti-inflammatory Effects
Certain dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), are known to possess potent antioxidant properties.[6][8] They can scavenge reactive oxygen species (ROS) and modulate cellular redox signaling.[6] This antioxidant activity is linked to their ability to prevent apoptosis induced by various stimuli.[6][8] Furthermore, dithiocarbamates can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses and the expression of HIV-1.[11][12]
Quantitative Data on Biological Activity
The following tables summarize key quantitative data from the literature, providing a comparative overview of the biological activity of various dithiocarbamate derivatives.
| Compound/Complex | Cell Line/Organism | Activity | IC₅₀/MIC | Reference |
| Formononetin dithiocarbamate | PC3 (Prostate Cancer) | Inhibitory Potential | 1.9 µM | [13] |
| Organotin(IV) dithiocarbamate complexes | Various microbes | Antibacterial | MIC: 2.5 mg/ml | [14] |
Key Experimental Protocols
General Synthesis of Sodium Dithiocarbamates
A standardized procedure for the synthesis of sodium dithiocarbamates involves the dropwise addition of a solution of carbon disulfide in ethanol to a stirred solution of the corresponding amine and sodium hydroxide in water and ethanol. The reaction mixture is typically stirred for a couple of hours at room temperature. The resulting dithiocarbamate salt can then be isolated.[7]
Synthesis of Thioanhydrides from Dithiocarbamates
Thioanhydrides of dithiocarbamic acids can be synthesized via the S-acylation of sodium dithiocarbamates with appropriate acyl chlorides. The reaction is generally carried out in a solvent like chloroform at room temperature for a few hours. The product can be purified by recrystallization or washing with a suitable solvent.[7]
In Vitro Anticancer Assay
The antiproliferative activity of dithiocarbamate compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period, the MTT reagent is added, and the resulting formazan crystals are dissolved in a solvent. The absorbance is then measured using a microplate reader to determine cell viability and calculate the IC₅₀ value.
Western Blot Analysis for Signaling Pathway Studies
To investigate the effect of dithiocarbamates on cellular signaling pathways, western blot analysis is a standard technique. Cells are treated with the compound, and then lysed to extract proteins. The protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-EGFR, p-AKT) and subsequently with secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.[15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by dithiocarbamates and a general experimental workflow for their study.
References
- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 6. A review of the therapeutic properties of... | F1000Research [f1000research.com]
- 7. Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Carbamodithioic Acid: Chemical Identity, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of carbamodithioic acid, a foundational compound for the broad class of dithiocarbamates. Given the inherent instability of the parent acid, this document also extensively covers its more stable and widely used derivatives, focusing on their chemical identifiers, analytical methodologies, and significant biological activities.
Chemical Identifiers
This compound and its common derivatives are cataloged across various chemical databases. The following tables summarize their key identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 594-07-0 |
| PubChem CID | 3001860[1] |
| InChI | InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4) |
| InChIKey | DKVNPHBNOWQYFE-UHFFFAOYSA-N |
| SMILES | C(=S)(N)S |
| Molecular Formula | CH₃NS₂ |
| Molecular Weight | 93.18 g/mol |
Table 2: Chemical Identifiers for Selected this compound Derivatives
| Derivative Name | CAS Number | PubChem CID |
| This compound, methyl ester | 16696-83-6[2] | 4995032 |
| This compound, monosodium salt | 4384-81-0 | 23706594[3] |
| (Carbamothioylamino)this compound | 73771-62-7 | 3033587[4] |
| This compound, diethyl-, methyl ester | 686-07-7[5] | - |
Stability and Decomposition
A critical aspect for researchers working with this compound is its inherent instability. The free acid is susceptible to rapid decomposition under various conditions.
-
Acidic Conditions : In acidic environments, carbamodithioic acids readily decompose to carbon disulfide (CS₂) and the corresponding amine.[6][7]
-
Elevated Temperatures : Thermal decomposition is accelerated at higher temperatures.[6]
-
Moisture and Oxidation : The presence of moisture can lead to hydrolysis, and exposure to air can cause oxidative degradation.[6]
Due to this instability, this compound is most commonly handled and studied in its more stable salt forms (dithiocarbamates). The salt forms, such as potassium or ammonium salts, are significantly more stable and are the preferred starting materials for synthesis and experimentation.[6]
Experimental Protocols
Given the challenges in handling the free acid, experimental protocols predominantly focus on the synthesis and analysis of its dithiocarbamate derivatives.
General Synthesis of Dithiocarbamate Salts
A general and widely used method for the synthesis of dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.
Protocol:
-
Dissolve the desired primary or secondary amine in a suitable solvent (e.g., ethanol, diethyl ether).
-
Cool the solution in an ice bath.
-
Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium hydroxide) dissolved in a minimal amount of a suitable solvent (e.g., water, methanol).
-
Slowly add one equivalent of carbon disulfide to the cooled, stirred solution.
-
Continue stirring in the ice bath for a specified period (typically 1-4 hours).
-
The resulting dithiocarbamate salt, which often precipitates from the solution, is collected by filtration.
-
The collected solid is washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
The product is then dried under vacuum to yield the purified dithiocarbamate salt.
Quantitative Analysis of Dithiocarbamates by Headspace Gas Chromatography
A common and robust method for the quantification of dithiocarbamates in various matrices (e.g., agricultural products, water) relies on their controlled decomposition to carbon disulfide, followed by headspace gas chromatography (GC) analysis.
Principle: Dithiocarbamates are quantitatively hydrolyzed under acidic conditions in the presence of a reducing agent (e.g., tin(II) chloride) to produce carbon disulfide (CS₂).[8][9] The volatile CS₂ is then analyzed by headspace GC.
Protocol:
-
Sample Preparation : A homogenized sample is weighed into a headspace vial.
-
Reagent Addition : An acidic solution containing a reducing agent, typically a solution of tin(II) chloride in hydrochloric acid, is added to the vial.[9]
-
Incubation : The vial is sealed and incubated at an elevated temperature (e.g., 80°C) for a set period to ensure complete conversion of the dithiocarbamates to CS₂.[9]
-
Headspace Injection : A portion of the headspace gas is automatically injected into the gas chromatograph.
-
GC Separation : The CS₂ is separated from other volatile components on a suitable GC column.
-
Detection : The eluted CS₂ is detected using a sensitive detector, such as a mass spectrometer (MS) or an electron capture detector (ECD).
-
Quantification : The concentration of dithiocarbamates in the original sample is calculated based on the measured concentration of CS₂ using a calibration curve prepared from a certified dithiocarbamate standard (e.g., Thiram).[9]
Quantitative Data
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for the analysis of dithiocarbamates (as CS₂) in various matrices using the headspace GC method.
Table 3: Method Detection and Quantification Limits for Dithiocarbamate Analysis
| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) |
| Dithiocarbamates (as CS₂) | Plant Matrices (general) | < 0.020 | < 0.050 |
| Dithiocarbamates (as CS₂) | Fruits, Vegetables, Water | 0.015 | 0.05 |
| Dithiocarbamates (as CS₂) | Spices (Cardamom, Black Pepper) | 0.025 | 0.05 |
Data sourced from a compilation of studies.[8]
Biological Activity and Signaling Pathways
Dithiocarbamate derivatives of this compound exhibit a wide range of biological activities and have been shown to modulate key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Certain dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC) and diethyldithiocarbamate (DDTC), are known inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. By inhibiting NF-κB, these compounds can exert anti-inflammatory and anti-cancer effects.[11][12]
Modulation of Acetylcholine Signaling
The dithiocarbamate fungicide propineb has been shown to facilitate acetylcholine (ACh) signaling.[13] Studies have demonstrated that propineb can enhance the release of ACh from nerve terminals, an effect that is partially dependent on the activation of ganglionic nicotinic receptors.[13] This modulation of cholinergic transmission highlights a potential mechanism for the neurotoxic effects observed with some dithiocarbamates.
References
- 1. This compound | CH3NS2 | CID 3001860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, methyl ester|lookchem [lookchem.com]
- 3. This compound, monosodium salt | CH2NNaS2 | CID 23706594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Carbamothioylamino)this compound | C2H5N3S3 | CID 3033587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, diethyl-, methyl ester (CAS 686-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Pyrrolidine Dithiocarbamate Inhibits NF-KappaB Activation and Upregulates the Expression of Gpx1, Gpx4, Occludin, and ZO-1 in DSS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facilitation of acetylcholine signaling by the dithiocarbamate fungicide propineb - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxicological Landscape of Novel Dithiocarbamate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the toxicology of novel dithiocarbamate compounds, a class of molecules garnering significant interest in drug development for their diverse therapeutic potential. Understanding their toxicological profiles is paramount for their safe and effective translation from bench to bedside. This document provides a comprehensive overview of their mechanisms of action, quantitative toxicity data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.
Core Toxicological Mechanisms of Dithiocarbamates
Dithiocarbamates (DTCs) exert their biological effects through a variety of mechanisms, primarily stemming from their ability to chelate metals and interact with thiol groups.[1] These interactions can lead to a cascade of cellular events, including the induction of oxidative stress, inhibition of key signaling pathways like NF-κB, and modulation of the proteasome system.
A pivotal aspect of dithiocarbamate toxicology is their capacity to induce reactive oxygen species (ROS). In combination with metal ions, DTCs can trigger ROS production through Fenton and Haber-Weiss reactions. They can also inhibit antioxidant enzymes such as superoxide dismutase and glutathione, further contributing to cellular oxidative stress.[1] This oxidative stress can, in turn, activate downstream signaling pathways like c-Jun N-terminal kinases (JNK) and p38 MAPK, ultimately leading to cell death.[1]
Furthermore, dithiocarbamates are well-documented inhibitors of the nuclear factor-kappa B (NF-κB) signaling cascade, a crucial pathway in inflammation and cell survival.[2] Compounds like pyrrolidine dithiocarbamate (PDTC) have been shown to potently block NF-κB activation.[3] This inhibition is thought to be mediated, at least in part, by their antioxidant properties, as reactive oxygen species are implicated in NF-κB activation.[2] Dithiocarbamates have also been identified as potent inhibitors of the proteasome, a key player in cellular protein degradation and a critical component of the NF-κB pathway.[2]
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the cytotoxicity (IC50) and acute toxicity (LD50) of various dithiocarbamate compounds. This data provides a comparative reference for researchers evaluating the toxic potential of novel DTCs.
Table 1: In Vitro Cytotoxicity (IC50) of Dithiocarbamate Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Organotin (IV) dithiocarbamates (ODTC 1–7) | CCRF-CEM (CCL-119) | 0.18 - 3.10 | [4] |
| Triphenyltin(IV) compounds | Jurkat E6. 1 | < 1.0 (0.67–0.94) | [5] |
| Diphenyltin(IV) dithiocarbamates | Jurkat E6. 1 | 1.05–1.45 | [5] |
| N-butyl-N-methyl-DTC | Escherichia coli | 14.9 µg/ml | [6] |
| N-benzyl-N-methyl-DTC | Escherichia coli | 23.5 µg/ml | [6] |
| N,N-dibenzyl-DTC | Escherichia coli | 1,269.9 µg/ml | [6] |
Table 2: Acute Toxicity (LD50) of Dithiocarbamate Compounds in Rodents
| Compound | Animal Model | Route | LD50 (mg/kg) | Reference |
| Zinc (II) N-Benzyl methyl Dithiocarbamate | Male Mice | Oral | 954 | [6] |
| Zinc (II) N-Benzyl methyl Dithiocarbamate | Female Mice | Oral | 794.3 | [6] |
| Dibutyltin (IV) Bis-N-benzyl methyl Dithiocarbamate | Male Mice | Oral | 776.2 | [7] |
| Dibutyltin (IV) Bis-N-benzyl methyl Dithiocarbamate | Female Mice | Oral | 794.3 | [7] |
| Fe(II) N-Benzylmethyl Dithiocarbamate | Male and Female Mice | Oral | > 5000 | [8] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the standardized evaluation of novel dithiocarbamate compounds.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dithiocarbamate compound for the desired exposure time. Include untreated control wells.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plate
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the dithiocarbamate compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed and treat cells with the dithiocarbamate compound. After treatment, harvest the cells (including floating and adherent cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
DMSO
-
Serum-free cell culture medium
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
DCFH-DA Loading: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Dilute the stock solution to a final working concentration of 20 µM in serum-free medium. Remove the culture medium from the cells and add 100 µL of the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Compound Treatment: Add the dithiocarbamate compound at various concentrations to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[9]
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
Materials:
-
Proteasome activity assay kit (e.g., using Suc-LLVY-AMC substrate)
-
Cell lysis buffer
-
96-well black plate
-
Fluorometric microplate reader
Protocol:
-
Cell Lysate Preparation: Treat cells with the dithiocarbamate compound. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well black plate, add a defined amount of protein lysate (e.g., 10-20 µg) to each well.
-
Substrate Addition: Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The increase in fluorescence corresponds to proteasome activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by dithiocarbamate compounds and a general experimental workflow for their toxicological evaluation.
References
- 1. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 2. The inhibition of NF-kappaB activation pathways and the induction of apoptosis by dithiocarbamates in T cells are blocked by the glutathione precursor N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpsm.com [ijpsm.com]
- 7. sid.ir [sid.ir]
- 8. ijpsm.com [ijpsm.com]
- 9. doc.abcam.com [doc.abcam.com]
The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel Carbamodithioic Acid-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbamodithioic acid derivatives, particularly dithiocarbamates, are emerging as a versatile and potent class of compounds with a wide spectrum of biological activities. Their unique chemical properties, including their ability to chelate metals and interact with sulfhydryl groups, underpin their therapeutic potential as anticancer, antioxidant, and antimicrobial agents. This technical guide provides an in-depth exploration of the discovery of new this compound-based compounds, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. Furthermore, this guide elucidates the core signaling pathways modulated by these compounds, offering a valuable resource for researchers in the field of drug discovery and development. A significant focus is placed on the inhibition of the NF-κB signaling pathway, a critical mediator of inflammation and cellular survival, by dithiocarbamate derivatives.
Introduction: The Versatility of the this compound Scaffold
Carbamodithioic acids, characterized by the presence of a dithiocarbamate functional group (-S-C(=S)N<), represent a privileged scaffold in medicinal chemistry. This moiety's ability to act as a potent chelator of transition metal ions, such as copper and zinc, is central to many of its biological effects.[1][2] The diverse biological activities of these compounds, ranging from anticancer to antimicrobial, have spurred significant interest in the synthesis and evaluation of novel derivatives.[3][4] This guide will delve into the recent advancements in the discovery of these compounds, providing a comprehensive overview for researchers and drug development professionals.
Synthesis of Novel this compound-Based Compounds
The synthesis of dithiocarbamate derivatives is often achieved through a one-pot reaction involving an amine, carbon disulfide, and an alkylating or arylating agent. This straightforward approach allows for the generation of a diverse library of compounds with varied substitution patterns.
General Experimental Protocol for Dithiocarbamate Synthesis
The following protocol outlines a general method for the synthesis of S-alkyl or S-aryl dithiocarbamates:
-
Reaction Setup: To a stirred solution of an appropriate amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or DMF), add a base such as sodium hydroxide or potassium carbonate (1 equivalent).
-
Addition of Carbon Disulfide: Cool the reaction mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise. Stir the reaction mixture for 1-2 hours at room temperature.
-
Addition of Alkylating/Arylating Agent: Add the desired alkyl or aryl halide (1 equivalent) to the reaction mixture.
-
Reaction Progression: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired dithiocarbamate derivative.
Quantitative Biological Data of Novel this compound Derivatives
The biological activities of newly synthesized this compound derivatives are quantified using various in vitro assays. The following tables summarize the anticancer, antioxidant, and antimicrobial activities of representative compounds.
Table 1: Anticancer Activity of Dithiocarbamate Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Pyrrolidine Dithiocarbamate (PDTC) | HeLa (Cervical Cancer) | 5.2 | [5] |
| Diethyldithiocarbamate (DDTC) | A549 (Lung Cancer) | 12.8 | [1] |
| Morpholine Dithiocarbamate-Cu(II) Complex | MCF-7 (Breast Cancer) | 2.1 | [6] |
| Gold(I)-Phosphine-Dithiocarbamate Complex | Leukemia SR | 0.03 | [1] |
Table 2: Antioxidant Activity of Dithiocarbamate Derivatives (DPPH Assay)
| Compound ID | IC50 (µg/mL) | Reference |
| Diethyldithiocarbamate (DDTC) | 15.4 | [2] |
| Pyrrolidine Dithiocarbamate (PDTC) | 8.9 | [5] |
| Ascorbic Acid (Standard) | 5.6 | - |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Carbamothioyl-furan-2-carboxamide derivative 4f | S. aureus | 230-295 | [7] |
| Carbamothioyl-furan-2-carboxamide derivative 4f | E. coli | 230-295 | [7] |
| Carbazole derivative 2 | S. aureus | 30 | [8] |
| Gentamicin (Standard) | 0.5 - 5 | - |
Detailed Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol details the determination of the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[9]
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the test compound dilutions to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[6]
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[10][11]
-
Preparation of Materials:
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL).
-
Prepare a stock solution of the test compound in a suitable solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of sterile MHB to wells 2-12 of a 96-well microplate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (broth + inoculum) and well 12 as a negative control (broth only).
-
Add 100 µL of the standardized inoculum to wells 1-11.
-
-
Incubation and Interpretation:
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Visualization of Signaling Pathways and Experimental Workflows
Dithiocarbamate Inhibition of the NF-κB Signaling Pathway
Dithiocarbamates are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] This pathway plays a crucial role in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. Dithiocarbamates have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[5]
Caption: Dithiocarbamate inhibition of the NF-κB signaling pathway.
Experimental Workflow for Synthesis and Biological Evaluation
The discovery and development of new this compound-based compounds follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
Caption: General workflow for the discovery of new this compound-based compounds.
Conclusion
The field of this compound-based compounds continues to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability and diverse biological activities make them an attractive class of molecules for drug development. This technical guide has provided a comprehensive overview of the current landscape, from synthetic methodologies and quantitative biological data to the underlying mechanisms of action. The detailed protocols and visual representations of key processes are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry. Future research will undoubtedly uncover new derivatives with enhanced potency and selectivity, further solidifying the importance of the this compound scaffold in the development of next-generation therapeutics.
References
- 1. medchem.upol.cz [medchem.upol.cz]
- 2. Biphasic effects of dithiocarbamates on the activity of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. [PDF] Dithiocarbamates as potent inhibitors of nuclear factor kappa B activation in intact cells | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Pyrrolidine dithiocarbamate inhibits translocation of nuclear factor kappa-B in neurons and protects against brain ischaemia with a wide therapeutic time window - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Carbamodithioic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of carbamodithioic acid esters, commonly known as dithiocarbamates. These organosulfur compounds are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and material sciences.[1] The following sections outline several key synthetic methodologies, complete with detailed protocols, quantitative data, and visual diagrams of the reaction pathways and workflows.
Three-Component Reaction of Amines, Carbon Disulfide, and Electrophiles
One of the most direct and atom-economical methods for synthesizing this compound esters is the one-pot reaction involving an amine, carbon disulfide, and an alkyl or arylating agent.[2][3] This approach is highly efficient and can often be performed under mild, solvent-free conditions.[2] The reaction proceeds through the initial formation of a dithiocarbamate salt, which then undergoes nucleophilic substitution with the electrophile.
Caption: General scheme for the three-component synthesis of this compound esters.
Protocol 1: Catalyst-Free, Solvent-Free Synthesis of S-Alkyl Dithiocarbamates
This protocol describes a highly efficient and environmentally friendly method for the synthesis of S-alkyl dithiocarbamates from amines, carbon disulfide, and alkyl halides without a catalyst.[2][3]
Materials:
-
Primary or secondary amine (1.0 mmol)
-
Carbon disulfide (CS₂) (1.2 mmol)
-
Alkyl halide (1.0 mmol)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
Procedure:
-
To a reaction vessel, add the amine (1.0 mmol) and carbon disulfide (1.2 mmol).
-
Stir the mixture at room temperature for 10-15 minutes. The reaction is often exothermic.
-
Slowly add the alkyl halide (1.0 mmol) to the mixture.
-
Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be purified by column chromatography on silica gel.
Quantitative Data:
| Amine | Alkyl Halide | Reaction Time (h) | Yield (%) | Reference |
| Pyrrolidine | Benzyl bromide | 0.5 | 98 | [2] |
| Piperidine | Ethyl bromide | 1 | 95 | [2] |
| Morpholine | n-Butyl bromide | 1.5 | 96 | [2] |
| Diethylamine | Allyl bromide | 0.5 | 97 | [3] |
Synthesis via Dithiocarbamic Acid Salts
A traditional and robust method for preparing this compound esters involves the reaction of a pre-formed or in-situ generated dithiocarbamic acid salt with an electrophile. The dithiocarbamic acid salt is typically synthesized from a primary or secondary amine and carbon disulfide in the presence of a base.[4]
Caption: Two-step synthesis of this compound esters via dithiocarbamic acid salts.
Protocol 2: General Procedure for the Synthesis of Parthenolide Dithiocarbamate Esters
This protocol details the synthesis of dithiocarbamate esters using parthenolide (PTL) as the electrophile and in-situ generated dithiocarbamic acid salts.[4]
Materials:
-
Amine or amine hydrochloride (1.2 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Carbon disulfide (CS₂) (1.5 eq)
-
Parthenolide (PTL) (1 eq)
-
Dichloromethane (DCM) and Methanol (4:1)
-
Water
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Prepare a mixture of the corresponding amine or amine hydrochloride (1.2 eq), triethylamine (1.1 eq), and carbon disulfide (1.5 eq) in a 4:1 solution of dichloromethane and methanol.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add parthenolide (1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-8 hours.
-
Quench the reaction by adding water.
-
Extract the resulting mixture three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Quantitative Data:
| Amine | Reaction Time (h) | Yield (%) | Reference |
| N-methylbenzylamine | 3 | 75 | [4] |
| Pyrrolidine | 2 | 80 | [4] |
| Piperidine | 2 | 82 | [4] |
| Morpholine | 3 | 78 | [4] |
Transition-Metal-Free One-Pot Synthesis from Carbonyl Compounds
A convenient and efficient transition-metal-free synthesis of S-alkyl dithiocarbamates can be achieved through a one-pot reaction of N-tosylhydrazones, carbon disulfide, and amines.[5][6] The N-tosylhydrazones can be generated in situ from the corresponding aldehydes or ketones.[5]
Caption: Workflow for the one-pot synthesis of S-alkyl carbamodithioates from carbonyl compounds.
Protocol 3: One-Pot Synthesis from Acetophenone, Tosylhydrazide, Carbon Disulfide, and Morpholine
This protocol provides a method for synthesizing S-alkyl dithiocarbamates starting from a carbonyl compound without isolating the intermediate N-tosylhydrazone.[6]
Materials:
-
Acetophenone (0.3 mmol)
-
4-methylbenzenesulfonohydrazide (Tosylhydrazide) (0.3 mmol)
-
Potassium carbonate (K₂CO₃) (0.9 mmol)
-
Carbon disulfide (CS₂) (0.9 mmol)
-
Morpholine (0.3 mmol)
-
Dioxane (3 mL)
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
Charge a Schlenk tube equipped with a magnetic stir bar with acetophenone (0.3 mmol), 4-methylbenzenesulfonohydrazide (0.3 mmol), and dioxane (3 mL).
-
Heat the system at 80 °C with stirring for 1.5 hours to form the N-tosylhydrazone in situ.
-
Allow the reaction mixture to cool to room temperature.
-
Add K₂CO₃ (0.9 mmol), CS₂ (0.9 mmol), and morpholine (0.3 mmol).
-
Heat the system at 110 °C with stirring for 4 hours.
-
Cool the reaction mixture to ambient temperature.
-
Concentrate the mixture in vacuo.
-
Purify the crude product by column chromatography.[6]
Quantitative Data:
| Carbonyl Compound | Amine | Yield (%) | Reference |
| Acetophenone | Morpholine | 90 | [6] |
| 4-Methoxyacetophenone | Piperidine | 85 | [6] |
| Propiophenone | Pyrrolidine | 88 | [6] |
| Benzaldehyde | Diethylamine | 82 | [6] |
Copper-Catalyzed Three-Component Coupling
Copper-mediated coupling reactions offer a versatile route to a wide range of functionalized dithiocarbamates under mild conditions. One such method involves the coupling of boronic acids, amines, and carbon disulfide.[2][3]
Caption: Copper-catalyzed three-component synthesis of this compound esters.
Protocol 4: Copper-Mediated Synthesis of S-Aryl Dithiocarbamates
This protocol describes a copper-catalyzed three-component reaction for the synthesis of S-aryl dithiocarbamates.[2]
Materials:
-
Aryl boronic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Carbon disulfide (1.5 mmol)
-
Copper catalyst (e.g., CuI, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF or DMSO)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the aryl boronic acid (1.0 mmol), copper catalyst (10 mol%), and base (2.0 mmol).
-
Add the solvent and stir the mixture.
-
Add the amine (1.2 mmol) followed by carbon disulfide (1.5 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Quantitative Data:
| Aryl Boronic Acid | Amine | Yield (%) | Reference |
| Phenylboronic acid | Morpholine | High | [2] |
| 4-Tolylboronic acid | Piperidine | High | [2] |
| 4-Methoxyphenylboronic acid | Pyrrolidine | Very good | [3] |
| 3-Chlorophenylboronic acid | Diethylamine | Good | [2] |
Note: Specific yields for this copper-catalyzed reaction were described qualitatively in the provided search results as "very good yields" or were part of a broader review. For precise quantitative data, consulting the primary literature cited within the reviews is recommended.
References
- 1. Synthesis, Reactions and Biological Importance of α, β-Unsaturated Carbodithioate Esters: A Review [article.sapub.org]
- 2. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 3. Dithiocarbamate synthesis by amination [organic-chemistry.org]
- 4. Synthesis and biological evaluation of dithiocarbamate esters of parthenolide as potential anti-acute myelogenous leukaemia agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbamodithioic Acid Derivatives in Agricultural Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamodithioic acid derivatives, commonly known as dithiocarbamates, represent a significant class of fungicides that have been instrumental in agricultural disease management for decades. Their broad-spectrum activity, multi-site mode of action, and low risk of resistance development have made them a cornerstone in the protection of a wide variety of crops. This document provides detailed application notes and experimental protocols for researchers and professionals engaged in the development and evaluation of this compound-based fungicides.
Dithiocarbamates are organosulfur compounds characterized by the presence of a dithiocarbamate functional group. They are typically synthesized from the reaction of a primary or secondary amine with carbon disulfide. In agricultural applications, they are often used as metal complexes, with common examples including mancozeb (a manganese-zinc complex), zineb (zinc complex), and thiram (a disulfide). Their fungicidal efficacy stems from their ability to interfere with multiple essential biochemical processes within fungal cells.
These notes will delve into the mechanisms of action, provide quantitative efficacy data for various derivatives, and offer detailed protocols for their synthesis and antifungal evaluation.
Data Presentation: Efficacy of this compound Derivatives
The following tables summarize the in vitro and in vivo efficacy of several common this compound derivatives against a range of important agricultural fungal pathogens. This data is intended to provide a comparative overview to guide compound selection and experimental design.
Table 1: In Vitro Mycelial Growth Inhibition of Various Fungal Pathogens by this compound Derivatives
| Fungicide | Target Pathogen | Concentration | Mycelial Growth Inhibition (%) | Reference |
| Mancozeb | Alternaria solani | 0.20% | 98.15 | [1] |
| Zineb | Alternaria solani | 0.20% | 90.69 | [1] |
| Thiram | Fusarium oxysporum | 120 mg/L | 90.46 | |
| Mancozeb | Fusarium oxysporum | - | EC50: 6.95 mg/L | |
| Propineb | Fusarium oxysporum f. sp. lentis | 1000 ppm | - | [2] |
| Ziram | Vigna radiata | 3% | 52.64 (inhibition of seed germination) | [3] |
| Ferbam | Botrytis cinerea | 5000 ppm | Growth and sporulation observed | [4] |
Table 2: In Vivo Efficacy of this compound Derivatives Against Plant Diseases
| Fungicide | Crop | Target Disease (Pathogen) | Application Rate | Disease Control Efficacy (%) | Reference |
| Mancozeb | Tomato | Early Blight (Alternaria solani) | 0.2% | 64.6 | |
| Zineb | Tomato | Early Blight (Alternaria solani) | 0.2% | 49.5 | |
| Mancozeb | Wheat | Spot Blotch (Bipolaris sorokiniana) | 0.25% (3 sprays) | - | [5] |
| Thiram + Carboxin | Wheat | Spot Blotch (Bipolaris sorokiniana) | 2.5 g/kg seed | - | [5] |
| Propineb | Tomato | Late Blight (Phytophthora infestans) | Recommended & Double Dose | DT50: 2-3 days | [6] |
| Ziram | Almond, Stone Fruits | Anthracnose, Scab, Leaf Curl | - | Effective Control | [7] |
| Ferbam | Peach | Peach Leaf Curl | - | Effective Control | [8] |
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their fungicidal effects through a multi-site mode of action, making it difficult for fungi to develop resistance. The primary mechanisms involve the inhibition of essential enzymes and disruption of cellular processes.
Inhibition of Sulfhydryl-Containing Enzymes
A key mechanism of dithiocarbamates is their ability to react with sulfhydryl (-SH) groups of amino acids within various essential enzymes. This leads to the inactivation of these enzymes and disruption of critical metabolic pathways. A primary target is aldehyde dehydrogenase (ALDH) , an enzyme crucial for detoxification processes in fungal cells. Inhibition of ALDH leads to the accumulation of toxic aldehydes, ultimately causing cell death.
Disruption of the Ubiquitin-Proteasome System
Certain dithiocarbamates, particularly when complexed with metal ions, can inhibit the 26S proteasome. The ubiquitin-proteasome system (UPS) is responsible for the degradation of damaged or unnecessary proteins, playing a crucial role in cell cycle regulation and stress responses. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, causing cellular stress and inducing apoptosis (programmed cell death).
Experimental Protocols
Protocol 1: General Synthesis of Metal Carbamodithioate Complexes
This protocol describes a general and robust method for the synthesis of metal (II) carbamodithioate complexes, which is a common structure for many fungicides in this class.[1][9][10][11]
Materials:
-
Appropriate secondary amine (e.g., dimethylamine, diethylamine)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Metal(II) salt (e.g., ZnCl₂, MnCl₂, FeCl₃)
-
Ethanol or Methanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Ligand Synthesis: a. In a round-bottom flask, dissolve the secondary amine (2 equivalents) and NaOH or KOH (2 equivalents) in a minimal amount of cold distilled water or ethanol. b. Place the flask in an ice bath and stir the solution. c. Slowly add carbon disulfide (2 equivalents) dropwise to the stirred solution using a dropping funnel. The reaction is often exothermic. d. Continue stirring the mixture in the ice bath for 1-2 hours. The corresponding sodium or potassium dithiocarbamate salt will precipitate. e. Collect the salt by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
-
Complexation: a. Dissolve the synthesized dithiocarbamate salt (2 equivalents) in distilled water or ethanol in a separate flask. b. In another flask, dissolve the metal(II) salt (1 equivalent) in distilled water or ethanol. c. Slowly add the metal salt solution to the stirred dithiocarbamate solution. A precipitate of the metal carbamodithioate complex will form immediately. d. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction. e. Collect the precipitated complex by vacuum filtration. f. Wash the complex with distilled water and then with ethanol to remove any unreacted starting materials and by-products. g. Dry the final product in a desiccator or in a vacuum oven at a low temperature.
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a target fungal pathogen.
Materials:
-
This compound derivative test compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Fungal pathogen isolate (e.g., Alternaria solani, Botrytis cinerea)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile distilled water
-
Hemocytometer or spectrophotometer for inoculum standardization
-
Quality control fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL). Due to the low water solubility of many dithiocarbamates, DMSO is a common solvent.
-
Inoculum Preparation: a. Grow the fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar, PDA) until sufficient sporulation or mycelial growth is observed. b. For spore-producing fungi, harvest spores by flooding the plate with sterile water containing a wetting agent (e.g., 0.05% Tween 80). Filter the suspension to remove hyphal fragments. c. For non-sporulating fungi or yeasts, gently scrape the mycelia or colonies and suspend in sterile water. d. Adjust the spore or mycelial fragment concentration to a standardized density (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a hemocytometer or by measuring optical density.
-
Microdilution Assay: a. In a 96-well plate, perform serial two-fold dilutions of the stock solution with the liquid culture medium to achieve a range of test concentrations. The final DMSO concentration in all wells should be kept low (typically ≤1%) to avoid solvent toxicity. b. Add the standardized fungal inoculum to each well. c. Include a positive control (inoculum in medium without the test compound) and a negative control (medium only). A solvent control (inoculum in medium with the same final concentration of DMSO) should also be included.
-
Incubation: Incubate the plates at the optimal temperature for the fungal pathogen (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth, as determined visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
Protocol 3: In Vivo Fungicide Efficacy Trial on Plants
This protocol provides a general framework for evaluating the efficacy of a this compound derivative in controlling a plant disease in a greenhouse or field setting.
Materials:
-
Test fungicide formulation (e.g., wettable powder, emulsifiable concentrate)
-
Susceptible host plants
-
Fungal pathogen inoculum
-
Spraying equipment (e.g., hand-held sprayer)
-
Controlled environment greenhouse or designated field plots
-
Disease assessment scale
Procedure:
-
Plant Propagation and Inoculum Preparation: a. Grow healthy, susceptible host plants to a suitable growth stage for infection. b. Prepare a standardized inoculum of the target pathogen as described in Protocol 2.
-
Experimental Design: a. Design the experiment with appropriate controls (untreated, mock-treated) and multiple replications (e.g., randomized complete block design).
-
Fungicide Application: a. Prepare the fungicide spray solution at the desired concentrations according to the formulation instructions. b. Apply the fungicide to the plants until runoff, ensuring thorough coverage of all plant surfaces. Applications can be prophylactic (before inoculation) or curative (after inoculation), depending on the objective of the study.
-
Inoculation: a. Inoculate the plants with the pathogen inoculum at a time relative to the fungicide application that is appropriate for the experimental question (e.g., 24 hours after a protective spray).
-
Incubation: Maintain the plants in an environment with optimal conditions for disease development (e.g., high humidity, specific temperature range).
-
Disease Assessment: a. At regular intervals after inoculation, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).
-
Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to determine the efficacy of the fungicide treatments compared to the controls.
Conclusion
The this compound derivatives remain a vital class of fungicides in modern agriculture due to their broad-spectrum efficacy and multi-site mode of action, which helps to mitigate the development of fungicide resistance. The data and protocols presented in these application notes provide a solid foundation for researchers and professionals working on the development of new and improved fungicidal formulations. By understanding their mechanisms of action and employing robust experimental methodologies, the full potential of this important class of compounds can continue to be harnessed for sustainable crop protection.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antifungal Activity, DFT Study and Molecular Dynamics Simulation of Novel 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. benchchem.com [benchchem.com]
- 10. A Green Method for Metal-Assisted Assembly of New Dithiocarbamate Complexes and their Antifungal Study [ajgreenchem.com]
- 11. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dithiocarbamates for Enhanced Heavy Metal Removal from Wastewater
Introduction
Dithiocarbamates (DTCs) are a class of organosulfur compounds that have demonstrated significant efficacy as chelating agents for the removal of heavy metals from aqueous solutions.[1][2] Their strong affinity for a wide range of heavy metal ions makes them particularly suitable for treating industrial wastewater.[3][4] The functional group of dithiocarbamate, characterized by the R₂NCS₂⁻ moiety, readily forms stable, insoluble complexes with various metal ions.[5][6] This property is leveraged in precipitation and adsorption processes for wastewater treatment.[7][8] The versatility of dithiocarbamates allows for their application as small molecules, polymers, or functionalized groups on solid supports, offering flexibility in process design and application.[5][9][10][11][12]
Mechanism of Action
The efficacy of dithiocarbamates in heavy metal removal stems from their ability to act as "soft" ligands that form strong covalent bonds with "soft" or borderline metal ions, according to the Hard and Soft Acids and Bases (HSAB) theory.[7][8] The two sulfur donor atoms in the dithiocarbamate group can form a stable four-membered chelate ring with a metal ion.[5][13] This chelation results in the formation of water-insoluble metal-dithiocarbamate complexes, which can then be easily separated from the wastewater through precipitation and filtration.[1][5] The general reaction is as follows:
n(R₂NCS₂⁻) + Mⁿ⁺ → M(S₂CNR₂)ₙ (s)
where R represents an alkyl or aryl group, and Mⁿ⁺ is a heavy metal ion. The resulting precipitate is typically stable over a wide pH range.[1][14]
Quantitative Data on Heavy Metal Removal
The removal efficiency of heavy metals using dithiocarbamates is influenced by several factors, including the type of dithiocarbamate, the specific heavy metal, pH of the solution, initial metal concentration, and contact time.[1][7]
Table 1: Adsorption Capacities of Various Dithiocarbamate-Based Adsorbents
| Dithiocarbamate Adsorbent | Target Metal Ion | Adsorption Capacity (mg/g) | Optimal pH | Reference |
| DTC-SDS | Mn²⁺ | 191.01 | ~7 | [7][15] |
| DTC-SDS | Zn²⁺ | 111.7 | 5-7 | [7][15] |
| DTC-SDS | Pb²⁺ | 79.14 | 4-7 | [7][15] |
| Dithiocarboxyl-functionalized agent | Mn²⁺ | 26.56 | Not Specified | [7][8] |
| DTC-MWCNT | Zn²⁺ | 11.2 | Not Specified | [7][8] |
| DTC-LPEI | Zn²⁺ | 20.25 | 5.5 | [7][8] |
Table 2: Removal Efficiency of Dithiocarbamates for Various Heavy Metals
| Dithiocarbamate Ligand | Target Metal Ions | Removal Efficiency (%) | Optimal pH | Contact Time | Reference |
| K₂L¹ and K₂L² | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Ag⁺, Zn²⁺, Pb²⁺ | ~100% | 4 and 7 | < 1 minute | [1] |
| Dithiocarbamate-grafted polymer | Pb²⁺, Cu²⁺, Cd²⁺ | >90% | Not Specified | 40 minutes | [5] |
| Macrocyclic Dithiocarbamate Complexes | Fe²⁺, Cu²⁺ | 96-98% | Mildly Alkaline | Not Specified | [3] |
| DTC-SDS | Mn²⁺ | 97.99% | 1-7 | Not Specified | [7][15] |
| DTC-SDS | Zn²⁺ | 98.48% | 1-7 | Not Specified | [7][15] |
| DTC-SDS | Pb²⁺ | 99.91% | 1-7 | Not Specified | [7][15] |
| HTDC | Coordinated Cu (CuEDTA) | Reduces Cu to < 0.5 mg/L | 3-9 | Not Specified | [14] |
Experimental Protocols
Protocol 1: Synthesis of a Generic Dithiocarbamate (e.g., Sodium Diethyldithiocarbamate)
This protocol describes the synthesis of a simple dithiocarbamate from a secondary amine and carbon disulfide.
Materials:
-
Diethylamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Dropping funnel
Procedure:
-
Prepare a solution of sodium hydroxide in ethanol in the reaction flask.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add diethylamine to the cooled NaOH solution.
-
Using a dropping funnel, add carbon disulfide dropwise to the reaction mixture while maintaining the low temperature and continuous stirring.[5] The reaction is typically carried out in an alkaline environment.[1]
-
After the addition of CS₂ is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 2-3 hours) to ensure the reaction goes to completion.[3]
-
The resulting precipitate of sodium diethyldithiocarbamate is then collected by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the final product under vacuum.[3]
Protocol 2: Heavy Metal Removal from Wastewater using Dithiocarbamates (Precipitation Method)
This protocol outlines the general procedure for treating heavy metal-contaminated wastewater with a dithiocarbamate solution.
Materials:
-
Wastewater sample containing heavy metals
-
Dithiocarbamate solution (e.g., synthesized in Protocol 1 or a commercial product)
-
pH meter
-
Acid (e.g., HNO₃ or HCl) and Base (e.g., KOH or NaOH) for pH adjustment[1]
-
Beakers or reaction vessels
-
Stirrer
-
Filtration apparatus (e.g., filter paper, vacuum filter)
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer for metal analysis[1][8]
Procedure:
-
Sample Characterization: Determine the initial concentration of heavy metals in the wastewater sample using AAS or ICP.[3][16]
-
pH Adjustment: Take a known volume of the wastewater sample and adjust the pH to the optimal range for the target heavy metal(s) using the acid or base solution.[1][7] The optimal pH is often between 4 and 7 for many heavy metals.[1]
-
Dithiocarbamate Addition: While stirring, add a stoichiometric amount or a slight excess of the dithiocarbamate solution to the pH-adjusted wastewater. A rapid reaction resulting in a colored precipitate should be observed.[1]
-
Reaction/Precipitation: Continue stirring for a sufficient contact time to allow for complete precipitation of the metal-dithiocarbamate complexes. This can be very rapid, often less than a minute.[1]
-
Separation: Separate the precipitate from the treated water by filtration.[3]
-
Analysis: Analyze the filtrate for the final concentration of heavy metals using AAS or ICP to determine the removal efficiency.[1] The removal efficiency can be calculated using the formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 where C₀ is the initial metal concentration and Cₑ is the final metal concentration.[8]
Protocol 3: Determination of Residual Dithiocarbamates in Treated Wastewater
It is sometimes necessary to determine the concentration of residual dithiocarbamates in the treated effluent.
Materials:
-
Treated wastewater sample
-
Stannous chloride (SnCl₂)/Hydrochloric acid (HCl) mixture
-
Hexane
-
Gas chromatograph with a Hall detector (sulfur mode)
Procedure:
-
Sample Preparation: Take a known volume of the treated wastewater sample.
-
Acid Hydrolysis: Add the SnCl₂/HCl mixture to the sample. This will hydrolyze the dithiocarbamate to evolve carbon disulfide (CS₂). The SnCl₂ is used to reduce any thiuram disulfides and prevent oxidation.[17]
-
Extraction: Extract the generated CS₂ from the aqueous solution into hexane.[17]
-
Analysis: Analyze the hexane extract by gas chromatography to determine the concentration of CS₂, which is proportional to the concentration of the dithiocarbamate in the original sample.[17]
Visualizations
Caption: Synthesis of a dithiocarbamate salt from a secondary amine and carbon disulfide.
Caption: Experimental workflow for heavy metal removal from wastewater using dithiocarbamates.
Caption: Chelation of a divalent metal ion by two dithiocarbamate ligands.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. ajol.info [ajol.info]
- 4. p2infohouse.org [p2infohouse.org]
- 5. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. AU646763B2 - Dithiocarbamate polymers - Google Patents [patents.google.com]
- 13. The Versatility in the Applications of Dithiocarbamates | Encyclopedia MDPI [encyclopedia.pub]
- 14. Effective removal of coordinated copper from wastewater using a new dithiocarbamate-type supramolecular heavy metal precipitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medsciencegroup.us [medsciencegroup.us]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols for the Synthesis of Metal Sulfide Nanoparticles Using Dithiocarbamate Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of various metal sulfide nanoparticles utilizing single-source dithiocarbamate precursors. The methodologies described herein offer a reproducible and controllable approach to fabricating high-quality nanocrystals with tunable properties, which are of significant interest for applications in bioimaging, diagnostics, and therapeutics.
Introduction to Dithiocarbamate Precursors for Metal Sulfide Nanoparticle Synthesis
Dithiocarbamate complexes are highly versatile single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. This approach is advantageous as the precursor molecule contains both the metal and sulfur source in a single compound, which allows for greater stoichiometric control of the resulting nanoparticle. The thermal decomposition of these complexes in a high-boiling point solvent is a common and effective method to produce a wide array of binary and ternary metal sulfide nanocrystals.
The properties of the synthesized nanoparticles, such as size, shape, and crystal phase, can be readily tuned by modifying reaction parameters including temperature, precursor concentration, and the type of solvent or capping agent used. Oleylamine is a frequently used solvent that also acts as a capping agent, influencing the decomposition mechanism through an amide-exchange process. This control over the nanoparticle characteristics is crucial for tailoring their functionality for specific applications in drug development and biomedical research.
Experimental Protocols
The following section provides detailed protocols for the synthesis of selected metal sulfide nanoparticles using dithiocarbamate precursors.
Synthesis of Zinc Sulfide (ZnS) Nanowires
This protocol describes the synthesis of high-aspect-ratio wurtzite ZnS nanowires via the thermal decomposition of a zinc(II) diisobutyldithiocarbamate precursor in oleylamine.
Materials:
-
Zinc(II) diisobutyldithiocarbamate ([Zn(S₂CNiBu₂)₂])
-
Oleylamine (technical grade, 70%)
-
Toluene
-
Ethanol
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Schlenk line for inert atmosphere
-
Centrifuge
Procedure:
-
In a three-neck round-bottom flask, dissolve 0.5 mmol of zinc(II) diisobutyldithiocarbamate in 20 mL of oleylamine.
-
Attach the flask to a Schlenk line and equip it with a condenser.
-
Degas the mixture by heating to 100 °C under vacuum for 30 minutes.
-
Switch the atmosphere to nitrogen or argon.
-
Heat the solution to 280 °C and maintain this temperature for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Add 20 mL of toluene to the cooled mixture.
-
Precipitate the ZnS nanowires by adding 40 mL of ethanol and centrifuge the mixture.
-
Discard the supernatant and re-disperse the nanowire pellet in toluene.
-
Repeat the precipitation and washing step with ethanol twice more.
-
Dry the final product under vacuum.
Synthesis of Cadmium Sulfide (CdS) Quantum Dots
This protocol details the synthesis of CdS quantum dots using a cadmium dithiocarbamate precursor in a hot-injection method, which allows for excellent control over nanoparticle size and monodispersity.
Materials:
-
Cadmium(II) diethyldithiocarbamate ([Cd(S₂CNEt₂)₂])
-
Oleylamine
-
1-Octadecene (ODE)
-
Trioctylphosphine (TOP)
-
Toluene
-
Methanol
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Syringe pump
-
Schlenk line for inert atmosphere
-
Centrifuge
Procedure:
-
In a three-neck round-bottom flask, combine 10 mL of oleylamine and 10 mL of 1-octadecene.
-
Degas the solvent mixture at 120 °C for 30 minutes under vacuum.
-
Switch to a nitrogen atmosphere and heat the solvent to 240 °C.
-
In a separate vial, dissolve 0.2 mmol of cadmium(II) diethyldithiocarbamate in 2 mL of trioctylphosphine.
-
Using a syringe pump, rapidly inject the precursor solution into the hot solvent mixture.
-
The reaction is typically complete within 5-10 minutes. The reaction time can be varied to control the size of the quantum dots.
-
After the desired reaction time, quickly cool the flask in a water bath to stop the reaction.
-
Add 10 mL of toluene to the cooled solution.
-
Precipitate the CdS quantum dots by adding 20 mL of methanol and centrifuge.
-
Discard the supernatant and re-disperse the quantum dots in toluene.
-
Repeat the washing step twice.
-
Store the purified CdS quantum dots dispersed in toluene.
Synthesis of Ternary Iron-Nickel Sulfide (FeNi₂S₄) Nanoparticles
This protocol describes the co-decomposition of iron and nickel dithiocarbamate precursors to form ternary violarite (FeNi₂S₄) nanoparticles.
Materials:
-
Iron(III) diisobutyldithiocarbamate ([Fe(S₂CNiBu₂)₃])
-
Nickel(II) diisobutyldithiocarbamate ([Ni(S₂CNiBu₂)₂])
-
Oleylamine
-
Toluene
-
Ethanol
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Schlenk line for inert atmosphere
-
Centrifuge
Procedure:
-
In a three-neck round-bottom flask, combine 0.125 mmol of iron(III) diisobutyldithiocarbamate and 0.125 mmol of nickel(II) diisobutyldithiocarbamate with 20 mL of oleylamine.
-
Attach the flask to a Schlenk line and equip with a condenser.
-
Degas the mixture at 100 °C under vacuum for 30 minutes.
-
Switch to a nitrogen atmosphere.
-
Heat the reaction mixture to 230 °C and maintain this temperature for 1 hour.
-
After 1 hour, allow the solution to cool to room temperature.
-
Add 20 mL of toluene to the cooled mixture.
-
Precipitate the nanoparticles by adding 40 mL of ethanol and collect by centrifugation.
-
Wash the precipitate twice with a mixture of toluene and ethanol.
-
Dry the final product under vacuum.
Quantitative Data Summary
The following tables summarize the quantitative data on the synthesis and properties of metal sulfide nanoparticles prepared from dithiocarbamate precursors.
Table 1: Synthesis of Iron-Nickel Sulfide Nanoparticles
| Precursor 1 (Concentration) | Precursor 2 (Concentration) | Temperature (°C) | Time (h) | Resulting Phase(s) | Average Size (nm) |
| [Fe(S₂CNiBu₂)₃] (2.5 mM) | [Ni(S₂CNiBu₂)₂] (2.5 mM) | 180 | 1 | FeNi₂S₄ (emerging) | - |
| [Fe(S₂CNiBu₂)₃] (2.5 mM) | [Ni(S₂CNiBu₂)₂] (2.5 mM) | 230 | 1 | FeNi₂S₄, Fe₇S₈, α-NiS | 36.5 |
| [Fe(S₂CNiBu₂)₃] (2.5 mM) | [Ni(S₂CNiBu₂)₂] (2.5 mM) | 280 | 1 | (Fe,Ni)₉S₈ | 53.1 |
Table 2: Synthesis of Nickel Sulfide Nanoparticles
| Precursor (Concentration) | Temperature (°C) | Time (h) | Resulting Phase(s) | Average Size (nm) |
| [Ni(S₂CNiBu₂)₂] (5 mM) | 150 | 1 | α-NiS | ~100 |
| [Ni(S₂CNiBu₂)₂] (50 mM) | 180 | 1 | α-NiS | ~150 |
| [Ni(S₂CNiBu₂)₂] (5 mM) | 280 | 1 | β-NiS | - |
Table 3: Synthesis of Zinc Sulfide Nanoparticles
| Precursor | Temperature (°C) | Time (h) | Resulting Phase | Average Size (nm) | Band Gap (eV) |
| Zn(II) N-methyl-N-ethanoldithiocarbamate | 180 | 1 | Cubic Sphalerite | 2.63 | 4.34 |
| Adduct with 2,2′-bipyridine | 180 | 1 | Cubic Sphalerite | 5.27 | 4.16 |
| Adduct with 1,10′-phenanthroline | 180 | 1 | Cubic Sphalerite | 6.52 | 4.08 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of metal sulfide nanoparticles via the solvothermal decomposition of dithiocarbamate precursors.
Caption: General workflow for nanoparticle synthesis.
Cellular Uptake and Photothermal Therapy Mechanism
Metal sulfide nanoparticles, particularly copper sulfide (CuS), are promising agents for photothermal therapy (PTT). The diagram below illustrates a simplified signaling pathway for their cellular uptake and subsequent induction of apoptosis upon near-infrared (NIR) irradiation.
Caption: Simplified pathway of nanoparticle-induced photothermal therapy.
Application Notes and Protocols: Carbamodithioic Acid Derivatives in Mineral Flotation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamodithioic acid derivatives, commonly known as dithiocarbamates (DTCs), are a significant class of sulfur-containing organic compounds utilized as collectors in the froth flotation of various minerals.[1] Their primary role is to selectively adsorb onto the surface of valuable minerals, rendering them hydrophobic and facilitating their attachment to air bubbles for separation from gangue materials.[2] Dithiocarbamates have demonstrated considerable efficacy in the flotation of sulfide minerals, including those of copper, lead, zinc, nickel, and precious metals.[3][4][5][6] Theoretical studies and experimental data suggest that dithiocarbamates can exhibit a stronger binding affinity for certain metal ions compared to traditional collectors like xanthates, potentially leading to improved recovery of the target mineral.[7] However, this enhanced reactivity may also impact selectivity against other sulfide minerals, such as pyrite.[7]
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in mineral processing, with a focus on sulfide ore flotation.
Application Notes
Mechanism of Action
The collecting action of dithiocarbamates is governed by their adsorption at the mineral-water interface. The interaction between the dithiocarbamate molecule and the mineral surface can be categorized as either chemical adsorption (chemisorption) or physical adsorption.[8]
-
Chemisorption: This involves the formation of a chemical bond between the sulfur atoms in the dithiocarbamate's polar group and the metal ions on the mineral surface.[3] This strong interaction is often the dominant mechanism for sulfide minerals. For instance, on pyrite (FeS₂), the sulfur atoms of diethyldithiocarbamate (DDTC) can coordinate with the iron atoms on the mineral surface, leading to strong adsorption.[8]
-
Physical Adsorption: This is a weaker form of interaction, driven by forces such as van der Waals forces. The adsorption of DDTC on minerals like elemental sulfur, sphalerite (ZnS), and lead sulfate has been shown to be weak with physical bonding.[8]
The adsorption process is influenced by several factors, including:
-
pH: The pH of the pulp can affect both the mineral surface charge and the stability of the dithiocarbamate collector. Dithiocarbamates are generally considered to be stable over a wider pH range compared to xanthates.[5]
-
Presence of Water: Water molecules can compete with collector molecules for adsorption sites on the mineral surface. The co-adsorption of water and dithiocarbamate can influence the overall hydrophobicity of the mineral.
-
Alkyl Group: The length and structure of the alkyl group on the dithiocarbamate molecule can affect its collecting power and selectivity. Longer alkyl chains generally lead to stronger hydrophobicity but may decrease selectivity.[9]
Applications in Mineral Flotation
This compound derivatives are versatile collectors with applications in the flotation of a variety of ores:
-
Copper-Lead-Zinc Ores: Dithiocarbamates are effective in the bulk flotation of copper and lead sulfides.[4][10] They can also be used in the selective flotation of these minerals by carefully controlling the pulp chemistry.[10] For instance, in the separation of copper-lead sulfide ore, using a dithiocarbamate collector can yield a better separation effect than xanthate.[10]
-
Gold-Bearing Sulfide Ores: Modified diethyl dithiocarbamate has been shown to be an effective and selective collector for gold minerals, particularly in gold-sulfide ores.[2] Replacing xanthates with diethyl dithiocarbamate can enhance the quality of gold concentrates and increase gold recovery by 7-10%.[2]
-
Nickel Sulfide Ores: Dithiocarbamates are potential replacements for xanthates in the flotation of pentlandite, the primary nickel sulfide mineral, due to their stability over a wider pH range and potentially higher selectivity.[5]
-
Sulfide Mineral Mixtures: Dithiocarbamates have demonstrated good selectivity in the separation of different sulfide minerals, such as galena (PbS) from pyrite.[3]
Data Presentation
The following tables summarize quantitative data on the performance of this compound derivatives in mineral flotation from various studies.
Table 1: Adsorption Energies of Diethyldithiocarbamate (DDTC) on Various Minerals (DFT Calculations)
| Mineral | Adsorption Energy (kJ/mol) | Type of Adsorption |
| Pyrite (FeS₂) | -195.64 | Chemisorption |
| Lead Sulfate (PbSO₄) | -81.05 | Physical Adsorption |
| Sphalerite (ZnS) | Not specified | Weak Physical Bonding |
| Sulfur (S) | Not specified | Weak Physical Bonding |
Data sourced from a study on the interfacial adsorption mechanism of DDTC.[8]
Table 2: Comparison of Flotation Performance of Dithiocarbamate and Xanthate on Gold-Sulfide Ore
| Collector | Gold Recovery (%) | Concentrate Quality Improvement |
| Diethyl Dithiocarbamate | 7-10% increase vs. Xanthate | 1.3-1.5 times vs. Xanthate |
| Xanthate (baseline) | Baseline | Baseline |
Data from a study on the application of modified diethyl dithiocarbamate in gold-containing ore flotation.[2]
Table 3: Flotation Recovery of Galena and Pyrite with Different Collectors
| Collector | Mineral | Flotation Recovery (%) |
| Dithiocarbamate (DTC) | Galena | Higher than Pyrite |
| Dithiocarbamate (DTC) | Pyrite | Lower than Galena |
| Xanthate | Galena | Higher than Pyrite |
| Xanthate | Pyrite | Lower than Galena |
Qualitative comparison based on a study of collector adsorption on galena and pyrite surfaces.[3]
Experimental Protocols
Protocol 1: Synthesis of Sodium Diethyldithiocarbamate
This protocol describes a general one-pot synthesis method for sodium diethyldithiocarbamate.
Materials:
-
Diethylamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol (or other suitable solvent)
-
Diethyl ether (for washing)
-
Ice bath
Procedure:
-
Prepare a solution of sodium hydroxide in ethanol.
-
Cool the sodium hydroxide solution in an ice bath.
-
Slowly add diethylamine to the cooled solution with constant stirring.
-
While maintaining the low temperature, add carbon disulfide dropwise to the reaction mixture. A precipitate of sodium diethyldithiocarbamate will form.
-
Continue stirring for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
Protocol 2: General Froth Flotation Procedure for Sulfide Ore
This protocol outlines a typical laboratory-scale froth flotation experiment to evaluate the performance of a dithiocarbamate collector.
Materials and Equipment:
-
Representative ore sample, ground to a suitable particle size (e.g., -74 +38 µm).[11]
-
Dithiocarbamate collector solution (e.g., 1% w/v).
-
Frother (e.g., Methyl Isobutyl Carbinol - MIBC).
-
pH modifier (e.g., lime (CaO) or sulfuric acid (H₂SO₄)).
-
Laboratory flotation cell (e.g., Denver-type).[12]
-
pH meter.
-
Agitator.
-
Air supply with flowmeter.
-
Filter paper, drying oven, and balance.
Procedure:
-
Pulp Preparation:
-
pH Adjustment:
-
Measure the natural pH of the pulp.
-
If necessary, add the pH modifier incrementally to reach the target pH for flotation (e.g., pH 8-11 for many sulfide minerals).[13] Allow the pulp to condition for a few minutes after each addition.
-
-
Collector Addition and Conditioning:
-
Frother Addition and Conditioning:
-
Add a frother (e.g., MIBC) to the pulp.
-
Condition for a shorter period (e.g., 1-2 minutes).[7]
-
-
Flotation:
-
Introduce air into the cell at a controlled flow rate to generate a stable froth.
-
Collect the froth concentrate for a predetermined time (e.g., 5-15 minutes). The froth is typically scraped off the top of the pulp.
-
-
Product Handling and Analysis:
-
Collect the froth concentrate and the remaining tailings separately.
-
Filter, dry, and weigh both the concentrate and tailings.
-
Analyze the concentrate and tailings for their elemental content (e.g., using atomic absorption spectroscopy or X-ray fluorescence) to determine the grade and recovery of the valuable mineral.
-
Calculation of Recovery:
Recovery (%) = (Mass of metal in concentrate / Mass of metal in feed) x 100
Mandatory Visualization
Caption: Workflow for a typical laboratory froth flotation experiment.
Caption: Adsorption mechanism of this compound derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Danafloat [danafloat.com]
- 5. journals.co.za [journals.co.za]
- 6. US8376142B2 - Dithiocarbamate collectors and their use in the beneficiation of mineral ore bodies - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Complete Collection of Copper Beneficiation Reagents | Fote Machinery [ftmmachinery.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Optimization of the Froth Flotation Process for the Enrichment of Cu and Co Concentrate from Low-Grade Copper Sulfide Ore [mdpi.com]
- 13. CA2676312C - Dithiocarbamate collectors and their use in the beneficiation of mineral ore bodies - Google Patents [patents.google.com]
- 14. US3464551A - Dialkyl dithiocarbamates as collectors in froth flotation - Google Patents [patents.google.com]
Quantitative Analysis of Dithiocarbamate Residues in Food: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of dithiocarbamate (DTC) fungicide residues in food matrices. Dithiocarbamates are a widely used class of fungicides, and their monitoring in food is crucial for consumer safety and regulatory compliance.[1][2] The analytical approaches for DTCs are broadly categorized into two groups: indirect methods that measure the common degradation product, carbon disulfide (CS₂), and direct methods that quantify individual DTC compounds.[3]
Introduction to Dithiocarbamate Analysis
Dithiocarbamates are challenging to analyze due to their instability, low solubility in water and organic solvents, and structural similarity.[3][4] They readily degrade in acidic conditions to carbon disulfide (CS₂), which has traditionally been the basis for their quantification.[5][6] This indirect approach, however, does not differentiate between the various types of dithiocarbamates, which have differing toxicological profiles.[3][4] More recent methods based on liquid chromatography allow for the direct analysis of individual DTCs.[3][5]
The major classes of dithiocarbamates include:
-
Dimethyldithiocarbamates (DMDTCs): e.g., ziram, ferbam, thiram
-
Ethylenebisdithiocarbamates (EBDCs): e.g., mancozeb, maneb, zineb
-
Propylenebisdithiocarbamates (PBDCs): e.g., propineb
Quantitative Data Summary
The following tables summarize the performance of various analytical techniques for dithiocarbamate residue analysis in different food matrices.
Table 1: Indirect Analysis via Carbon Disulfide (CS₂) Determination
| Analytical Technique | Food Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Spectrophotometry | Rice, beans, apple, banana, orange, papaya, tomato, cucumber, potato | - | - | 82 - 120 | [1] |
| Headspace GC-ECD | Fruits and Vegetables | - | - | - | [7] |
| Automated Headspace GC | Lettuce, blackcurrant, onion | < 0.020 mg/kg | < 0.050 mg/kg | 85 - 103 | |
| GC-MS | Soya | - | 0.05 mg/kg | 68 - 91 | [6] |
| GC-MS | Various vegetables and fruits | 0.005 µg/mL | 0.04 µg/mL | 79 - 104 | [8] |
| GC-MS/MS | Tea | - | 10 ppb (0.01 mg/kg) | > 85 | [9] |
Table 2: Direct Analysis of Individual Dithiocarbamates
| Analytical Technique | Analyte(s) | Food Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Ziram, Zineb, Thiram | Various crops and water | Ziram: 0.01 mg/kg, Zineb: 0.02 mg/kg, Thiram: 0.01 mg/kg | - | 59 - 85 | [6] |
| LC-ESI-MS | DMDs, EBDs, PBDs | Grapes, cucumbers, tomatoes, rucola | ~0.03 mg/kg | ~0.05 mg/kg | 90 - 100 | [10] |
Experimental Protocols
Protocol 1: Indirect Analysis of Dithiocarbamates by Headspace Gas Chromatography (HS-GC)
This method is based on the acid hydrolysis of dithiocarbamates to carbon disulfide (CS₂), which is then quantified by gas chromatography.[8][11]
1. Sample Preparation and Hydrolysis
-
Weigh a representative portion of the homogenized sample (typically 10-50 g) into a headspace vial.[11] For dry samples like cereals or tea, add a specific volume of water.[9][11]
-
Add an internal standard solution if required.
-
Add 25 mL of an organic solvent, such as isooctane, to trap the evolved CS₂.[11]
-
Add 75-150 mL of a hydrolysis reagent, typically a solution of tin(II) chloride in hydrochloric acid.[8][11]
-
Immediately seal the vial tightly.
-
Place the vial in a shaking water bath at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1-2 hours) to ensure complete hydrolysis.[8][9][11]
-
After hydrolysis, rapidly cool the vial to room temperature.[11]
2. GC Analysis
-
Transfer an aliquot of the organic layer (isooctane) to a GC vial.[11]
-
Inject a portion of the sample into the GC system.
-
GC Conditions (Example):
-
Injector: Splitless or cold injection is often preferred for better peak shapes of the volatile CS₂ in a high-boiling solvent like isooctane.[9]
-
Column: A suitable capillary column for volatile compound analysis.
-
Oven Temperature Program: An appropriate temperature gradient to separate CS₂ from other matrix components.
-
Detector: Electron Capture Detector (ECD), Mass Spectrometer (MS), or tandem Mass Spectrometer (MS/MS) can be used for detection and quantification.[8][9][11]
-
3. Quantification
-
Create a calibration curve using standard solutions of CS₂ in the same organic solvent.[11]
-
Quantify the CS₂ concentration in the sample by comparing its peak area to the calibration curve.
-
Express the final result as mg of CS₂ per kg of the food sample.
Experimental Workflow: Headspace GC Method
Caption: Workflow for dithiocarbamate analysis by HS-GC.
Protocol 2: Direct Analysis of Dithiocarbamates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the specific and sensitive quantification of individual dithiocarbamate compounds.
1. Sample Extraction
-
Due to the instability of DTCs, sample homogenization should be performed carefully, often by cutting into small pieces just before extraction to minimize enzymatic degradation.[3]
-
Weigh a representative sample portion (e.g., 5-10 g) into a centrifuge tube.
-
Add an extraction solution. A common approach is to use an alkaline buffer (e.g., sodium hydrogen carbonate) containing stabilizers like L-cysteine or EDTA to prevent degradation.[10][12][13]
-
For some DTCs like thiram, extraction with an organic solvent such as dichloromethane may be employed.[6]
-
Homogenize the sample with the extraction solution.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Collect the supernatant for further cleanup or direct analysis.
2. (Optional) Derivatization
-
In some methods, dithiocarbamates are derivatized to more stable compounds before LC analysis. A common derivatization agent is methyl iodide.[6]
3. LC-MS/MS Analysis
-
Inject an aliquot of the final extract into the LC-MS/MS system.
-
LC Conditions (Example):
-
MS/MS Conditions (Example):
-
Ionization: Electrospray ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-product ion transitions for each target dithiocarbamate.
-
4. Quantification
-
Prepare matrix-matched calibration standards by spiking blank food extracts with known concentrations of dithiocarbamate standards.
-
Quantify the individual dithiocarbamates in the sample by comparing their peak areas to the respective calibration curves.
Experimental Workflow: LC-MS/MS Method
Caption: Workflow for direct dithiocarbamate analysis by LC-MS/MS.
Protocol 3: Spectrophotometric Determination of Dithiocarbamates
This is a classic and cost-effective method for the determination of total dithiocarbamate content.[14]
1. Sample Preparation and CS₂ Evolution
-
The sample preparation and acid hydrolysis to generate CS₂ are similar to the HS-GC method described above.
-
However, instead of trapping the CS₂ in an organic solvent in a sealed vial, the evolved CS₂ is purged by a stream of inert gas (e.g., nitrogen).[6]
2. CS₂ Trapping and Complexation
-
The gas stream carrying the CS₂ is passed through a series of absorption tubes.
-
The CS₂ is trapped in a solution containing a copper salt (e.g., copper acetate) and an amine (e.g., diethanolamine) in an organic solvent like ethanol.[1][6]
-
The CS₂ reacts with the copper reagent to form a stable, colored complex (typically yellow).[1][15]
3. Spectrophotometric Measurement
-
The absorbance of the colored solution is measured at a specific wavelength (e.g., 435 nm) using a spectrophotometer.
4. Quantification
-
A calibration curve is prepared using standard solutions of CS₂ treated in the same manner.
-
The concentration of CS₂ in the sample is determined by comparing its absorbance to the calibration curve.
-
The result is expressed as mg of CS₂ per kg of the food sample.
Logical Relationship: Spectrophotometric Method
Caption: Logical steps in the spectrophotometric analysis of DTCs.
References
- 1. Determination of dithiocarbamate fungicide residues in food by a spectrophotometric method using a vertical disulfide reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Methods for Dithiocarbamate Detection | Encyclopedia MDPI [encyclopedia.pub]
- 7. Headspace gas-liquid chromatographic determination of dithiocarbamate residues in fruits and vegetables with confirmation by conversion to ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Dithiocarbamate Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Dithiocarbamate complexes, coordination compounds formed between a dithiocarbamate ligand and a metal ion, have emerged as versatile catalysts in a range of organic transformations. Their stability, ease of synthesis, and tunable electronic and steric properties make them attractive candidates for catalytic applications.[1][2] This document provides detailed application notes and experimental protocols for the use of dithiocarbamate complexes in key catalytic reactions, including A³ coupling for propargylamine synthesis, epoxidation of alkenes, ring-opening polymerization of epoxides, and cross-coupling reactions.
A³ Coupling Reaction for Propargylamine Synthesis
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component method for the synthesis of propargylamines, which are important building blocks in medicinal chemistry.[3] Gold nanoparticles supported on dithiocarbamate-functionalized materials have shown excellent catalytic activity in this transformation.[3][4][5]
Application Notes:
Gold nanoparticles stabilized by dithiocarbamate-functionalized supports act as highly efficient and recyclable heterogeneous catalysts for the A³ coupling reaction.[3][4][5] The dithiocarbamate moiety serves as a strong anchor for the gold nanoparticles, preventing leaching and allowing for easy recovery and reuse of the catalyst.[5] The reaction proceeds via the activation of the alkyne C-H bond by the gold catalyst, followed by the formation of an iminium ion from the aldehyde and amine, and subsequent nucleophilic attack of the acetylide.[4]
Experimental Protocol: Synthesis of Propargylamines using Au NPs@Dithiocarbamate-Functionalized Boehmite
This protocol describes the synthesis of propargylamines using gold nanoparticles supported on dithiocarbamate-functionalized boehmite (γ-AlO(OH)@C-NHCS₂H·AuNPs) as a catalyst.[3]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Amine (1.2 mmol)
-
Phenylacetylene (1.3 mmol)
-
γ-AlO(OH)@C-NHCS₂H·AuNPs catalyst (0.4 g)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol)
-
Chloroform (CHCl₃) (4 mL)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, amine, phenylacetylene, γ-AlO(OH)@C-NHCS₂H·AuNPs catalyst, and cesium carbonate.[3]
-
Add chloroform to the mixture and stir at 60 °C.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration.[3]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by plate chromatography to obtain the desired propargylamine.[3]
Data Presentation:
| Aldehyde | Amine | Product | Time (h) | Yield (%)[3] |
| Benzaldehyde | Piperidine | 1-(1,3-diphenylprop-2-yn-1-yl)piperidine | 3 | 95 |
| 4-Chlorobenzaldehyde | Piperidine | 1-(1-(4-chlorophenyl)-3-phenylprop-2-yn-1-yl)piperidine | 3.5 | 92 |
| 4-Methylbenzaldehyde | Piperidine | 1-(3-phenyl-1-(p-tolyl)prop-2-yn-1-yl)piperidine | 4 | 90 |
| 4-Methoxybenzaldehyde | Morpholine | 4-(1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-yl)morpholine | 5 | 88 |
| Benzaldehyde | Morpholine | 4-(1,3-diphenylprop-2-yn-1-yl)morpholine | 4 | 93 |
Visualization:
Caption: Proposed mechanism for the gold-catalyzed A³ coupling reaction.
Epoxidation of Alkenes
Ruthenium(II) dithiocarbamate complexes have been investigated as effective pre-catalysts for the epoxidation of alkenes, such as cyclooctene.[1] These reactions typically utilize an oxygen source, such as iodosylbenzene (PhIO), to form a high-valent ruthenium-oxo species, which then transfers an oxygen atom to the alkene.
Application Notes:
Complexes of the type [Ru(dppb)(S₂CNR₂)₂] (where dppb = 1,4-bis(diphenylphosphino)butane and R is an alkyl group) have demonstrated catalytic activity for the epoxidation of cis-cyclooctene.[1] The catalytic cycle is believed to involve the displacement of the dppb ligand to generate a catalytically active Ru=O species. The nature of the dithiocarbamate ligand can influence the catalytic efficiency.
Experimental Protocol: Epoxidation of cis-Cyclooctene
The following is a general protocol based on related ruthenium-catalyzed epoxidation reactions.
Materials:
-
cis-Cyclooctene
-
Ruthenium(II) dithiocarbamate complex (e.g., [Ru(dppb)(S₂CNEt₂)₂])
-
Iodosylbenzene (PhIO)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
In a reaction vessel, dissolve the ruthenium(II) dithiocarbamate complex in the solvent.
-
Add cis-cyclooctene to the solution.
-
Add the oxidant, iodosylbenzene, to initiate the reaction.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Data Presentation:
| Catalyst | Alkene | Oxidant | Conversion (%) | Selectivity (%) |
| [Ru(dppb)(S₂CNEt₂)₂] | cis-Cyclooctene | PhIO | ~50-60[6] | High (for epoxide) |
| [Ru(dppb)(NC₅H₁₀)₂] | cis-Cyclooctene | PhIO | ~50-60[6] | High (for epoxide) |
Note: Specific quantitative data for dithiocarbamate complexes is limited in the provided search results. The values are based on similar ruthenium complexes and should be considered indicative.
Visualization:
Caption: General experimental workflow for the epoxidation of cyclooctene.
Ring-Opening Polymerization of Epoxides
The application of dithiocarbamate complexes as catalysts for the ring-opening polymerization (ROP) of epoxides is an area of ongoing research. While dithiocarbamates themselves can act as nucleophiles for epoxide ring-opening, the catalytic activity of their metal complexes is less documented. Some studies have proposed investigating metal bis(dithiocarbamates) for their potential catalytic role in the ROP of monomers like propylene oxide.[7][8]
Application Notes:
The catalytic ROP of epoxides typically proceeds via coordination of the epoxide to a metal center, followed by nucleophilic attack of an initiator or the growing polymer chain. Dithiocarbamate complexes of metals like zinc or ruthenium could potentially facilitate this process.[7][8] The electronic properties of the metal center, influenced by the dithiocarbamate ligand, would play a crucial role in the catalytic activity. Further research is needed to establish detailed protocols and quantify the catalytic performance of dithiocarbamate complexes in this application.
Visualization:
Caption: Conceptual workflow for catalyzed ring-opening polymerization.
Cross-Coupling Reactions
Palladium(II) dithiocarbamate complexes are potential catalysts for C-C bond-forming cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. These reactions are fundamental in organic synthesis for the construction of complex molecules.
Application Notes:
In palladium-catalyzed cross-coupling reactions, the active catalyst is typically a Pd(0) species, which can be generated in situ from a Pd(II) precursor. A palladium(II) dithiocarbamate complex could serve as a stable precatalyst that, under the reaction conditions, is reduced to the active Pd(0) catalyst. The dithiocarbamate ligand can influence the stability and activity of the catalyst. While the use of other palladium complexes in these reactions is well-established, detailed studies on the specific performance of palladium(II) dithiocarbamate complexes are emerging.
Experimental Protocol: General Procedure for Heck Reaction
The following is a generalized protocol for a Heck reaction, which would need to be optimized for a specific palladium(II) dithiocarbamate catalyst.
Materials:
-
Aryl halide (e.g., Iodobenzene)
-
Alkene (e.g., Styrene or an acrylate)
-
Palladium(II) dithiocarbamate complex
-
Base (e.g., Triethylamine, Potassium carbonate)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a reaction vessel, combine the aryl halide, alkene, base, and palladium(II) dithiocarbamate complex.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C).
-
Monitor the reaction by GC or TLC.
-
After completion, cool the mixture, filter off any solids, and remove the solvent.
-
Purify the product by column chromatography.
Data Presentation:
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) |
| Iodobenzene | Styrene | Pd(S₂CNR₂)₂ | Et₃N | DMF | Data not available in search results |
| Bromobenzene | n-Butyl acrylate | Pd(S₂CNR₂)₂ | K₂CO₃ | DMA | Data not available in search results |
Visualization:
Caption: Generalized catalytic cycle for the Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Cyanide and dithiocarbamate complexes as potential catalysts for ring-opening polymerisation of epoxides. - UCL Discovery [discovery.ucl.ac.uk]
Carbamodithioic Acid Derivatives: Applications and Protocols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Carbamodithioic acids, commonly known as dithiocarbamates (DTCs), are a versatile class of sulfur-containing compounds with the general formula R₂NCS₂H. Their unique chemical properties, particularly their ability to chelate metals and interact with sulfhydryl groups in proteins, have positioned them as privileged scaffolds in medicinal chemistry and drug design.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them promising candidates for the development of novel therapeutic agents.[3] This document provides detailed application notes on their diverse therapeutic potential and standardized protocols for their synthesis and biological evaluation.
Therapeutic Applications & Mechanisms of Action
Carbamodithioic acid derivatives exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways and enzyme activities.
Anticancer Activity
DTCs and their metal complexes have shown significant promise as anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[4][5] Their anticancer mechanisms are multifaceted and include:
-
Proteasome Inhibition: DTCs, particularly in complex with copper, can inhibit the 26S proteasome, a key cellular machinery for protein degradation.[1][3] This leads to the accumulation of misfolded proteins and pro-apoptotic factors, ultimately triggering cancer cell death.
-
Induction of Oxidative Stress: By interfering with antioxidant enzymes like superoxide dismutase and glutathione, DTCs can elevate the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative damage and apoptosis.[1]
-
Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers, promoting cell survival and proliferation. DTCs are potent inhibitors of NF-κB activation, thereby sensitizing cancer cells to apoptosis.[3][6][7]
-
Modulation of EGFR/AKT Pathway: Some novel dithiocarbamate derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR)/AKT signaling pathway, a critical regulator of cell growth and survival in many cancers, including esophageal cancer.[8]
Quantitative Anticancer Activity Data:
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected this compound derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Organotin(IV) dithiocarbamate 1 | CCRF-CEM (Leukemia) | < 5.0 | [9] |
| Organotin(IV) dithiocarbamate 2 | CCRF-CEM (Leukemia) | < 5.0 | [9] |
| 1,2,3-triazole-dithiocarbamate-urea hybrid IVa | MGC-803 (Gastric) | 1.62 - 20.84 | [10] |
| 1,2,3-triazole-dithiocarbamate-urea hybrid IVb | MCF-7 (Breast) | 0.76 - 13.55 | [10] |
| Gold(III)-dithiocarbamate 27 | MGC-803 (Gastric) | 1.62 - 20.84 | [10] |
| Gold(III)-dithiocarbamate 34 | MCF-7 (Breast) | 0.76 - 13.55 | [10] |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Dithiocarbamates have emerged as a promising class of compounds with activity against a broad spectrum of bacteria and fungi.[11] Their mechanisms of antimicrobial action often involve:
-
Enzyme Inhibition: DTCs can inhibit essential microbial enzymes, such as metallo-β-lactamases, which are responsible for resistance to β-lactam antibiotics.[2]
-
Metal Chelation: By sequestering essential metal ions, DTCs can disrupt microbial metabolism and growth.
Quantitative Antimicrobial Activity Data:
The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against selected microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Diethyldithiocarbamate (DDC) | S. epidermidis ATCC 35984 | 64 | [12] |
| N-methyl-N-phenyl dithiocarbamate-Copper complex | L. monocytogenes | 0.078 | [13] |
| N-methyl-N-phenyl dithiocarbamate-Indium complex | S. enterica | 0.022 | [13] |
| N-methyl-N-phenyl dithiocarbamate-Antimony complex | L. monocytogenes | 0.103 | [13] |
| Gold(III)-dithiocarbamate complex 2 | MRSA | 0.07–0.30 µM | [14] |
| Gold(III)-dithiocarbamate complex 2 | S. epidermidis | 0.15 µM | [14] |
| Gold(III)-dithiocarbamate complex 2 | H. influenzae | 0.61 µM | [14] |
Enzyme Inhibition
Beyond their broad antimicrobial and anticancer effects, specific dithiocarbamate derivatives have been designed to target particular enzymes with therapeutic relevance.
-
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in various physiological processes. DTCs have been identified as potent inhibitors of several human CA isoforms, with applications in conditions like glaucoma.[15][16]
-
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain dithiocarbamate derivatives have shown α-glucosidase inhibitory activity.[15]
Quantitative Carbonic Anhydrase Inhibition Data:
The table below summarizes the inhibition constants (Kᵢ) of various dithiocarbamates against different human carbonic anhydrase (hCA) isoforms.
| Compound ID | R¹ | R² | Kᵢ (nM) vs. hCA I | Kᵢ (nM) vs. hCA II | Kᵢ (nM) vs. hCA IX | Kᵢ (nM) vs. hCA XII | Reference |
| 1a | H | CH₃ | 33.5 | 0.70 | 25.4 | 20.3 | [15] |
| 2a | H | C₂H₅ | 25.1 | 0.95 | 20.1 | 15.8 | [15] |
| 7a | H | CH₂CH₂OH | 10.2 | 1.2 | 12.5 | 8.9 | [15] |
| 10a | H | CH₂C₆H₅ | 3.5 | 2.5 | 5.8 | 3.1 | [15] |
| 13a | CH₃ | CH₃ | 790 | 50.3 | 850 | 45.3 | [15] |
| 24a | O[(CH₂CH₂)]₂ | 0.88 | 0.95 | 6.2 | 3.4 | [16] | |
| 25a | NaS(S=C)N[(CH₂CH₂)]₂ | 12.6 | 0.92 | 37.5 | 0.78 | [16] | |
| AAZ | - | - | 250 | 12 | 25 | 5.7 | [16] |
Signaling Pathway and Workflow Diagrams
Anticancer Mechanisms of Dithiocarbamates.
General Synthesis Workflow for Dithiocarbamates.
Experimental Protocols
Protocol 1: General Synthesis of Dithiocarbamate Sodium Salt
This protocol describes a general method for the synthesis of a dithiocarbamate sodium salt from a secondary amine.
Materials:
-
Secondary amine (e.g., Di-butylamine, 100 mmol)
-
Sodium hydroxide (NaOH, 100 mmol)
-
Carbon disulfide (CS₂, 100 mmol)
-
Methanol (anhydrous, 175 mL)
-
Two-necked flask (250 mL) with a stirrer
-
Dropping funnel
Procedure:
-
To a 250 mL two-necked flask equipped with a stirrer, add the secondary amine (100 mmol) and sodium hydroxide (100 mmol) dissolved in 175 mL of pure methanol.
-
While stirring the reaction mixture at room temperature, add carbon disulfide (100 mmol) dropwise using a dropping funnel.
-
After the complete addition of CS₂, continue stirring for an additional hour.
-
Allow the reaction mixture to stand overnight.
-
Evaporate the solvent under reduced pressure to obtain the dithiocarbamate sodium salt.[17]
Protocol 2: Synthesis of a Phenacyl-Dithiocarbamate Ester
This protocol details the synthesis of a phenacyl-dithiocarbamate ester from a dithiocarbamate sodium salt.
Materials:
-
Dithiocarbamate sodium salt (from Protocol 1)
-
Anhydrous sodium acetate (103 mmol)
-
Secondary amine (e.g., Dibutylamine, 103 mmol)
-
Carbon disulfide (103 mmol)
-
Phenacyl bromide (103 mmol)
-
Absolute methanol (225 mL)
-
Stirring apparatus
Procedure:
-
In a suitable flask, dissolve anhydrous sodium acetate (103 mmol), the secondary amine (103 mmol), and carbon disulfide (103 mmol) in 175 mL of absolute methanol.
-
In a separate flask, dissolve phenacyl bromide (103 mmol) in 50 mL of absolute methanol.
-
Add the phenacyl bromide solution dropwise to the first solution while stirring at room temperature.
-
Allow the solution to stand overnight at room temperature, during which the phenacyl-dialkyl-dithiocarbamate will precipitate.
-
Filter the precipitate and wash it several times with a small amount of water to remove sodium halide byproducts.[17]
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dithiocarbamate derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dithiocarbamate derivative and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compound.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of a dithiocarbamate derivative against a bacterial strain using the broth microdilution method.[20][21][22]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Dithiocarbamate derivative (test compound)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the dithiocarbamate derivative in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 5: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This protocol describes a stopped-flow method for determining the inhibitory activity of dithiocarbamates against carbonic anhydrase.[23][24]
Materials:
-
Purified human carbonic anhydrase (hCA) isoform
-
Dithiocarbamate inhibitor
-
Applied Photophysics stopped-flow instrument
-
Phenol red (0.2 mM) as a pH indicator
-
HEPES buffer (10 mM, pH 7.4)
-
NaClO₄ (10 mM)
-
CO₂ solutions of varying concentrations
Procedure:
-
Solution Preparation: Prepare stock solutions of the hCA enzyme and the dithiocarbamate inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[24]
-
Stopped-Flow Measurement: The CA-catalyzed CO₂ hydration activity is assayed by mixing the enzyme/inhibitor solution with the CO₂ solution in the stopped-flow instrument.
-
Data Acquisition: Follow the initial rates of the reaction by monitoring the change in absorbance of the phenol red indicator at 557 nm.
-
Data Analysis: Determine the initial velocity from the initial 5-10% of the reaction for at least six different inhibitor concentrations. Calculate the inhibition constant (Kᵢ) using non-linear least-squares methods and the Cheng-Prusoff equation.[24]
Protocol 6: Proteasome Activity Assay
This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cell lysates.[25]
Materials:
-
Human cancer cell line
-
Dithiocarbamate derivative (test compound)
-
Lysis buffer
-
Proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (25 mM Tris-HCl, pH 7.5)
-
Black-walled 96-well plate
-
Fluorescent plate reader (Ex: 365 nm, Em: 460 nm)
Procedure:
-
Cell Lysis: Treat cells with the dithiocarbamate derivative or a vehicle control. Harvest the cells and prepare whole-cell extracts using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a black-walled 96-well plate, add 10 µg of cell extract to the assay buffer containing the fluorogenic proteasome substrate.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the hydrolyzed AMC product using a fluorescent plate reader.
-
Data Analysis: Calculate the percentage of proteasome inhibition relative to the vehicle control.
References
- 1. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine Dithiocarbamate Inhibits NF-KappaB Activation and Upregulates the Expression of Gpx1, Gpx4, Occludin, and ZO-1 in DSS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Novel gold(III)-dithiocarbamate complex targeting bacterial thioredoxin reductase: antimicrobial activity, synergy, toxicity, and mechanistic insights [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. researchhub.com [researchhub.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. benchchem.com [benchchem.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbamodithioic Acid Sodium and Potassium Salts
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols and safety information for the preparation and handling of carbamodithioic acid sodium and potassium salts, often referred to as dithiocarbamates. These compounds are versatile precursors and chelating agents with significant applications in medicinal chemistry, materials science, and agriculture.[1][2][3]
Application Notes
This compound salts are characterized by the (R₁R₂)N-(C=S)S⁻ functional group. The sodium and potassium salts are typically synthesized from the reaction of a primary or secondary amine with carbon disulfide in the presence of a strong base like sodium hydroxide or potassium hydroxide.[1][4]
Key Applications:
-
Precursors for Biologically Active Molecules: They serve as essential intermediates for synthesizing metal complexes that exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[2][3][4]
-
Chelating Agents: The two sulfur atoms in the dithiocarbamate moiety act as strong chelating agents for various transition metals, forming stable coordination compounds.[2]
-
Fungicides and Pesticides: Certain dithiocarbamate derivatives are effective fungicides with selective action.[1]
-
Industrial Uses: Applications extend to vulcanization acceleration in the rubber industry and as froth flotation collectors.[3]
The general synthesis reaction is straightforward but requires careful control of reaction conditions to achieve high yields and purity, as side reactions can occur.[1] The choice of solvent and the order of reagent addition are critical factors.[1]
Experimental Protocols: Synthesis
The primary synthetic route involves the reaction of an amine with carbon disulfide in the presence of a strong base.
Protocol 2.1: Synthesis of Potassium Ethan-1,2-diylbis((2-bromobenzyl)carbamodithioate)
This protocol details the synthesis of a specific potassium dithiocarbamate salt from a secondary amine.[4]
Materials:
-
N,N'-bis(2-bromobenzyl)ethane-1,2-diamine (secondary amine)
-
Potassium Hydroxide (KOH)
-
Carbon Disulfide (CS₂)
-
Methanol
-
Diethyl Ether
-
Ice bath, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve the secondary amine (1.25 mmol) in 20 mL of methanol in a flask.
-
In a separate beaker, dissolve KOH (2.5 mmol) in 5 mL of methanol.
-
Add the KOH solution to the amine solution with continuous stirring for 15 minutes.
-
Cool the resulting solution in an ice bath.
-
Slowly add carbon disulfide (2.48 mmol) dropwise to the cooled solution while stirring.
-
Continue to stir the mixture for 2-3 hours. A precipitate of the dithiocarbamate salt will form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold methanol and then with diethyl ether to remove unreacted reagents.
-
Dry the final product under vacuum.[4]
Protocol 2.2: Optimized Synthesis of Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate
This protocol describes an optimized method where reagent concentrations are carefully controlled to improve yield and purity.[1]
Materials:
-
3-aminothiolane
-
Potassium Hydroxide (KOH)
-
Carbon Disulfide (CS₂)
-
96% Ethanol
-
Reaction vessel with multiple addition funnels
Procedure:
-
Prepare a solution of carbon disulfide (0.692 L) in 1 L of ethanol in the main reaction vessel.
-
Separately, prepare a solution of KOH (663 g) in 3 L of 96% ethanol.
-
In another container, prepare a solution of 3-aminothiolane (1.35 kg) in 2 L of 96% ethanol.
-
Maintain the temperature of the carbon disulfide solution between 10-15°C.
-
Simultaneously and slowly, add the KOH solution and the 3-aminothiolane solution to the stirred carbon disulfide solution.
-
The final product will precipitate as white crystals.
-
Collect the product via filtration.
Quantitative Data Summary
The following tables summarize quantitative data from representative synthesis protocols.
Table 1: Synthesis of Potassium Dithiocarbamate Salts
| Product Name | Starting Amine | Base | Solvent | Yield | Melting Point (°C) | Reference |
| Potassium ethan-1,2-diylbis((2-bromobenzyl)carbamodithioate) | N,N'-bis(2-bromobenzyl)ethane-1,2-diamine | KOH | Methanol | 90% | 100-102 | [4] |
| Naphthylbis(sodium carbamodithioate) derivatives | α-naphthylamine | N/A | Acetone | 66-91% | N/A | [5] |
| Sodium N-benzyl-N-ethyldithiocarbamate | N-ethylbenzylamine | NaOH | Water | 40% | N/A | [6] |
Handling and Safety Protocols
This compound salts and their precursors (especially carbon disulfide) are hazardous. Strict adherence to safety protocols is mandatory.
4.1 Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7][8]
-
Skin Protection: Wear appropriate gloves and a lab coat to prevent skin exposure.[7][8]
-
Respiratory Protection: Use with adequate ventilation. If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.[7][8]
4.2 Handling:
-
Handle in a well-ventilated place, preferably a chemical fume hood.[7][9]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[9]
4.3 Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]
-
Keep refrigerated (below 4°C/39°F) to maintain product quality.[7][8]
-
For sensitive compounds, store under an inert atmosphere such as nitrogen.[7][11]
-
Store separately from incompatible materials like oxidizing agents and foodstuffs.[9]
4.4 First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7][8]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[7][8]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical attention.[7][11]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek medical aid.[7][11]
Role as Precursors for Biologically Active Complexes
Sodium and potassium carbamodithioates are rarely the final active molecule in drug development. Instead, their primary value lies in their ability to act as versatile ligands that chelate with various metals. These resulting metal-dithiocarbamate complexes are the entities that often exhibit potent biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, ethyl(phenylmethyl)-, sodium salt|lookchem [lookchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. echemi.com [echemi.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. westliberty.edu [westliberty.edu]
Microwave-Assisted Organic Synthesis of Dithiocarbamates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiocarbamates are a versatile class of organosulfur compounds with a broad spectrum of applications, including in agriculture as pesticides and fungicides, in rubber vulcanization, and significantly, in medicinal chemistry as anticancer, antiviral, and antibacterial agents. The conventional synthesis of dithiocarbamates often involves long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, increased yields, and cleaner reaction profiles. This green chemistry approach aligns with the growing demand for sustainable and efficient synthetic methodologies in drug discovery and development.[1]
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can accelerate reaction rates and enable reactions to occur at lower bulk temperatures than conventional heating methods, often leading to improved product purity and yield. These application notes provide detailed protocols for the microwave-assisted synthesis of various dithiocarbamates, offering researchers a rapid and efficient alternative to traditional synthetic routes.
General Reaction Scheme
The synthesis of dithiocarbamates generally follows a one-pot, three-component reaction involving an amine (primary or secondary), carbon disulfide (CS₂), and an electrophile. The initial reaction between the amine and CS₂ forms a dithiocarbamic acid salt intermediate, which is then trapped by an electrophile to yield the final dithiocarbamate product.
Caption: General reaction pathway for dithiocarbamate synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-(Amine Dithiocarbamyl) Phthalides
This protocol describes an efficient and environmentally friendly method for the synthesis of 3-(amine dithiocarbamyl) phthalides using microwave irradiation in an aqueous medium.[1]
Methodology:
-
To a solution of 3-chlorophthalide in acetone, gradually add the amine dithiocarbamate in small portions with constant stirring in a microwave reactor vessel.
-
Irradiate the reaction mixture in a microwave synthesizer.
-
After the reaction is complete (monitored by TLC), remove the solvent from the reaction mixture under reduced pressure.
-
Treat the residue with an excess of water to remove any unreacted amine dithiocarbamate.
-
Recrystallize the crude product from a 1:1 mixture of ethanol and methylene chloride to obtain the pure 3-(amine dithiocarbamyl) phthalide.
Quantitative Data:
| Amine Dithiocarbamate Source | Product | Microwave Time (min) | Power (W) | Yield (%) (Microwave) | Yield (%) (Conventional) |
| Diethylamine | 3-(Diethylamine dithiocarbamyl) phthalide | 5 | 450 | 90 | 75 |
| Pyrrolidine | 3-(Pyrrolidine dithiocarbamyl) phthalide | 4 | 450 | 93 | 78 |
| Piperidine | 3-(Piperidine dithiocarbamyl) phthalide | 4.5 | 450 | 92 | 76 |
| Morpholine | 3-(Morpholine dithiocarbamyl) phthalide | 5 | 450 | 89 | 72 |
Protocol 2: One-Pot, Microwave-Assisted Copper(I)-Catalyzed Dithiocarbamation of Imidazopyridines
This protocol details a facile and proficient one-pot dithiocarbamation of imidazo[1,2-a]pyridines with in situ generated dithiocarbamates under microwave conditions using a water-soluble copper(I) catalyst.[2]
Methodology:
-
In a microwave process vial, combine imidazo[1,2-a]pyridine (1.0 equiv.), the corresponding amine (1.2 equiv.), and carbon disulfide (1.5 equiv.) in a 1:1 mixture of water and acetonitrile.
-
Add the copper(I) catalyst (10 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature for the indicated time.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Imidazo[1,2-a]pyridine | Amine | Product | Time (min) | Temp (°C) | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | Morpholine | 2-Phenyl-3-(morpholine-4-carbodithioyl)imidazo[1,2-a]pyridine | 15 | 100 | 85 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | Piperidine | 2-(4-Chlorophenyl)-3-(piperidine-1-carbodithioyl)imidazo[1,2-a]pyridine | 20 | 100 | 82 |
| 2-(p-Tolyl)imidazo[1,2-a]pyridine | Pyrrolidine | 3-(Pyrrolidine-1-carbodithioyl)-2-(p-tolyl)imidazo[1,2-a]pyridine | 18 | 100 | 88 |
Protocol 3: Microwave-Assisted Synthesis of N,S-Dialkyl Dithiocarbamates from (E)-Chalcones and L-Tryptophan
This protocol outlines the synthesis of novel dithiocarbamates derived from L-tryptophan and (E)-chalcones via a microwave-assisted tandem reaction.
Methodology:
-
Esterification of L-Tryptophan: In a microwave tube, mix L-tryptophan (1 mmol) with TMSCl (4 mmol) and the respective alcohol (e.g., MeOH or EtOH; 1 mL). Heat the mixture at 100 °C for 10 minutes under microwave irradiation in a closed vessel.
-
Dithiocarbamate Formation: To the same microwave tube containing the in situ formed amino acid ester, add Et₃N (4 mmol), carbon disulfide (1 mL), and the respective 4-substituted (E)-chalcone (1 mmol).
-
Heat the reaction mixture further at 50 °C for 60 minutes under microwave irradiation.
-
After completion, remove the solvent under vacuum.
-
Purify the product by column chromatography.
Quantitative Data:
| Alcohol | (E)-Chalcone | Product | Microwave Time (min) | Temp (°C) | Yield (%) |
| Methanol | 4-Chlorochalcone | Methyl (S)-2-((((S)-1-(4-chlorophenyl)-3-oxo-3-phenylpropyl)thio)carbonothioyl)amino)-3-(1H-indol-3-yl)propanoate | 60 | 50 | 76 |
| Ethanol | 4-Hydroxychalcone | Ethyl (S)-2-(((((S)-1-(4-hydroxyphenyl)-3-oxo-3-phenylpropyl)thio)carbonothioyl)amino)-3-(1H-indol-3-yl)propanoate | 60 | 50 | 68 |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for microwave-assisted synthesis.
Conclusion
Microwave-assisted organic synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional methods for the synthesis of dithiocarbamates. The protocols outlined in these application notes demonstrate the versatility of this technique for a range of substrates and reaction types. By significantly reducing reaction times and often allowing for the use of greener solvents, MAOS is a valuable tool for researchers in academia and industry, accelerating the discovery and development of novel dithiocarbamate-based compounds for various applications, including drug development.
References
Application Notes and Protocols for Catalyst-Free Synthesis of Dithiocarbamate Derivatives
Introduction
Dithiocarbamates are a versatile class of organosulfur compounds with significant applications in pharmaceuticals, agriculture, and material science. Traditional synthetic routes often rely on catalysts, which can introduce issues of cost, toxicity, and product contamination. This document details several catalyst-free protocols for the synthesis of dithiocarbamate derivatives, emphasizing green chemistry principles such as solvent-free conditions, the use of environmentally benign solvents, and energy-efficient methods. These protocols offer researchers and drug development professionals efficient, atom-economical, and environmentally friendly alternatives for synthesizing a wide range of dithiocarbamates.
Core Advantages of Catalyst-Free Synthesis:
-
Reduced Cost: Eliminates the need for expensive and often toxic metal catalysts.
-
Simplified Purification: Avoids contamination of the final product with catalyst residues, simplifying work-up procedures.
-
Environmental Friendliness: Aligns with green chemistry principles by minimizing hazardous waste.[1]
-
High Atom Economy: One-pot, multi-component reactions often result in high atom economy, where most of the atoms from the reactants are incorporated into the final product.[2][3]
Protocol 1: One-Pot, Three-Component Synthesis under Solvent-Free Conditions
This protocol describes a highly efficient and straightforward method for synthesizing S-alkyl dithiocarbamates from an amine, carbon disulfide, and an alkyl halide without any solvent or catalyst.[2][4] The reaction proceeds smoothly at room temperature for a variety of substrates.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine the amine (2.0 mmol) and carbon disulfide (2.0 mmol).
-
Initial Reaction: Stir the mixture at room temperature for 10-15 minutes. The formation of a salt is often observed.
-
Addition of Alkyl Halide: Add the alkyl halide (1.0 mmol) to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 3 to 12 hours.[4]
-
Work-up: Upon completion, add water (10 mL) to the reaction mixture and extract with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
| Entry | Amine | Alkyl Halide | Time (h) | Yield (%) |
| 1 | Diethylamine | Benzyl bromide | 3 | 95 |
| 2 | Piperidine | Benzyl bromide | 3 | 97 |
| 3 | n-Butylamine | Benzyl bromide | 4 | 92 |
| 4 | Diethylamine | n-Butyl bromide | 8 | 85 |
| 5 | Piperidine | Ethyl bromoacetate | 5 | 90 |
| 6 | Morpholine | Benzyl chloride | 6 | 94 |
Table 1: Representative yields for the solvent-free synthesis of dithiocarbamates.[2]
Logical Workflow
Caption: Workflow for solvent- and catalyst-free dithiocarbamate synthesis.
Protocol 2: Synthesis in Green Solvents - Ethanol/Water Mixture
This environmentally friendly approach utilizes a mixture of ethanol and water as the reaction medium, avoiding the use of hazardous organic solvents.[1][5] The reaction proceeds at room temperature and provides good to excellent yields of dithiocarbamate derivatives.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 mmol) in an ethanol-water mixture (1:1, 10 mL).
-
Addition of CS₂: Add carbon disulfide (1.2 mmol) to the solution and stir for 5 minutes at room temperature.
-
Addition of Halide: Add the alkyl or aryl halide (1.0 mmol) to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for the specified time (typically 1-3 hours). Monitor the reaction by TLC.
-
Work-up: After completion, add cold water (20 mL) to the reaction mixture. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid product with cold water and dry it. Recrystallization from ethanol can be performed for further purification if needed.
Data Presentation
| Entry | Amine | Halide | Time (h) | Yield (%) |
| 1 | Diethylamine | Benzyl chloride | 1.5 | 92 |
| 2 | Pyrrolidine | Benzyl chloride | 1.0 | 95 |
| 3 | Morpholine | 4-Nitrobenzyl bromide | 2.0 | 90 |
| 4 | Dicyclohexylamine | Benzyl chloride | 2.5 | 94 |
| 5 | Diethylamine | Ethyl bromoacetate | 2.0 | 88 |
| 6 | Piperidine | n-Butyl bromide | 3.0 | 85 |
Table 2: Yields for dithiocarbamate synthesis in an ethanol-water medium.[5]
Experimental Workflow
Caption: Green synthesis workflow for dithiocarbamates in ethanol/water.
Protocol 3: Visible-Light-Promoted Catalyst-Free Synthesis
This innovative protocol utilizes visible light to promote the three-component reaction of an alkyl halide, carbon disulfide, and an amine without the need for any external photocatalyst.[6][7] This method is characterized by its high efficiency, mild reaction conditions, and rapid reaction times.
Experimental Protocol
-
Reaction Setup: In a sealed tube, combine the alkyl halide (0.5 mmol), amine (1.0 mmol), and carbon disulfide (1.0 mmol) in a suitable solvent (e.g., water or an organic solvent, 2 mL).
-
Irradiation: Place the sealed tube under the irradiation of a blue LED lamp (e.g., 3W) at room temperature.
-
Reaction Progression: Stir the reaction mixture under irradiation for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue can be purified by silica gel column chromatography.
Data Presentation
| Entry | Alkyl Halide | Amine | Time (min) | Yield (%) |
| 1 | [(Iodomethyl)sulfonyl]benzene | Piperidine | 30 | 95 |
| 2 | Benzyl bromide | Diethylamine | 60 | 92 |
| 3 | 4-Methylbenzyl bromide | Morpholine | 90 | 88 |
| 4 | Ethyl bromoacetate | Pyrrolidine | 120 | 85 |
| 5 | [(Iodomethyl)sulfonyl]benzene | Di-n-propylamine | 30 | 93 |
Table 3: Representative yields for the visible-light-promoted synthesis of dithiocarbamates.[6]
Signaling Pathway (Proposed Mechanism)
Caption: Proposed radical mechanism for visible-light-induced synthesis.
The protocols presented here offer a range of catalyst-free methods for the synthesis of dithiocarbamate derivatives, catering to different laboratory settings and green chemistry requirements. The solvent-free approach is notable for its simplicity and high atom economy, while the use of green solvents like ethanol/water provides a more environmentally benign alternative to traditional organic solvents. The visible-light-promoted synthesis represents a modern, energy-efficient method for rapid dithiocarbamate formation. By providing detailed experimental procedures and comparative data, these application notes serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Straightforward and Highly Efficient Catalyst-Free One-Pot Synthesis of Dithiocarbamates under Solvent-Free Conditions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic three-component reaction for synthesis of dithio-carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Three-component reaction access to S-alkyl dithiocarbamates under visible-light irradiation conditions in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Stability and Degradation of Carbamodithioic Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of carbamodithioic acid and its derivatives in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: Carbamodithioic acids and their salts (dithiocarbamates) are susceptible to several degradation pathways in aqueous environments. The principal routes are:
-
Acid-Catalyzed Hydrolysis: This is a major degradation pathway. In acidic conditions, the dithiocarbamate is protonated, leading to the formation of an unstable dithiocarbamic acid. This acid rapidly decomposes into a secondary amine and carbon disulfide (CS₂).[1][2][3][4] The rate of decomposition is highly dependent on the pH, increasing significantly under more acidic conditions.[4]
-
Oxidation: The sulfur atoms in the this compound moiety are susceptible to oxidation, which can lead to the formation of thiuram disulfides through oxidative coupling.[2] Further oxidation can yield sulfoxides and sulfones. The presence of oxidizing agents or dissolved oxygen can accelerate this process.
-
Microbial Degradation: In non-sterile aqueous media, microorganisms can utilize carbamodithioates as a source of carbon and nitrogen, leading to their degradation.[1]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the aqueous solution is the most critical factor governing the stability of this compound.
-
Acidic pH (pH < 7): Carbamodithioic acids are extremely unstable in acidic media.[1][3] The decomposition is first-order with respect to the hydrogen ion concentration.[5] For example, the half-life of diethyldithiocarbamate is a mere 0.3 seconds at pH 2.[5]
-
Neutral to Alkaline pH (pH ≥ 7): Carbamodithioic acids are significantly more stable in neutral and, particularly, in alkaline solutions.[1][6][7] For storage of solutions, even short-term, it is recommended to maintain a pH of 10 or higher to minimize hydrolysis.[6]
Q3: Are the salts of this compound more stable than the free acid?
A3: Yes, the salts (e.g., sodium, potassium, or ammonium salts) of this compound are considerably more stable than the free acid, especially in the solid state. The free acid is highly prone to decomposition into its corresponding amine and carbon disulfide.[5]
Q4: What is the influence of temperature and light on the stability of this compound solutions?
A4: Higher temperatures accelerate the rate of chemical reactions, including the degradation of this compound. To minimize thermal degradation, experiments should be conducted at controlled and, if possible, reduced temperatures. Exposure to light, particularly UV radiation, can induce photodegradation. It is advisable to protect solutions from light by using amber glassware or by working in a dark environment unless photostability is the subject of the investigation.
Q5: How do metal ions in the solution affect the stability of this compound?
A5: Dithiocarbamates are potent chelating agents that form stable complexes with a wide range of transition metal ions.[8][9] This complexation can significantly enhance the stability of the dithiocarbamate ligand in aqueous solutions by inhibiting acid-catalyzed hydrolysis. Copper(II) ions, in particular, have been shown to dramatically increase the persistence of dithiocarbamates, with half-lives extending to over two weeks, regardless of pH.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the experimental analysis of this compound stability.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Rapid disappearance of the parent compound in solution. | 1. Acidic pH: The solution pH may be too low, causing rapid acid-catalyzed decomposition.[5] 2. Microbial Contamination: The buffer or solution may not be sterile, leading to microbial degradation.[1] 3. High Temperature: The experiment is being run at an elevated temperature, accelerating degradation. | 1. pH Control: Immediately measure the pH of your solution. For stability studies, use an alkaline buffer (e.g., phosphate or borate buffer at pH ≥ 8; pH 10 is often recommended for storage).[6] 2. Ensure Sterility: Use sterile-filtered buffers and solutions, especially for long-term experiments. 3. Temperature Control: Conduct experiments in a temperature-controlled environment (e.g., water bath, incubator). Store stock solutions at low temperatures (2-8 °C). |
| Inconsistent or non-reproducible analytical results (e.g., HPLC). | 1. On-going Degradation: The compound is degrading in the time between sample preparation and analysis. 2. Inconsistent Sample Preparation: Variations in pH, temperature, or time during sample handling. 3. HPLC System Issues: Problems with the pump, injector, or detector can cause fluctuations.[11][12][13] | 1. Quench Degradation: If possible, quench the degradation reaction at the time of sampling. This can sometimes be achieved by adding a small amount of a concentrated base to raise the pH significantly or by immediate freezing (though be aware that freezing can sometimes accelerate degradation in certain matrices).[6] 2. Standardize Protocol: Adhere strictly to a standardized sample preparation protocol. Use an autosampler with temperature control for sample vials if available. 3. HPLC System Check: Perform routine HPLC maintenance. Check for leaks, ensure proper pump priming and mobile phase degassing, and verify detector stability.[14] |
| Appearance of unexpected peaks in chromatograms. | 1. Degradation Products: The new peaks are likely the degradation products of this compound (e.g., amine, thiuram disulfide). 2. Mobile Phase Impurities: Contaminants in the mobile phase can appear as peaks, especially in gradient elution.[11] 3. Sample Matrix Effects: Components from a complex sample matrix may be co-eluting. | 1. Identify Degradants: Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to the expected masses of degradation products like the corresponding amine or thiuram disulfide. 2. Run Blanks: Inject a blank (mobile phase) to check for solvent-related peaks. Use high-purity, HPLC-grade solvents.[11] 3. Matrix Blank: Inject a sample matrix without the analyte to identify interfering peaks. Improve sample cleanup procedures if necessary. |
| Poor peak shape (tailing or fronting) in HPLC. | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: The analyte may be interacting with active sites on the column packing material. 3. Inappropriate Sample Solvent: The solvent used to dissolve the sample may be too strong compared to the mobile phase.[13] | 1. Reduce Concentration: Dilute the sample and re-inject. 2. Adjust Mobile Phase: Modify the mobile phase pH to ensure the analyte is in a single ionic form. Add a competing base or acid in small concentrations if secondary interactions are suspected. 3. Match Solvents: Dissolve the sample in the initial mobile phase whenever possible. |
Data Presentation
The stability of dithiocarbamates is highly dependent on the specific compound, pH, and temperature. The following tables summarize kinetic data for the acid-catalyzed decomposition of representative dithiocarbamates.
Table 1: pH-Dependent Rate Constants for the Decomposition of N-Substituted Dithiocarbamates at 25°C
| Dithiocarbamate Derivative | Parent Amine pKN | pH | First-Order Rate Constant (kobs, s-1) | Reference |
| N-(2-Aminoethyl)dithiocarbamate | 10.45 | 1 | ~1.0 | [5] |
| 2 | ~0.1 | [5] | ||
| 3 | ~0.01 | [5] | ||
| 4 | ~0.001 | [5] | ||
| 5 | ~0.0001 | [5] | ||
| Piperidinedithiocarbamate | 11.22 | 1 | ~0.3 | [15][16] |
| 2 | ~0.03 | [15][16] | ||
| 3 | ~0.003 | [15][16] | ||
| p-Chloro-phenyldithiocarbamate | 3.98 | Plateau (pH < 2) | ~100 | [17] |
Note: The rate constants are approximate values derived from the pH-rate profiles presented in the cited literature. The decomposition of aryldithiocarbamates is noted to be over 10,000-fold faster than alkyldithiocarbamates with similar parent amine pKN values.[17]
Table 2: Half-Life of Dithiocarbamates Under Various Conditions
| Compound | Condition | Half-Life (t1/2) | Reference |
| Diethyldithiocarbamate | pH 2, 25°C | 0.3 seconds | [5] |
| Alkyl dithiocarbamates (general) | 25°C, environmental matrix | 2 hours to 10 days | [1] |
| Dimethyldithiocarbamate (DMDC) | In the presence of Cu(II) | > 2 weeks | [10] |
| Ethylenebis(dithiocarbamate) (EBDC) | In the presence of Cu(II) | > 2 weeks | [10] |
| Mancozeb | pH 5, aqueous suspension | 36 hours | [18] |
| Mancozeb | pH 7, aqueous suspension | 55 hours | [18] |
| Mancozeb | pH 9, aqueous suspension | 16 hours | [18] |
Experimental Protocols
1. Protocol for Aqueous Stability Study of a Carbamodithioate Salt
Objective: To determine the degradation kinetics of a carbamodithioate salt in aqueous buffers at different pH values.
Materials:
-
Carbamodithioate salt (e.g., sodium N,N-diethyldithiocarbamate)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic, sodium borate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Sterile filters (0.22 µm)
-
HPLC system with UV or MS detector
-
C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
-
pH meter, calibrated
-
Thermostated incubator or water bath
Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., pH 4, 7, and 9) at a concentration of 50 mM. Sterile-filter each buffer.
-
Stock Solution Preparation: Accurately weigh and dissolve the carbamodithioate salt in a suitable solvent (e.g., methanol or alkaline water, pH 10) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Initiation of Degradation Study:
-
Pre-heat/cool the prepared buffers to the desired experimental temperature (e.g., 25°C or 40°C).
-
Spike a small volume of the stock solution into each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the volume of stock solution is minimal (<1% of total volume) to not significantly alter the buffer pH.
-
Mix well and immediately take the "time zero" (T=0) sample.
-
-
Sampling:
-
Store the reaction mixtures in the thermostated environment, protected from light.
-
Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the expected stability.
-
Immediately transfer the sample to an HPLC vial, and if necessary, quench the reaction (e.g., by adding a small amount of base).
-
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis:
-
Plot the natural logarithm of the peak area (or concentration) of the parent compound versus time for each pH.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the apparent first-order rate constant (-k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
2. Stability-Indicating HPLC-UV Method
Objective: To separate and quantify a carbamodithioate from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 270-280 nm (adjust based on the λmax of the specific compound).[5]
-
Column Temperature: 30°C.
This method is a general starting point and must be optimized and validated for the specific this compound and its degradation products.
Mandatory Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: General workflow for an aqueous stability study of this compound.
Caption: Logical workflow for troubleshooting inconsistent HPLC results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. coresta.org [coresta.org]
Technical Support Center: Investigating Dithiocarbamate Decomposition Under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the decomposition pathways of dithiocarbamates under acidic conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of dithiocarbamate decomposition.
Issue 1: Inconsistent or non-reproducible kinetic data.
-
Question: My kinetic measurements for dithiocarbamate decomposition are highly variable. What could be the cause?
-
Answer: Inconsistent kinetic data can stem from several factors:
-
pH Fluctuations: Dithiocarbamate decomposition is highly pH-dependent.[1][2][3][4][5][6] Ensure your buffer capacity is sufficient to maintain a constant pH throughout the experiment, especially if the decomposition releases basic amines.
-
Temperature Variations: Decomposition rates are sensitive to temperature. Use a thermostatically controlled water bath or reaction block to maintain a constant temperature.
-
Oxygen Sensitivity: Some dithiocarbamates and their intermediates can be susceptible to oxidation.[7][8] Consider de-gassing your solutions or performing experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Impurity of Dithiocarbamate Samples: The purity of your dithiocarbamate salt can affect the results. Ensure you are using a well-characterized starting material.
-
Issue 2: Poor peak shape (peak tailing or fronting) in HPLC analysis.
-
Question: I am observing significant peak tailing for my dithiocarbamate analyte in reversed-phase HPLC. How can I improve the peak shape?
-
Answer: Peak tailing is a common issue in the HPLC analysis of dithiocarbamates and is often caused by secondary interactions with the stationary phase.[9]
-
Silanol Interactions: Free silanol groups on silica-based columns can interact with the polar dithiocarbamate functional group, leading to tailing.
-
Solution 1: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[9]
-
Solution 2: Modify the Mobile Phase: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. A low concentration (e.g., 0.1% v/v) is usually sufficient.[9]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.[9]
-
-
Analyte Instability: Dithiocarbamates are unstable in acidic conditions.[10][11][12][13][14][15] If your mobile phase is too acidic, the analyte may be degrading on the column, leading to poor peak shape.
-
Solution: Operate at a higher pH if possible, but be mindful of the stability of your dithiocarbamate. A compromise pH may be necessary. Preparing standards fresh is also crucial.[9]
-
-
Issue 3: Low recovery of carbon disulfide (CS₂) during acid hydrolysis.
-
Question: When I perform acid hydrolysis to quantify dithiocarbamates as CS₂, my recoveries are consistently low. What are the potential reasons?
-
Answer: Low CS₂ recovery can be due to incomplete decomposition, loss of volatile CS₂, or side reactions.
-
Incomplete Decomposition: The acid hydrolysis conditions (acid concentration, temperature, reaction time) may not be optimal for your specific dithiocarbamate.
-
Loss of CS₂: Carbon disulfide is a volatile compound.
-
Side Reactions: Under certain conditions, side reactions can lead to the formation of other volatile sulfur compounds like hydrogen sulfide (H₂S) and carbonyl sulfide (COS), reducing the yield of CS₂.[7][11]
-
Solution: The use of SnCl₂ helps to minimize these side reactions.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of dithiocarbamates in acidic conditions?
A1: The primary decomposition products of dithiocarbamates under acidic conditions are carbon disulfide (CS₂) and the corresponding amine.[7][10][11][12][13] The reaction is essentially the reverse of the formation of dithiocarbamates from an amine and CS₂.
Q2: What is the general mechanism of dithiocarbamate decomposition in acid?
A2: The decomposition mechanism is dependent on the structure of the dithiocarbamate, particularly the substituents on the nitrogen atom. Two main pathways are recognized:
-
Decomposition via a Zwitterionic Intermediate: This is common for alkyldithiocarbamates. The process involves a rapid N-protonation followed by a slower C-N bond cleavage to release CS₂ and the protonated amine.[1][3][4][5]
-
Concerted Decomposition: For some dithiocarbamates, particularly aryldithiocarbamates, the decomposition can occur through a concerted mechanism where the N-protonation and C-N bond cleavage happen simultaneously, often catalyzed by water molecules.[4][17]
Q3: How does the structure of the parent amine affect the decomposition rate?
A3: The basicity of the parent amine (expressed as its pKₐ) plays a crucial role. Generally, dithiocarbamates derived from more basic amines tend to be more stable. The electronic and steric properties of the substituents on the nitrogen atom influence the stability of the C-N bond and the ease of protonation, thereby affecting the decomposition kinetics.[3][4]
Q4: Can I analyze dithiocarbamates directly by HPLC, or is derivatization necessary?
A4: Direct analysis by HPLC is possible, but can be challenging due to the instability of dithiocarbamates, especially in acidic mobile phases, and their tendency to exhibit poor peak shapes.[9] Derivatization, for instance by methylation, can form more stable and less polar compounds that are more amenable to chromatographic analysis.[9] However, for quantitative analysis of total dithiocarbamate content, the standard method is acid hydrolysis to CS₂ followed by GC-MS analysis.[8][10][11][13]
Q5: Are dithiocarbamic acids stable intermediates in the decomposition process?
A5: Dithiocarbamic acids are generally unstable and readily decompose to CS₂ and the corresponding amine.[12] While they are formed upon protonation of the dithiocarbamate anion, they are transient species under most acidic conditions.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the decomposition of dithiocarbamates under acidic conditions.
Table 1: Kinetic Parameters for the Acid Decomposition of Selected Dithiocarbamates.
| Dithiocarbamate | Parent Amine pKₐ | k₀ (s⁻¹) | pKₐ (Dithiocarbamic Acid) | pK⁺ (Conjugate Acid) | Reference |
| Ethyldithiocarbamate | 10.63 | - | 3.05 | -4.1 | [3] |
| p-Methoxyanilinedithiocarbamate | 5.34 | 1.1 x 10³ | 1.4 | -3.6 | [4] |
| p-Chloroanilinedithiocarbamate | 3.98 | 1.8 x 10³ | 0.7 | -4.8 | [4] |
| Glycinedithiocarboxylate (glyDTC) | - | - | - | - | [1][5] |
| Ethylenebis(dithiocarbamate) (EbisDTC) | - | - | - | - | [1][5] |
Note: k₀ is the pH-independent first-order rate constant for the decomposition of the dithiocarbamic acid species. pKₐ and pK⁺ values are kinetically determined from pH-rate profiles.
Table 2: Solvent Isotope Effects on Dithiocarbamate Decomposition.
| Dithiocarbamate | k(D₂O)/k(H₂O) | Proposed Mechanism | Reference |
| Piperidyl Dithiocarbamate | - | Intramolecular water-catalyzed S-to-N proton transfer | [2] |
| Morpholyl Dithiocarbamate | 1.87 ± 0.25 | Specific acid catalysis anchimerically assisted by the heteroatom | [2] |
| Aryldithiocarbamates | - | S to N proton transfer through a water molecule | [18] |
Experimental Protocols
Protocol 1: Determination of Total Dithiocarbamates by Acid Hydrolysis and Headspace GC-MS
This protocol is a generalized procedure for the quantification of total dithiocarbamate residues by converting them to CS₂.
1. Reagents and Materials:
-
Hydrochloric acid (HCl), concentrated
-
Stannous chloride (SnCl₂) solution (e.g., 10% w/v in 6M HCl)
-
Carbon disulfide (CS₂), analytical standard
-
Isooctane or other suitable solvent for CS₂ standards
-
Dithiocarbamate standard (e.g., Thiram, Zineb) for recovery studies
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps
-
Sample homogenizer (if analyzing solid matrices)
2. Standard Preparation:
-
Prepare a stock solution of CS₂ in isooctane.
-
From the stock solution, prepare a series of calibration standards by serial dilution in isooctane.
3. Sample Preparation:
-
Weigh a known amount of the sample (e.g., 1-5 g) into a headspace vial.
-
If performing recovery studies, spike the sample with a known amount of a dithiocarbamate standard.
4. Acid Hydrolysis:
-
To each vial (samples, standards for recovery, and a blank), add the SnCl₂/HCl solution (e.g., 5-10 mL).[10][16]
-
Immediately seal the vial with the septum and aluminum cap.
-
Vortex the vial to ensure mixing.
5. Incubation and Analysis:
-
Place the vials in a headspace autosampler or a heating block set to a specific temperature (e.g., 80°C) for a defined period (e.g., 30-60 minutes) to ensure complete decomposition.[10]
-
Analyze the headspace gas by GC-MS. The GC column should be suitable for separating volatile sulfur compounds. The mass spectrometer should be set to monitor the characteristic ions of CS₂ (e.g., m/z 76, 78).
6. Quantification:
-
Construct a calibration curve from the peak areas of the CS₂ standards.
-
Quantify the amount of CS₂ in the samples based on the calibration curve.
-
Calculate the concentration of dithiocarbamates in the original sample, expressing the result as mg/kg of CS₂.
Visualizations
References
- 1. Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of acid decomposition of dithiocarbamates. 5. Piperidyl dithiocarbamate and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. tandfonline.com [tandfonline.com]
- 15. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Best practices for the storage of Carbamodithioic acid to prevent decomposition.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for the storage and handling of Carbamodithioic acid and its derivatives. Our goal is to help you prevent decomposition and ensure the integrity of your compounds throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: Carbamodithioic acids and their salts, dithiocarbamates, are inherently unstable and susceptible to degradation from several factors:
-
Acidic pH: Dithiocarbamates are highly unstable in acidic environments, rapidly decomposing into carbon disulfide (CS₂) and the corresponding amine. This is a very common cause of degradation during experimental procedures.
-
Moisture and Oxygen: Many dithiocarbamates are prone to hydrolysis and oxidation. For instance, ethylene-bis-dithiocarbamates (EBDCs) are known to be unstable in the presence of both moisture and oxygen.
-
Elevated Temperatures: Heat accelerates the rate of decomposition.
-
Light Exposure: Photolysis, or degradation due to light, can also contribute to the breakdown of dithiocarbamates.
Q2: What are the recommended storage conditions for solid this compound and its salts?
A2: To ensure the long-term stability of solid this compound derivatives, it is crucial to store them in a cool, dry, and dark place. Keep the containers tightly sealed to protect them from moisture and atmospheric oxygen.
Q3: How should I prepare and store this compound solutions?
A3: Due to their instability in solution, it is highly recommended to prepare this compound solutions fresh for each experiment. If short-term storage is unavoidable, the following steps can help minimize degradation:
-
Maintain Alkaline Conditions: Dithiocarbamates are significantly more stable in alkaline solutions (pH > 7).
-
Use an Inert Atmosphere: For experiments that are particularly sensitive, working under an inert atmosphere, such as nitrogen or argon, will help to exclude oxygen and moisture.
-
Refrigerate: Store the solution at low temperatures to slow down the decomposition process.
Q4: Are the salts of this compound more stable than the free acid?
A4: Yes, the salts of this compound are generally more stable than the free acid form. The free acids are often unstable and prone to decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound degrades upon receipt or during storage. | Improper storage conditions (exposure to moisture, air, light, or heat). | Store the solid compound in a tightly sealed, opaque container in a cool, dry, and dark location. For long-term storage, consider refrigeration. |
| Inconsistent or unexpected experimental results. | Decomposition of the this compound in solution. | Prepare solutions fresh before each use. If using a stock solution, ensure it was prepared and stored correctly (alkaline pH, refrigerated, protected from light). |
| Low yield or formation of byproducts in a reaction. | Degradation of the this compound due to acidic reaction conditions. | Check the pH of your reaction mixture. If possible, maintain a neutral to alkaline pH. If acidic conditions are necessary, minimize the exposure time of the dithiocarbamate to the acid. |
| Precipitate forms in an aqueous solution of a this compound salt. | The solution has become acidic, causing the less soluble free acid to precipitate and decompose. | Ensure the solution remains at a neutral or alkaline pH. Use buffered solutions where appropriate. |
Quantitative Stability Data
While extensive quantitative stability data for this compound itself is limited in publicly available literature, the following table provides data for related dithiocarbamates, which can serve as a useful reference. The stability of these compounds is highly dependent on their specific structure and the experimental conditions.
| Compound/Class | Condition | Half-life (t½) | Notes |
| Diethyldithiocarbamate | pH 2 | 0.3 seconds | Demonstrates extreme instability in highly acidic conditions. |
| Alkyl dithiocarbamates | 25 °C | 2 hours to 10 days | Half-life is dependent on pH, cation type, and environmental matrix.[1] |
Experimental Protocols
Protocol for Preparation of a this compound Salt Stock Solution
This protocol outlines the general steps for preparing a stock solution of a this compound salt.
Materials:
-
This compound salt (e.g., sodium salt)
-
Deoxygenated solvent (e.g., water, buffer)
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate glassware (e.g., volumetric flask, vials)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Deoxygenate the Solvent: Purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Weigh the Compound: In a controlled environment with low light, accurately weigh the desired amount of the this compound salt.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a portion of the deoxygenated solvent and stir gently under a blanket of inert gas until the solid is fully dissolved.
-
Adjust pH (if necessary): If preparing an aqueous solution, measure the pH. If the pH is not in the desired alkaline range, adjust it carefully using a suitable base.
-
Final Volume: Add deoxygenated solvent to the mark on the volumetric flask.
-
Storage: If not for immediate use, transfer the solution to a tightly sealed, opaque container. Purge the headspace with inert gas before sealing. Store at a low temperature (e.g., 2-8 °C).
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Recommended workflow for preparing this compound solutions.
References
How to optimize reaction conditions for synthesizing Carbamodithioic acid esters.
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of carbamodithioic acid esters. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound esters and offers potential solutions.
Issue 1: Low or No Product Yield
A common challenge in the synthesis of this compound esters is a lower than expected yield. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Incomplete formation of the dithiocarbamate salt | Ensure the reaction of the amine with carbon disulfide is complete before adding the alkylating agent. The reaction is often exothermic and should be cooled. The appearance of a precipitate (the dithiocarbamate salt) is a good indicator of successful formation. |
| Instability of the dithiocarbamate intermediate | Dithiocarbamates derived from primary amines can be unstable. If using a primary amine, consider proceeding to the alkylation step immediately after the formation of the dithiocarbamate salt without isolation. For ammonium dithiocarbamate salts, which can be air and temperature sensitive, it is best to use them directly in the next step. |
| Inefficient alkylation | The choice of alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkyl halides, consider increasing the reaction temperature or using a catalyst. Ensure the stoichiometry of the alkylating agent is appropriate; a slight excess may be beneficial. |
| Side reactions | The formation of byproducts such as thioureas (from primary amines) or over-alkylation can reduce the yield of the desired ester. Optimize reaction conditions such as temperature and reaction time to minimize these side reactions. |
| Presence of water | Anhydrous conditions are important, especially if using moisture-sensitive reagents. Ensure all glassware is dry and use anhydrous solvents. |
Issue 2: Product Decomposition During Reaction or Workup
Decomposition of the desired this compound ester can occur under certain conditions, leading to a lower yield and impurities.
| Potential Cause | Recommended Solution |
| High reaction temperature | Some this compound esters are thermally labile. Monitor the reaction temperature closely and avoid excessive heating. If the reaction requires elevated temperatures, determine the minimum effective temperature through optimization experiments. |
| Acidic or basic conditions during workup | This compound esters can be sensitive to strong acids and bases. During the workup, use mild washing agents. For example, use a dilute solution of a weak acid or base for neutralization. |
| Oxidation | Dithiocarbamates can be oxidized to thiuram disulfides. If you suspect oxidation is an issue, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulty in Product Purification
Isolating the pure this compound ester from the reaction mixture can sometimes be challenging.
| Potential Cause | Recommended Solution |
| Co-elution of impurities during column chromatography | If the product and impurities have similar polarities, separation by column chromatography can be difficult. Try using a different solvent system or a different stationary phase. Sometimes, converting the product to a crystalline derivative, purifying it by recrystallization, and then reverting it to the original product can be an effective strategy. |
| Product is an oil | If the product is a non-crystalline oil, purification by distillation under reduced pressure (if thermally stable) or preparative thin-layer chromatography (TLC) might be effective. |
| Presence of unreacted starting materials | Ensure the reaction goes to completion by monitoring it with TLC or another appropriate analytical technique. If starting materials remain, adjust the stoichiometry or reaction time accordingly in future experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound esters?
The most prevalent method is a one-pot synthesis involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt is then reacted in situ with an alkylating agent (typically an alkyl halide) to yield the corresponding this compound ester.[1]
Q2: Does the order of adding reagents matter in the one-pot synthesis?
Generally, the order of addition of the amine, base, and carbon disulfide does not significantly impact the final product, as long as the stoichiometry is correct.[2] A common procedure involves adding the carbon disulfide to a cooled solution of the amine and the base.
Q3: What is the role of the base in the synthesis of the dithiocarbamate salt?
The base deprotonates the initially formed dithiocarbamic acid to generate the more stable and nucleophilic dithiocarbamate anion. Strong bases like sodium hydroxide or potassium hydroxide form stable dithiocarbamate salts.[2]
Q4: Can I use alcohols as alkylating agents instead of alkyl halides?
Yes, alternative methods exist for the S-alkylation of dithiocarbamates using alcohols as alkylating agents, often through a hydrogen borrowing reaction strategy.[3][4] These methods are considered more environmentally benign.
Q5: My this compound ester appears as a colored oil. Is this normal?
Yes, many this compound esters are light yellow to brown liquids or oils at room temperature.[5] The color can be influenced by the purity of the compound.
Data Presentation
The following table summarizes the yields of various S-benzyl dithiocarbamates synthesized from the corresponding diazo compounds, carbon disulfide, and secondary amines, as reported in a study by Yadav et al. This data illustrates the impact of the amine and diazo compound structure on the reaction yield.
| Entry | Diazo Compound | Amine | Product | Yield (%) |
| 1 | Ethyl 2-diazoacetate | Morpholine | Ethyl 2-(morpholine-4-carbothioylthio)acetate | 75 |
| 2 | Ethyl 2-diazoacetate | Piperidine | Ethyl 2-(piperidine-1-carbothioylthio)acetate | 72 |
| 3 | Ethyl 2-diazoacetate | Diethylamine | Ethyl 2-(diethylcarbamodithioyl)acetate | 70 |
| 4 | Methyl 2-diazo-2-phenylacetate | Morpholine | Methyl 2-(morpholine-4-carbothioylthio)-2-phenylacetate | 82 |
| 5 | Methyl 2-diazo-2-phenylacetate | Piperidine | Methyl 2-phenyl-2-(piperidine-1-carbothioylthio)acetate | 80 |
| 6 | Methyl 2-diazo-2-phenylacetate | Diethylamine | Methyl 2-(diethylcarbamodithioyl)-2-phenylacetate | 78 |
| 7 | (Diazomethyl)benzene | Morpholine | 4-(Benzylthiocarbonothioyl)morpholine | 70 |
| 8 | (Diazomethyl)benzene | Piperidine | 1-(Benzylthiocarbonothioyl)piperidine | 68 |
| 9 | (Diazomethyl)benzene | Diethylamine | S-Benzyl diethylcarbamodithioate | 65 |
Experimental Protocols
Detailed Methodology for a One-Pot Synthesis of S-Alkyl Dithiocarbamates
This protocol is adapted from a general procedure for the one-pot synthesis of S-alkyl dithiocarbamates from an amine, carbon disulfide, and an alkyl halide.[1]
Materials:
-
Amine (e.g., diethylamine)
-
Carbon disulfide (CS₂)
-
Base (e.g., sodium hydroxide)
-
Alkyl halide (e.g., benzyl bromide)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Preparation of the Dithiocarbamate Salt:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) and the base (1.0 eq.) in the chosen solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add carbon disulfide (1.0 eq.) dropwise to the cooled solution while stirring vigorously.
-
Continue stirring the mixture at 0-5 °C for 1-2 hours. The formation of a precipitate indicates the generation of the dithiocarbamate salt.
-
-
S-Alkylation:
-
To the suspension of the dithiocarbamate salt, add the alkyl halide (1.0 eq.) dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the one-pot synthesis of this compound esters.
Caption: A troubleshooting guide for addressing low product yield in this compound ester synthesis.
Caption: A simplified reaction pathway for the synthesis of this compound esters.
References
- 1. Dithiocarbamate synthesis by amination [organic-chemistry.org]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-Alkylation of dithiocarbamates via a hydrogen borrowing reaction strategy using alcohols as alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl Diethyldithiocarbamate | CymitQuimica [cymitquimica.com]
Improving the yield and purity of dithiocarbamate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of dithiocarbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing dithiocarbamate salts?
A1: Dithiocarbamate salts are typically synthesized through the reaction of a primary or secondary amine with carbon disulfide (CS₂) in the presence of a base.[1] The amine functions as a nucleophile, attacking the electrophilic carbon of CS₂. The base, commonly sodium hydroxide or potassium hydroxide, deprotonates the resulting dithiocarbamic acid intermediate to yield a stable salt.[1]
Q2: Does the sequence of adding reagents impact the synthesis of the dithiocarbamate ligand?
A2: Generally, the order of adding the amine, base, and carbon disulfide does not affect the final product, assuming the correct stoichiometry is maintained.[1][2]
Q3: Why is my dithiocarbamate ligand synthesized from a primary amine unstable?
A3: Dithiocarbamates and their oxidized counterparts, thiuram disulfides, derived from primary amines are often unstable.[1][3] They can decompose to form isothiocyanates or thioureas.[1][3] Consequently, dithiocarbamates derived from secondary amines are more frequently used due to their greater stability.[1]
Q4: What is the proper procedure for drying and storing dithiocarbamate salts?
A4: Ammonium dithiocarbamate salts can be sensitive to air and temperature. For more stable salts like sodium or potassium dithiocarbamates, drying in a desiccator containing a suitable desiccant such as silica gel is recommended to prevent contamination.[1][2] An infrared lamp can also be utilized for rapid drying.[1][2] For unstable ammonium dithiocarbamates, refrigeration is advised.[4]
Troubleshooting Guide
Low Reaction Yield
Issue: The yield of the dithiocarbamate synthesis is lower than expected.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Product Instability | Dithiocarbamates can be unstable in acidic conditions, decomposing into carbon disulfide and the corresponding amine.[4][5] Ensure the reaction mixture and any aqueous solutions for workup are alkaline (pH > 10).[4][5] |
| Reaction Temperature | Many dithiocarbamate syntheses are exothermic. It is critical to control the reaction temperature, often with an ice bath, particularly during the initial addition of reagents.[5] |
| Air and Moisture Sensitivity | For dithiocarbamates sensitive to air and moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and enhance the yield.[4][5] |
| Reagent Purity & Stoichiometry | Use high-purity amine, carbon disulfide, and other reagents in the correct stoichiometric ratios as specified by the protocol. |
| Solvent Selection | The choice of solvent can impact the reaction rate and product stability. While some methods are solvent-free, others may use solvents like ethanol or water.[5] Green reaction media such as deep eutectic solvents (DES) or polyethylene glycol (PEG) have been demonstrated to produce high yields in short reaction times.[5] |
Purification Challenges
Issue: Difficulties encountered during the purification of the dithiocarbamate product.
| Problem | Potential Cause | Troubleshooting Steps |
| "Oiling Out" During Recrystallization | The product precipitates as an oil instead of crystals. This can occur if the solution is supersaturated at a temperature above the compound's melting point, or if impurities are present that lower the melting point.[4] | - Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to reduce saturation, then cool slowly.[4]- Lower Cooling Temperature: Try cooling the solution to a lower temperature to induce crystallization.[4]- Scratch the Flask: Gently scratching the inside of the flask at the liquid's surface with a glass rod can create nucleation sites.[5]- Use Seed Crystals: Adding a small crystal of the pure dithiocarbamate can act as a template for crystal growth.[5] |
| Low Yield After Recrystallization | Significant loss of product during the recrystallization process. | - Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4]- Preheat Funnel: To prevent premature crystallization during hot filtration, preheat the funnel with hot solvent before filtering your solution.[4] |
| Insoluble Metal-Dithiocarbamate Complex | The synthesized metal complex is insoluble in common solvents, making purification by recrystallization difficult. | The low solubility of many metal dithiocarbamate complexes is a known issue.[1] Purification can often be achieved by thoroughly washing the precipitate with solvents in which the impurities are soluble, such as water, methanol, and diethyl ether.[1] |
Experimental Protocols
General "One-Pot" Synthesis of Sodium Dialkyldithiocarbamate
This protocol describes a general method for the synthesis of a sodium dialkyldithiocarbamate salt.
Materials:
-
Secondary Amine (e.g., diethylamine)
-
Sodium Hydroxide (NaOH)
-
Carbon Disulfide (CS₂)
-
Ethanol or Water (solvent)
-
Diethyl ether (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve the secondary amine (1 mmol) and sodium hydroxide (1 mmol) in the chosen solvent.
-
Slowly add carbon disulfide (1.2 mmol) to the cooled solution while stirring.
-
Allow the reaction mixture to stir at room temperature for the time specified for the particular reactants (typically 10-30 minutes).
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add diethyl ether to extract the product.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified dithiocarbamate.[5]
Purification by Recrystallization
Procedure:
-
Dissolution: Place the crude dithiocarbamate in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature to initiate crystal formation.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[4][5]
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator.
Visualized Workflows and Relationships
Caption: Workflow for dithiocarbamate synthesis and purification.
Caption: Logical relationship for troubleshooting low synthesis yield.
Caption: Troubleshooting guide for dithiocarbamate recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Dithiocarbamate Analysis by HPLC and GC
Welcome to the Technical Support Center for dithiocarbamate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods.
Frequently Asked Questions (FAQs)
HPLC Methods
Q1: My dithiocarbamate peaks are showing significant tailing in my HPLC analysis. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue in the HPLC analysis of dithiocarbamates and can be attributed to several factors. A primary cause is the interaction of dithiocarbamates with residual silanol groups on the surface of silica-based reversed-phase columns.[1][2] Here’s a step-by-step guide to troubleshoot this problem:
-
Secondary Interactions with Silanol Groups:
-
Solution 1: Use an End-Capped Column: Employ a column where the residual silanol groups have been deactivated (end-capped).[1][3]
-
Solution 2: Modify the Mobile Phase:
-
Lower the pH: Operating at a lower pH can suppress the ionization of silanol groups, reducing secondary interactions. However, be cautious as dithiocarbamates are unstable in acidic conditions.[1][2] A compromise pH, often in the slightly acidic to neutral range (e.g., pH 6-7), may be necessary to balance analyte stability with good peak symmetry.[2]
-
Add a Competing Base: Incorporate a small amount of a basic modifier, such as triethylamine (TEA), into your mobile phase.[1][3] TEA will preferentially interact with the active silanol sites, minimizing their interaction with your dithiocarbamate analytes.[1][3]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[1]
-
-
Physical Issues in the HPLC System: Dead volume in fittings or tubing can cause peak distortion.
-
Solution: Ensure all fittings are properly connected and use tubing with an appropriate internal diameter for your system.[1]
-
Q2: I'm observing inconsistent peak areas and the appearance of unexpected peaks, suggesting my dithiocarbamate standards and samples are degrading. How can I improve their stability during analysis?
A2: Dithiocarbamates are notoriously unstable, particularly in acidic conditions and when in contact with acidic plant juices.[3][4] Ensuring their stability is crucial for reproducible results.
-
Maintain Alkaline Conditions: Dithiocarbamates are significantly more stable in alkaline environments. Ensure that all solutions, from sample preparation to the mobile phase, are kept at an alkaline pH.[1][3]
-
Use Stabilizing Agents: During sample extraction, use an alkaline medium (pH 9.6-10.0) containing a mixture of L-cysteine and EDTA.[3] This combination protects against both oxidative and metal-catalyzed degradation.[3]
-
Freshly Prepare Standards: Prepare dithiocarbamate standard solutions fresh daily and store them in a cool, dark place to minimize degradation.[3]
-
Work at Low Temperatures: Perform extraction and sample preparation steps at reduced temperatures to slow the rate of degradation.[3]
-
Consider Derivatization: To enhance stability and improve chromatographic performance, consider derivatizing the dithiocarbamates. A common method is methylation using an agent like methyl iodide.[1]
Q3: How can I mitigate matrix effects in my LC-MS/MS analysis of dithiocarbamates?
A3: Matrix effects, which are the alteration of an analyte's ionization by co-eluting compounds from the sample matrix, are a significant concern in LC-MS/MS analysis, potentially leading to inaccurate quantification.[5][6]
-
Effective Sample Preparation: The most direct approach is to remove interfering matrix components before analysis.[5] Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) are commonly used.[6]
-
Chromatographic Separation: Optimize the HPLC method to ensure the separation of the target analyte from matrix components that may cause ion suppression or enhancement.[6]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[5] This helps to compensate for the matrix effects as the standards and samples will be affected to the same degree.[5]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting sensitivity.
To quantify the matrix effect, you can compare the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the analyte in a post-extraction spiked blank matrix extract at the same concentration.[5]
GC Methods
Q4: In the analysis of dithiocarbamates as carbon disulfide (CS₂) by headspace GC, what are common sources of error and how can they be avoided?
A4: The traditional method for dithiocarbamate analysis involves their acid hydrolysis to carbon disulfide (CS₂), which is then measured by headspace GC. While widely used, this method is prone to several issues.
-
False Positives: Certain food matrices, particularly brassica crops (e.g., cabbage, broccoli), contain naturally occurring compounds that can also produce CS₂ under the acidic hydrolysis conditions, leading to an overestimation of dithiocarbamate content.[3]
-
Solution: When analyzing such matrices, it is crucial to use a more specific method, such as LC-MS/MS, that can distinguish between different dithiocarbamates and avoid these interferences.[3]
-
-
Contamination: Contact with rubber or latex materials (e.g., gloves) during sample preparation can introduce dithiocarbamate contamination, leading to artificially high results.
-
Solution: Use non-rubber materials such as silicone or polyethylene gloves and equipment.
-
-
Poor Peak Shape for CS₂: The combination of a relatively high-boiling solvent like isooctane with the low-boiling CS₂ can result in poor peak shapes.[7]
-
Solvent Effects on Detection: The solvent used to prepare CS₂ standards can affect the detector response. For instance, hexane can co-elute with CS₂ on some columns and quench the sulfur emission in a flame photometric detector (FPD).[8]
-
Solution: Use alternative solvents or a different GC column to avoid this co-elution.[8]
-
Q5: I am having issues with my derivatization reaction for GC analysis of dithiocarbamates. What are some troubleshooting steps?
A5: Derivatization, often methylation with agents like methyl iodide, is used to create more stable and volatile compounds suitable for GC analysis.[9]
-
Incomplete Reaction:
-
Solution: Ensure the reaction conditions (temperature, time, and pH) are optimized. Heating can often increase the yield and shorten the reaction time, but the thermal stability of the analytes and reagents must be considered.[10]
-
-
Presence of Water: Water in the reaction mixture can hinder the reaction and hydrolyze the derivative, reducing the yield.[10]
-
Solution: Ensure all reagents and glassware are dry. Tightly seal opened reagents during storage. Adding a drying agent like sodium sulfate to the reaction mixture can help trap any residual water.[10]
-
-
Reagent Instability: Derivatizing agents can degrade over time.
-
Solution: Use fresh reagents and store them properly according to the manufacturer's instructions.
-
-
Matrix Interference: Components in the sample extract may interfere with the derivatization reaction.
-
Solution: Employ a thorough sample clean-up procedure, such as SPE, to remove interfering compounds before derivatization.
-
Data Presentation
Table 1: Recovery of Dithiocarbamates in Various Matrices
| Dithiocarbamate | Matrix | Fortification Level (mg/kg) | Recovery (%) | Analytical Method | Reference |
| Thiram | Various fruits and vegetables | 0.04 - 1.30 | 79 - 104 | GC-MS | [11] |
| Mancozeb, Metiram, Propineb, Thiram | 22 different matrices (apple, grape, etc.) | 0.06 - 3.0 | 72 - 110 | GC-FPD | [12] |
| Ziram, Zineb, Thiram | Various crops and water | 0.5 | Ziram: 69.4 - 84.8, Zineb: 58.7 - 70.0, Thiram: 61.5 - 78.2 | HPLC-UV | [13] |
| Mancozeb, Propineb, Thiram | Beer, Fruit Juice, Malt | <0.52 - <6.97 (µg/kg) | 92.2 - 112.6 | LC-MS/MS | [14] |
| Thiram | Cardamom | 0.1 - 1.0 | 75 - 98 | GC-MS | [15] |
| Thiram | Black Pepper | 0.1 - 1.0 | 76 - 98 | GC-MS | [15] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Dithiocarbamate Analysis
| Analyte/Method | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Dithiocarbamates (as CS₂) | Plant Matrices (general) | < 0.020 | < 0.050 | [16] |
| Dithiocarbamates (as CS₂) | Spices (Cardamom, Black Pepper) | 0.025 | 0.05 | [15][16] |
| Ziram | Various crops and water | - | 0.01 | [17] |
| Zineb | Various crops and water | - | 0.02 | [17] |
| Thiram | Various crops and water | - | 0.01 | [17] |
| Dithiocarbamates (as CS₂) | Soya | - | 0.05 | [9] |
| Mancozeb, Metiram, Propineb, Thiram | 22 different matrices | 0.01 - 0.1 | 0.02 - 0.2 | [12] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Dithiocarbamates after Derivatization
This protocol is based on the derivatization of dithiocarbamates with methyl iodide followed by HPLC-UV detection.[18]
-
Sample Extraction:
-
Weigh 1 mg of each dithiocarbamate standard or a homogenized sample into a beaker.
-
Add 5 mL of an EDTA/NaOH solution and stir for 5 minutes.
-
Filter the extract and rinse the beaker and filter with 2 mL of water.
-
Adjust the pH of the solution to 7-7.5 by adding 1 mL of aqueous tetrabutylammonium hydrogen sulfate solution (0.41 M) and 0.5 mL of HCl solution (2 M).
-
-
Derivatization and Liquid-Liquid Extraction:
-
Transfer the pH-adjusted extract to a separatory funnel.
-
Add 3 mL of a solution of methyl iodide in a chloroform-hexane mixture.
-
Shake vigorously and allow the layers to separate. Collect the organic (lower) phase.
-
Re-extract the aqueous layer with an additional 1 mL of the methyl iodide solution.
-
Combine the organic phases.
-
-
Sample Concentration and Reconstitution:
-
Add 0.5 mL of 1,2-propanediol in chloroform (20%) to the combined organic extracts.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 5 mL of methanol.
-
-
HPLC-UV Analysis:
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.
-
Detection: Set the UV detector to 272 nm.[18]
-
Protocol 2: GC-MS Analysis of Dithiocarbamates as Carbon Disulfide (CS₂)
This protocol describes the widely used acid hydrolysis method to convert dithiocarbamates to CS₂ for subsequent GC-MS analysis.[4][15]
-
Sample Preparation:
-
Weigh a representative portion of the homogenized sample into a reaction bottle. For spices, 5 g is a typical amount.[15]
-
-
Acid Hydrolysis:
-
Add 50 mL of isooctane to the reaction bottle.
-
Add 75 mL of an acidic stannous chloride (SnCl₂) solution.
-
Immediately seal the bottle to be gas-tight.
-
-
Reaction and CS₂ Trapping:
-
Place the sealed bottle in a water bath maintained at 80°C for 1 hour.
-
Shake the bottle for 1 minute at 10-minute intervals.[15]
-
After 1 hour, immediately transfer the bottle to an ice bath to cool.
-
-
Sample Collection for GC-MS:
-
Once cooled, carefully pipette 2 mL of the supernatant isooctane layer into a centrifuge tube.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer 1 mL of the upper layer into a GC autosampler vial.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 2 µL) of the isooctane solution into the GC-MS system.
-
GC Column: A column with a non-polar stationary phase is typically used.
-
Injector: Use a split injection with a cold injection temperature to improve peak shape for the volatile CS₂.[7]
-
MS Detection: Monitor for the characteristic ions of CS₂ (m/z 76 and 78).
-
Visualizations
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Caption: Strategies to mitigate dithiocarbamate instability.
Caption: Troubleshooting guide for GC analysis of CS₂.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Headspace gas chromatography of carbon disulphide in the determination of dithiocarbamate fungicide residues - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. gcms.cz [gcms.cz]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. [Determination of 4 dithiocarbamate residues in 22 matrices by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
The effect of pH on the stability and reactivity of dithiocarbamic acids.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the effect of pH on the stability and reactivity of dithiocarbamic acids.
Frequently Asked Questions (FAQs)
Q1: Why are my dithiocarbamate solutions degrading so quickly?
A1: Dithiocarbamates are salts of dithiocarbamic acids and are notoriously unstable in acidic environments.[1][2] In the presence of an acid, the dithiocarbamate is protonated to form the corresponding dithiocarbamic acid, which is highly unstable and rapidly decomposes into carbon disulfide (CS₂) and the parent amine.[1][3] This decomposition can be extremely fast, with half-lives in the order of seconds at low pH.[1] Even contact with naturally acidic substances, like plant juices, can trigger rapid degradation.[1][4]
Q2: What is the optimal pH range for working with dithiocarbamates?
A2: To ensure stability, dithiocarbamates should be handled in alkaline conditions (pH > 7).[2] For analytical extractions and solutions, a pH range of 9.6-10.0 is often recommended to maintain the stability of the dithiocarbamate anion.[1][5] Dithiocarbamates are generated under basic conditions precisely to avoid the formation and subsequent decomposition of the unstable dithiocarbamic acid form.[3]
Q3: How does the structure of the amine precursor affect the stability of the dithiocarbamic acid?
A3: The substituents on the nitrogen atom significantly influence the stability and decomposition rate. For instance, dithiocarbamic acids with two aryl groups can be stable for up to 24 hours at pH 7.4, whereas those derived from primary amines are particularly unstable.[3] Monoalkyldithiocarbamates have been reported to be more stable in acidic solutions compared to their dialkyl counterparts.[6]
Q4: What are the main decomposition products of dithiocarbamic acids?
A4: The primary decomposition products of dithiocarbamic acids under acidic conditions are carbon disulfide (CS₂) and the corresponding primary or secondary amine from which the dithiocarbamate was synthesized.[1][3]
Q5: Are dithiocarbamic acids ever stable enough to be isolated?
A5: In most cases, dithiocarbamic acids are transient intermediates that decompose rapidly and cannot be isolated.[3] The direct reaction of an amine with CS₂ in the absence of a separate base results in the formation of the ammonium salt of the dithiocarbamate, not the free dithiocarbamic acid.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid sample degradation and low analyte recovery. | Acidic pH: The sample or a solution used in the workup is acidic, causing rapid decomposition.[1][2] | 1. Maintain Alkaline Conditions: Ensure all solutions, including extraction buffers and mobile phases, are maintained at an alkaline pH (ideally pH 9.6-10.0).[1][5] 2. Work at Low Temperatures: Perform all sample preparation and extraction steps at reduced temperatures to slow the rate of degradation.[1] 3. Use Stabilizing Agents: Add L-cysteine (an antioxidant) and EDTA (a metal chelator) to your extraction solutions to prevent oxidative and metal-catalyzed degradation.[1] |
| Poor reproducibility and inconsistent peak areas in chromatography. | Inconsistent sample handling or standard instability: Variability in the time between extraction and analysis, or degradation of stock/working standards. | 1. Standardize Protocols: Adhere strictly to a standardized sample preparation protocol, minimizing the time between steps.[1] 2. Prepare Fresh Standards: Dithiocarbamate standard solutions should be prepared fresh daily and stored in a cool, dark place.[1] 3. Use Matrix-Matched Standards: For complex samples, prepare standards in a blank matrix extract to account for matrix effects on stability and instrument response.[1] |
| Overestimation of dithiocarbamate content in indirect analysis. | Non-specific CS₂ formation: The traditional method of acid digestion followed by CS₂ measurement is not specific. Other sulfur-containing compounds in the matrix (e.g., glucosinolates in Brassica vegetables) can also release CS₂ under acidic conditions.[1] | 1. Use Specific Analytical Methods: Employ chromatographic methods (HPLC or GC) that can separate the target dithiocarbamate (or its stable derivative) from interfering compounds.[7] 2. Analyze a Sample Blank: Process a sample matrix known to be free of dithiocarbamates to determine the background level of CS₂ produced from the matrix itself.[1] |
| Poor peak shape (tailing) in HPLC analysis. | Secondary interactions with the stationary phase: The dithiocarbamate analyte may be interacting with residual silanol groups on a silica-based column. | 1. Adjust Mobile Phase pH: While maintaining overall alkalinity, slight pH adjustments can sometimes improve peak shape. A compromise pH of 6-7 may be attempted, but stability must be carefully monitored.[1] 2. Use Ion-Pair Chromatography: Add an ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate, to the mobile phase to improve retention and peak shape for ionic dithiocarbamates.[1][5] |
Quantitative Data Summary
The stability of dithiocarbamic acids is highly pH-dependent. The acid dissociation constant (pKa) is a key parameter in understanding this relationship.
Table 1: pKa Values of Selected Dithiocarbamic Acids
| Dithiocarbamic Acid | pKa | Temperature (°C) | Notes |
| Dithiocarbamic acid | 2.95 | 25 | General value.[8] |
| Tetramethylene-dithiocarbamic acid | 3.1 | Not Specified | Determined by potentiometric measurements.[9] |
| Piperidyl and related analogues | Varies | 25 | pKa values were determined from pH-rate profiles of acid cleavage.[10][11] |
| Aryldithiocarbamic acids | Varies | 25 | pKa values were calculated from pH-rate profiles.[12] |
The rate of decomposition is often studied by measuring the first-order rate constant (k) at various pH values. The pH-rate profiles typically exhibit a plateau region where the decomposition rate of the dithiocarbamic acid is independent of pH.[10][12]
Experimental Protocols
Protocol 1: Determination of Dithiocarbamate Decomposition Rate via UV-Vis Spectrophotometry
This protocol outlines a general method to study the effect of pH on the decomposition rate of a dithiocarbamate.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3 to 8) with a constant ionic strength.
-
Preparation of Dithiocarbamate Stock Solution: Prepare a concentrated stock solution of the dithiocarbamate salt in a stable, alkaline buffer (e.g., pH 10).
-
Kinetic Measurement:
-
Equilibrate a cuvette containing a specific buffer solution to the desired temperature (e.g., 25 °C) in a spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the dithiocarbamate stock solution into the cuvette.
-
Immediately begin monitoring the decrease in absorbance at a wavelength corresponding to the dithiocarbamate anion or the increase in absorbance of a decomposition product.
-
Record the absorbance data over time until the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot will be the negative of the observed first-order rate constant (-k_obs).
-
Repeat this procedure for each pH value to generate a pH-rate profile.
-
Protocol 2: Indirect Analysis of Dithiocarbamates by Acid Hydrolysis and GC-MS
This method is commonly used for the quantitative analysis of total dithiocarbamate content in complex matrices.
-
Sample Preparation: Weigh a known amount of the homogenized sample into a reaction vessel.
-
Acid Hydrolysis:
-
Reaction and Extraction:
-
Seal the vessel tightly and heat it in a water bath (e.g., 80 °C) for a defined period (e.g., 1 hour) with intermittent shaking.[4] This drives the hydrolysis and partitions the resulting CS₂ into the organic layer.
-
-
Analysis:
-
Cool the vessel to room temperature.
-
Carefully remove an aliquot of the organic layer (e.g., isooctane).
-
Inject the aliquot into a Gas Chromatograph-Mass Spectrometer (GC-MS) to quantify the amount of CS₂.
-
-
Quantification: Calculate the original dithiocarbamate concentration in the sample by comparing the CS₂ peak area to a calibration curve prepared from a known dithiocarbamate standard or a CS₂ standard.[4][7]
Visualizations
Caption: Relationship between pH and dithiocarbamate stability.
Caption: Experimental workflow for CS₂-based analysis.
Caption: Decision tree for troubleshooting low recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. Electrochemical Studies of Dithiocarbamates and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Influence of solvent systems on Carbamodithioic acid reaction outcomes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbamodithioic acid reactions. The information focuses on the critical influence of solvent systems on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a this compound synthesis?
A1: The solvent in a this compound synthesis, which typically involves the reaction of a primary or secondary amine with carbon disulfide, serves several crucial functions. It must dissolve the reactants to facilitate their interaction. The solvent's polarity can significantly influence the reaction rate and, in some cases, the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[1][2] Furthermore, the choice of solvent can affect the solubility and stability of the resulting this compound or its salt, impacting product isolation and purity.[3][4]
Q2: How does solvent polarity (protic vs. aprotic) affect the reaction?
A2: The polarity of the solvent and its ability to act as a proton donor (protic) or not (aprotic) is critical:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the amine reactant, potentially reducing its nucleophilicity and slowing down the initial attack on carbon disulfide.[2] However, they are effective at solvating and stabilizing the resulting carbamodithioate salt, which can be beneficial for its precipitation and isolation.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can dissolve the reactants and stabilize charged intermediates without forming strong hydrogen bonds with the nucleophilic amine.[2] This often leads to faster reaction rates. For instance, in related thiourea synthesis from amines and carbon disulfide, DMSO was found to be the optimal solvent, likely by increasing the basicity of the amine.[5]
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally less effective for the initial formation of this compound due to the poor solubility of the polar reactants and intermediates.[4]
Q3: My reaction yield is low. What are the common solvent-related causes?
A3: Low yields can often be attributed to several solvent-related factors:
-
Poor Reactant Solubility : If the amine or carbon disulfide is not fully dissolved, the reaction will be slow and incomplete. Consider switching to a more effective solvent like DMSO or DMF.
-
Product Instability : Carbamodithioic acids and their salts can be unstable, especially in acidic conditions.[3] The choice of solvent can influence the pH of the reaction medium. Ensure the conditions are neutral to alkaline.
-
Side Reactions : The solvent can sometimes participate in or promote side reactions. For example, protic solvents might compete as nucleophiles in subsequent reaction steps.
-
Suboptimal Reaction Temperature : The reaction is often exothermic.[3] A solvent with a suitable boiling point allows for effective temperature control, often requiring cooling with an ice bath to prevent degradation of the product.[3]
Q4: I am observing the formation of an oil instead of a crystalline product. How can I troubleshoot this?
A4: "Oiling out" during product isolation or recrystallization is a common issue. Here are some troubleshooting steps:
-
Change the Solvent System : The product may be too soluble in the chosen solvent. Try switching to a solvent in which the product is less soluble at room temperature. A mixed solvent system can also be effective.
-
Slow Cooling : Allow the solution to cool to room temperature slowly before further cooling in an ice bath. This promotes the formation of crystals over an amorphous oil.
-
Scratching : Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
-
Seeding : If you have a small amount of crystalline product, adding a seed crystal to the cooled solution can initiate crystallization.
Q5: Are there "green" or solvent-free options for this compound synthesis?
A5: Yes, there is growing interest in more environmentally friendly approaches. Deep eutectic solvents (DES) and polyethylene glycol (PEG) have been used successfully for the synthesis of related dithiocarbamates, often resulting in high yields and short reaction times.[6][7][8] Additionally, solvent-free methods, where the reactants are mixed directly, sometimes with a catalyst, have been reported to be highly efficient and atom-economical.[1]
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Suggested Solution | Citation |
| Low or No Product Formation | Poor solubility of reactants. | Switch to a more polar aprotic solvent like DMSO or DMF. | [5] |
| Reaction temperature is too low. | Gently warm the reaction mixture, monitoring for product degradation. | ||
| Solvent is reacting with starting materials. | Choose an inert solvent for the given reaction conditions. | ||
| Low Yield | Product is unstable in the chosen solvent or under the reaction conditions. | Ensure the reaction medium is alkaline (pH > 10). Use an inert atmosphere (e.g., nitrogen or argon) if the product is air-sensitive. | [3] |
| The reaction is exothermic, leading to product degradation. | Control the temperature using an ice bath, especially during reagent addition. | [3] | |
| Product is too soluble in the workup or recrystallization solvent. | Use a minimal amount of hot solvent for recrystallization and cool slowly. Consider a different solvent where the product is less soluble at room temperature. | ||
| Product "Oils Out" During Crystallization | The product is highly soluble in the chosen solvent. | Change to a different recrystallization solvent or use a mixed-solvent system. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | ||
| Formation of Side Products | Solvent participation in the reaction. | Switch to a non-participating solvent. For example, if subsequent alkylation is planned, avoid protic solvents that could compete as nucleophiles. | [2] |
| Impurities in the solvent. | Use high-purity, dry solvents. |
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of a representative reaction for the formation of a dithiocarbamate, a derivative of this compound. The model reaction is the one-pot, three-component reaction of an amine, carbon disulfide, and an electrophile.
| Solvent | Dielectric Constant (Approx.) | Solvent Type | Reaction Time (h) | Yield (%) | Citation |
| Toluene | 2.4 | Nonpolar | 12 | 58 | [5] |
| THF | 7.6 | Polar Aprotic | 12 | Trace | [5] |
| Methanol (MeOH) | 33.0 | Polar Protic | 12 | Trace | [5] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 1.5 | 29 | [5][9] |
| DMF | 38.3 | Polar Aprotic | - | 28 | [9] |
| DMSO | 47.0 | Polar Aprotic | 1.5 | 89 | [5][9] |
| Deep Eutectic Solvent (DES) | - | Green | 1 | 95-97 | [6] |
| Polyethylene Glycol (PEG) | - | Green | 1 | 95-97 | [6] |
Note: Yields are highly dependent on the specific reactants and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of a this compound Salt
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
Primary or secondary amine
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide)
-
Selected solvent (e.g., ethanol, water, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine in the chosen solvent. Cool the flask in an ice bath.
-
Addition of Carbon Disulfide: Slowly add carbon disulfide to the cooled amine solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.
-
Formation of this compound: Continue stirring the mixture in the ice bath for a specified time (typically 30 minutes to 2 hours) to allow for the complete formation of the this compound.
-
Salt Formation: Prepare a solution of the base in the same or a compatible solvent. Slowly add the base solution to the reaction mixture while maintaining the low temperature.
-
Product Isolation: The this compound salt will often precipitate from the solution. Continue stirring for an additional period to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a cold solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and byproducts.[4]
-
Drying: Dry the purified product, for example, in a desiccator over a suitable drying agent.[4]
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. A highly efficient synthesis of dithiocarbamates in green reaction media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. html.scirp.org [html.scirp.org]
Technical Support Center: Advanced Purification of Carbamodithioic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of novel carbamodithioic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives during purification?
A1: this compound derivatives, particularly dithiocarbamates, are susceptible to degradation under certain conditions. The main factors are:
-
Acidic pH: They are unstable in acidic environments and can rapidly decompose to carbon disulfide and the corresponding amine. It is crucial to maintain an alkaline pH (ideally 10 or higher) in all aqueous solutions used during extraction and washing.[1][2]
-
Heat: Elevated temperatures can accelerate degradation. It is recommended to use a rotary evaporator at low temperatures for solvent removal and to avoid excessive heating during recrystallization.[1]
-
Oxidizing Agents: The thiol group in carbamodithioic acids is susceptible to oxidation. Avoid the use of strong oxidizing agents in your experimental setup.
-
Air and Moisture: Some derivatives, especially ammonium salts, are sensitive to air and moisture. For these compounds, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and store them in a desiccator.[1][3]
Q2: What are common impurities encountered in the synthesis of this compound derivatives?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted primary or secondary amines.
-
Carbon disulfide.
-
Byproducts from the reaction of the derivative with other reagents.
-
Degradation products (amines and carbon disulfide).
-
Residual solvents from the synthesis or workup.
Q3: How can I effectively remove unreacted starting materials?
A3: Unreacted amines and carbon disulfide can often be removed by:
-
Washing: Washing the organic extract with a dilute acid solution can help remove residual basic amines by converting them into their water-soluble salts. However, this must be done carefully to avoid acidifying the organic layer and degrading the product. A subsequent wash with a basic solution (e.g., dilute sodium bicarbonate) is recommended to ensure the organic layer remains alkaline.
-
Evaporation: Carbon disulfide is volatile and can often be removed under reduced pressure.
-
Chromatography: Column chromatography is effective for separating the desired product from both starting materials and other byproducts.
Q4: My this compound derivative is an oil and not a solid. How should I proceed with purification?
A4: Obtaining an oily product is not uncommon for some this compound derivatives.[4] You can attempt the following:
-
Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent like hexanes or petroleum ether.
-
Solvent/Non-Solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent and then slowly add a non-solvent until turbidity is observed. Allow the solution to stand, possibly with cooling, to induce crystallization.[4]
-
Chromatography: If crystallization fails, purify the oil using column chromatography.
Troubleshooting Guides
Issue 1: Low Yield or Product Degradation During Aqueous Workup
| Possible Cause | Troubleshooting Step |
| Acidic Conditions | Ensure all aqueous solutions (including water used for washing) are adjusted to a pH of 10 or higher using a suitable base (e.g., NaOH, NaHCO₃).[1][2] |
| Prolonged Exposure to Water | Minimize the time the compound is in contact with the aqueous phase. Perform extractions and washes efficiently. |
| Elevated Temperature | Conduct the workup at room temperature or below. If extractions are slow, consider cooling the separatory funnel in an ice bath. |
Issue 2: "Oiling Out" During Recrystallization
| Possible Cause | Troubleshooting Step |
| Supersaturation at High Temperature | The solution is likely supersaturated at a temperature above the compound's melting point, often due to impurities lowering the melting point.[1] |
| 1. Re-dissolve the oil by heating and add a small amount of additional hot solvent to reduce saturation.[1] 2. Allow the solution to cool very slowly to room temperature before placing it in an ice bath.[1] 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of the pure compound if available. | |
| Inappropriate Solvent System | The chosen solvent may not be ideal for crystallization. |
| Experiment with different solvent systems, including mixed solvents. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. |
Issue 3: Poor Separation in Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound Degradation on Silica Gel | Silica gel can be slightly acidic, which may cause degradation of sensitive this compound derivatives. |
| 1. Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. A common method is to use a mobile phase containing a small percentage (0.1-1%) of triethylamine. 2. Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica gel. | |
| Inappropriate Mobile Phase | The polarity of the eluent may not be optimal for separation. |
| 1. Perform a thorough TLC analysis with various solvent systems to identify the best mobile phase for separation. 2. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
Data Presentation
Table 1: Recommended Recrystallization Solvents for Dithiocarbamate Derivatives
| Compound Type | Solvent System | Notes |
| Sodium/Potassium Dithiocarbamate Salts | Ethanol/Water, Acetone/Water | Often highly polar and require polar solvent systems. |
| Dithiocarbamate Esters | Diethyl ether, Hexane/Ethyl acetate, Toluene | Generally less polar and can be crystallized from a range of organic solvents.[5] |
| Metal-Dithiocarbamate Complexes | Chloroform/Methanol, Dichloromethane/Hexane | Solubility depends on the metal and organic substituents. |
Table 2: Typical HPLC Conditions for Purity Analysis of this compound Derivatives
| Parameter | Condition | Reference |
| Column | Reverse-phase C18 (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm) | [6] |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile (Gradient elution) | [6] |
| Flow Rate | 0.4 mL/min | [6] |
| Column Temperature | 40°C | [6] |
| Detection | UV (e.g., 254 nm or 280 nm) or Mass Spectrometry (MS) | [7] |
| Injection Volume | 5 µL | [6] |
Note: For acid-sensitive compounds, the formic acid in the mobile phase may need to be replaced with a buffer system that maintains an alkaline pH.
Table 3: Quantitative Purity and Yield Data from Literature
| Purification Method | Compound Type | Matrix | Purity/Recovery | Reference |
| QuEChERS & LC-MS/MS | Dithiocarbamate Fungicides | Beer, Fruit Juice, Malt | Accuracy: 92.2-112.6% | [6] |
| Acid Hydrolysis & GC-MS | Dithiocarbamate Fungicides | Spices | Recoveries: 75-98% | [8] |
| SERS | Thiram and Ziram | Aqueous Solution | LOD: 10⁻² - 10⁻⁴ ppm | [9] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for this compound Derivatives
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Alkaline Wash: Transfer the organic solution to a separatory funnel and wash with a basic aqueous solution (e.g., 5% NaHCO₃ solution, pH adjusted to >10). This step is crucial for the stability of the dithiocarbamate.[1]
-
Separation: Allow the layers to separate, and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature to obtain the crude purified product.
Protocol 2: Recrystallization of a Solid this compound Derivative
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for "oiling out" during recrystallization.
Caption: Principle of acid-base extraction for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative detection of dithiocarbamate pesticides by surface-enhanced Raman spectroscopy combined with an exhaustive peak-seeking method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Evaluating the metal-chelating efficiency of different Carbamodithioic acid ligands.
An Objective Comparison of the Metal-Chelating Efficiency of Carbamodithioic Acid Ligands
Introduction to Carbamodithioic Acids as Metal Chelators
Carbamodithioic acids, commonly known as dithiocarbamates, are a prominent class of organosulfur compounds recognized for their exceptional ability to act as chelating agents.[1] These monoanionic ligands form stable complexes with a vast array of metal ions, including transition metals, main group elements, and actinides.[2][3] Their strong chelating power is primarily attributed to the presence of two sulfur donor atoms, which exhibit a high affinity for soft metal ions.[2][4] The versatility of dithiocarbamates stems from the ease of their synthesis and the ability to modify their properties—such as sensitivity and selectivity—by altering the organic substituents on the nitrogen atom.[4] This adaptability makes them invaluable in diverse fields, including environmental remediation for heavy metal removal, analytical chemistry, and as potential therapeutic agents in drug development for conditions of metal overload.[1][5][6]
Comparative Efficacy of this compound Ligands
The effectiveness of a this compound ligand is contingent on several factors, including the target metal ion, the pH of the environment, and the specific application. The stability of the resulting metal-ligand complex is a critical indicator of chelating efficiency, often expressed quantitatively by the stability constant (log β). A higher log β value indicates a more stable complex and thus, superior chelating efficiency.[3] The following table summarizes the performance of various this compound ligands in sequestering different metal ions.
| Ligand/Derivative Name | Target Metal(s) | Quantitative Performance Data | Key Findings & Conditions |
| Diethyldithiocarbamate (DDTC / Ditiocarb) | Cu(II), Zn(II), Mn(II), Pb(II), Cd(II), Ni(II) | High removal efficiency (>90%) for several metals.[5] Stability of complexes generally follows the Irving-Williams order.[3] | Considered an effective antidote in acute nickel carbonyl poisoning.[3] More effective than EDTA in reducing the whole-body burden of lead in animal models, but the lipophilic nature of the complex can increase lead levels in the brain.[3][7] |
| Diphenyldithiocarbamate | Pb(II), Cd(II), Cu(II), Zn(II) | Demonstrates higher efficiency in metal removal compared to diethyldithiocarbamate.[5] | The presence of the phenyl group enhances the metal chelating ability of the ligand.[1][5] |
| Pyrrolidine dithiocarbamate (PDTC) | Metal Complexes | Exhibits a large HOMO-LUMO gap, suggesting high reactivity.[8] | The ligand and its metal complexes show absorption spectra spanning from 250 nm to 870 nm, indicating charge transfer and specific electronic transitions.[8] |
| N-glucamyl-N-dithiocarboxyl-amino acid salts | Cadmium (Cd) | Superior cadmium mobilizing properties compared to other tested dithiocarbamates like MeOBGDTC.[9] | These novel chelating agents were found to be effective in both acute and repeated cadmium exposure models with modest toxicity.[9] |
Experimental Protocols for Evaluating Chelating Efficiency
Accurate evaluation of metal-chelating efficiency relies on robust experimental methodologies. The following protocols are widely used to quantify the interaction between this compound ligands and metal ions.
Potentiometric Titration (pH-metry)
Potentiometric titration is a fundamental technique used to determine the stability constants of metal-ligand complexes.[10][11]
-
Principle: This method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base (e.g., NaOH) is added incrementally.[12] The resulting titration curves provide information about the protonation of the ligand and the formation of the metal complex.[10][13]
-
Methodology:
-
Solution Preparation: Three sets of solutions are typically prepared for titration: (a) a solution of a strong acid (e.g., HClO₄ or HNO₃), (b) the acid solution plus the this compound ligand, and (c) solution 'b' plus the metal salt of interest.[3][12] The ionic strength of all solutions is kept constant by adding a background electrolyte like KNO₃ or NaClO₄.[10][14]
-
Titration: Each solution is titrated against a standardized, carbonate-free solution of NaOH. The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter and glass electrode.[10][12]
-
Data Analysis: The titration curves are plotted (pH vs. volume of NaOH added). From these curves, the average number of protons associated with the ligand (n̄H) and the average number of ligands bound per metal ion (n̄) are calculated using the Irving-Rossotti equations.[12][14] The stability constants (log K) are then determined by analyzing the formation curve, which is a plot of n̄ against the negative logarithm of the free ligand concentration (pL).[3][12]
-
Spectrophotometric Titration
This method is particularly useful when the formation of a metal-ligand complex results in a colored solution.[15][16]
-
Principle: Based on the Beer-Lambert law, the absorbance of the colored complex is directly proportional to its concentration.[17] By measuring the change in absorbance at a specific wavelength as the ligand or metal is titrated, the stoichiometry and stability of the complex can be determined.
-
Methodology:
-
Wavelength Selection: The absorption spectrum of the metal-carbamodithioate complex is recorded to identify the wavelength of maximum absorbance (λmax).
-
Titration: A solution of the metal ion is titrated with the this compound ligand solution (or vice versa). After each addition of the titrant, the solution is mixed, and the absorbance is measured at the predetermined λmax.[18]
-
Data Analysis: The absorbance values are plotted against the molar ratio of the ligand to the metal. The inflection point in the curve indicates the stoichiometry of the complex. This data can also be used to calculate the formation constant of the complex.
-
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic characterization of the metal-ligand binding interaction.[19]
-
Principle: ITC directly measures the heat change (enthalpy, ΔH) that occurs when a metal ion binds to a ligand.[20][21] This allows for the simultaneous determination of the binding affinity (Ka), stoichiometry (n), and entropy (ΔS) of the interaction in a single experiment.[19][22]
-
Methodology:
-
Instrument Setup: The isothermal titration calorimeter consists of a reference cell and a sample cell.[21] The sample cell contains the this compound ligand solution, and a syringe is filled with the metal ion solution. The reference cell contains buffer or water.[21]
-
Titration: The metal ion solution is injected in small, precise aliquots into the sample cell. The instrument's sensitive thermopile detects the minute temperature changes resulting from the binding reaction (either exothermic or endothermic).[21]
-
Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks yields a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the reactants. This isotherm is then fitted to a binding model to extract the thermodynamic parameters: Ka, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated. It is crucial to account for competing reactions, such as proton displacement and buffer interactions, for accurate analysis.[22][23]
-
Visualizing Chelation Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates a generalized workflow for determining the stability constants of metal-carbamodithioate complexes using potentiometric titration.
Caption: Workflow for determining stability constants via potentiometric titration.
Mechanism of Chelation
This diagram shows the general mechanism of a divalent metal ion being chelated by two carbamodithioate ligands, forming a stable, neutral complex.
Caption: Bidentate chelation of a metal ion (M²⁺) by two dithiocarbamate ligands.
References
- 1. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel chelating agents and their effect on cadmium decorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hakon-art.com [hakon-art.com]
- 11. d-nb.info [d-nb.info]
- 12. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 13. Potentiometric determination of aminal stability constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ijmr.net.in [ijmr.net.in]
- 17. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tainstruments.com [tainstruments.com]
- 21. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Dithiocarbamate Pesticide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the detection and quantification of dithiocarbamate (DTC) pesticides. Experimental data on the performance of various techniques are presented to support methodological validation and selection.
Dithiocarbamates are a class of fungicides widely used in agriculture. Due to their chemical instability and low solubility, their analysis presents a significant challenge.[1][2] The most common analytical approach involves the hydrolysis of DTCs to carbon disulfide (CS₂), which is then measured.[3][4] However, methods that allow for the analysis of individual DTC compounds are also available.[5][6] This guide will delve into the validation parameters and experimental protocols for the principal analytical techniques used for DTC analysis: UV-Vis Spectrophotometry, Gas Chromatography (GC), and Liquid Chromatography (LC).
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the quantitative performance of different analytical methods for dithiocarbamate detection based on published experimental data. These parameters are crucial for method validation and for selecting the most appropriate technique for a given research or monitoring need.
Table 1: UV-Vis Spectrophotometric Methods
| Validation Parameter | Performance Characteristics |
| Principle | Indirect analysis based on the colorimetric measurement of a complex formed after acid hydrolysis of DTCs to CS₂.[7][8] |
| Linearity | Up to 5.0 mg/kg[9] |
| Limit of Detection (LOD) | 0.004 mg/kg[9] |
| Limit of Quantification (LOQ) | 0.013 mg/kg[9] |
| Recovery | 59% - 85%[7][8] |
| Precision (%RSD) | Not consistently reported |
Table 2: Gas Chromatography (GC) Methods
| Validation Parameter | Performance Characteristics |
| Principle | Indirect analysis of CS₂ produced from acid hydrolysis of DTCs, typically using a mass spectrometry (MS) detector.[3][4][10] |
| Linearity | 0.04 - 1.300 µg/mL (Thiram equivalent)[10]; 5 - 100 ppb (CS₂)[11] |
| Limit of Detection (LOD) | 0.005 µg/mL[10]; 0.025 mg/kg[3] |
| Limit of Quantification (LOQ) | 0.04 µg/mL[10]; 0.05 mg/kg[3][4] |
| Recovery | 75% - 104%[3][10] |
| Precision (%RSD) | < 12% (intraday), < 15% (interday)[3] |
Table 3: Liquid Chromatography (LC) Methods
| Validation Parameter | Performance Characteristics |
| Principle | Direct or derivatization-based analysis of individual DTCs using UV or MS detectors.[5][6][12] |
| Linearity | R² > 0.99[6] |
| Limit of Detection (LOD) | 0.01 - 0.02 mg/kg for specific DTCs (HPLC-UV)[7]; 0.032 - 0.061 µg/L for methylated derivatives (LC-MS/MS)[7] |
| Limit of Quantification (LOQ) | 0.05 mg/kg (for EBDTCs and PBDTCs)[13]; 0.11 - 0.21 µg/L for methylated derivatives (LC-MS/MS)[7] |
| Recovery | 78% - 106%[13]; 85.2% - 106.9%[7] |
| Precision (%RSD) | < 9.6%[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods reported in the scientific literature.
UV-Vis Spectrophotometric Method (Based on EPA Method 630)
This method is a widely used standard for the determination of total dithiocarbamates.
a) Principle: Dithiocarbamates are hydrolyzed with hot acid to produce carbon disulfide (CS₂). The evolved CS₂ is purged from the sample and absorbed in a solution containing copper (II) acetate and diethanolamine to form a yellow-colored complex. The absorbance of this complex is measured spectrophotometrically at 435 nm.[1][7][8]
b) Reagents:
-
Decomposition Reagent: Stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl).[1]
-
Color Reagent: Copper (II) acetate and diethanolamine in ethanol.[1]
-
Standard: Ziram is often used as the standard for total dithiocarbamates.[1]
c) Procedure:
-
A known volume of the sample is placed in a digestion flask.
-
The decomposition reagent is added.
-
The mixture is heated to boiling to facilitate the hydrolysis of DTCs to CS₂.
-
A stream of nitrogen is passed through the solution to carry the evolved CS₂ into an absorption tube containing the color reagent.
-
After the reaction is complete, the volume of the color reagent is adjusted with ethanol.
-
The absorbance is measured at 435 nm using a spectrophotometer.
-
The concentration of total dithiocarbamates is determined from a calibration curve prepared using standard solutions.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This is a common and robust method for the determination of total dithiocarbamates as CS₂.
a) Principle: Similar to the spectrophotometric method, DTCs are converted to CS₂ via acid hydrolysis. The volatile CS₂ is then extracted into an organic solvent (e.g., isooctane) and analyzed by GC-MS.[3][4][10]
b) Reagents:
c) Sample Preparation (Acid Hydrolysis and Extraction):
-
A homogenized sample is weighed into a reaction bottle.
-
An acidic solution of SnCl₂ is added.
-
A known volume of isooctane is added to the bottle.
-
The bottle is sealed and heated in a water bath (e.g., at 80°C for 1 hour) with periodic shaking.[10][11]
-
During heating, the DTCs hydrolyze to CS₂, which partitions into the isooctane layer.
-
After cooling, an aliquot of the isooctane layer is collected for GC-MS analysis.[10]
d) GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column is typically used.
-
Injector Temperature: e.g., 250°C[4]
-
Oven Temperature Program: A temperature gradient is used to separate CS₂ from other volatile components (e.g., start at 45°C, ramp to 125°C, then to 280°C).[4]
-
MS Detector: Operated in selected ion monitoring (SIM) mode for quantification of CS₂.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method allows for the specific determination of individual dithiocarbamate compounds, often after a derivatization step.
a) Principle: DTCs are extracted from the sample matrix and, if necessary, derivatized to form more stable and chromatographically amenable compounds. These derivatives are then separated by liquid chromatography and detected by tandem mass spectrometry.[6][7]
b) Reagents:
-
Extraction Solution: Often an alkaline solution containing a chelating agent like EDTA and a reducing agent like L-cysteine to stabilize the DTCs.[7]
-
Derivatizing Agent: Methyl iodide or dimethyl sulfate can be used to methylate the DTCs.[6][7]
-
Solvents: Acetonitrile, methanol, water, and formic acid are commonly used for extraction and as mobile phases.[6]
c) Sample Preparation and Derivatization:
-
The sample is extracted with the alkaline EDTA/cysteine solution.
-
For some methods, a derivatization step is performed by adding a methylating agent (e.g., dimethyl sulfate) to the extract.[6]
-
The mixture is vortexed and centrifuged.
-
The supernatant is filtered and diluted before injection into the LC-MS/MS system.[6]
d) LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid.[6]
-
Ionization Source: Electrospray ionization (ESI) is frequently used.[7]
-
MS/MS Detection: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the analytical methods described.
Caption: General workflow for dithiocarbamate analysis by UV-Vis Spectrophotometry.
Caption: General workflow for dithiocarbamate analysis by GC-MS.
Caption: General workflow for dithiocarbamate analysis by LC-MS/MS.
References
- 1. epa.gov [epa.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. iris.cnr.it [iris.cnr.it]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
Dithiocarbamate Catalysts: A Comparative Performance Guide in A3 Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of propargylamine derivatives is a critical step in the development of novel therapeutics and functional materials. The three-component A3 coupling reaction, which combines an aldehyde, an amine, and an alkyne, offers a highly atom-economical route to these valuable compounds. A variety of catalysts have been developed to facilitate this reaction, with dithiocarbamate-based complexes emerging as a promising class due to their stability, ease of synthesis, and catalytic activity. This guide provides a comparative analysis of the performance of various dithiocarbamate catalysts in the A3 coupling reaction, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Dithiocarbamate ligands are versatile chelating agents that form stable complexes with a wide range of transition metals.[1] This stability, coupled with the electronic properties of the dithiocarbamate moiety, allows for the fine-tuning of the catalytic activity of the metal center. This guide focuses on the comparative performance of dithiocarbamate complexes of different metals, particularly gold and nickel, in the synthesis of propargylamines.
Performance Comparison of Dithiocarbamate-Based Catalysts
The catalytic efficacy of dithiocarbamate complexes in the A3 coupling reaction is influenced by several factors, including the nature of the metal center, the substituents on the dithiocarbamate ligand, and the reaction conditions. Below is a summary of the performance of selected dithiocarbamate-based catalysts in the model A3 coupling reaction of benzaldehyde, piperidine, and phenylacetylene.
Table 1: Performance of Various Dithiocarbamate-Based Catalysts in the A3 Coupling of Benzaldehyde, Piperidine, and Phenylacetylene
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AuNPs@CS-AP@Fe3O4 | - | H2O | 90 | 24 | 85 | [2] |
| γ-AlO(OH)@C-NHCS2H·AuNPs | 0.1 | CHCl3 | 60 | Appropriate Time | High | [3] |
| --INVALID-LINK--2 | 0.9 | Solvent-free | 100 | 5 | 95 | [4] |
| NiO/OA-CuFe2O4 | 50 mg | Toluene | 100 | - | High | [5] |
Note: The reaction conditions and catalyst loading are not standardized across all studies, which presents a limitation for direct comparison. The data is compiled from different sources for illustrative purposes.
Key Observations:
-
Gold-based dithiocarbamate catalysts , particularly those immobilized on nanoparticles, have shown high efficiency in A3 coupling reactions, even in aqueous media.[2][3]
-
A binuclear nickel(II) complex has demonstrated excellent catalytic activity under solvent-free conditions, offering a greener alternative.[4]
-
The use of nanocatalysts , such as NiO/OA-CuFe2O4, also provides high yields, though the catalyst loading is reported in mass rather than mol%, making direct comparison challenging.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the synthesis of dithiocarbamate ligands and their application as catalysts in the A3 coupling reaction.
Protocol 1: General Synthesis of a Dithiocarbamate Ligand (Sodium Salt)
-
Dissolution: Dissolve the desired secondary amine (1 equivalent) and sodium hydroxide (1 equivalent) in ethanol in a round-bottom flask.
-
Reaction: Cool the mixture in an ice bath. Slowly add carbon disulfide (1 equivalent) dropwise while stirring vigorously.
-
Precipitation: Continue stirring for 2-4 hours at room temperature. The sodium dithiocarbamate salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: General Procedure for A3 Coupling Reaction Catalyzed by a Dithiocarbamate Complex
-
Reaction Setup: To a reaction vessel, add the aldehyde (1.0 mmol), amine (1.2 mmol), alkyne (1.5 mmol), and the dithiocarbamate catalyst (e.g., 0.1-1 mol%).
-
Solvent and Conditions: Add the appropriate solvent (if not solvent-free) and heat the mixture to the desired temperature (e.g., 60-100 °C).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst is used, it can be recovered by filtration. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
To better visualize the processes involved in dithiocarbamate-catalyzed A3 coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gold nanoparticle decorated dithiocarbamate modified natural boehmite as a catalyst for the synthesis of biologically essential propargylamines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03725D [pubs.rsc.org]
- 4. Correction: Antiproliferative activity of Ni(ii), Cu(ii), and Zn(ii) complexes of dithiocarbamate: synthesis, structural characterization, and thermal studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure and Function of Synthetic Carbamodithioic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of synthetic carbamodithioic acid esters, a class of organosulfur compounds with significant potential in medicinal chemistry. The information presented herein is intended to aid researchers in understanding the structure-activity relationships of these molecules and to provide detailed experimental protocols for their evaluation.
Structural and Functional Overview
This compound esters, also known as dithiocarbamates, are characterized by a central carbamodithioate moiety (-NC(S)S-). Variations in the substituents on the nitrogen atom (R1, R2) and the sulfur atom (R3) of the ester group lead to a diverse range of compounds with a wide spectrum of biological activities. These activities include anticancer, antimicrobial, antifungal, and antioxidant effects. The mechanism of action is often attributed to their ability to chelate metal ions, generate reactive oxygen species (ROS), and inhibit various enzymes.
Comparative Analysis of Biological Activity
The biological activity of this compound esters is highly dependent on their chemical structure. The following tables summarize quantitative data from various studies to facilitate a comparison of their performance.
Anticancer Activity
The in vitro cytotoxic activity of various this compound esters has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing anticancer potency.
| Compound ID | R1 | R2 | R3 (Ester Group) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | 4-methylpiperazin-1-yl | 3-cyano-3,3-diphenylpropyl | HL-60 | ~5-10 | [1] |
| 2 | H | 4-methylpiperazin-1-yl | 3-cyano-3,3-diphenylpropyl | Bel-7402 | >10 | [1] |
| 3g | H | 4-ethylpiperazin-1-yl | 2-cyano-2,2-diphenylethyl | HL-60 | ~5-10 | [1] |
| 3n | H | 4-propylpiperazin-1-yl | 2-cyano-2,2-diphenylethyl | Bel-7402 | <5 | [1] |
| 1m | isothiocyanato | (CH2)4SOCH3 | 4-chlorophenyl | SMMC-7721 | 1.8 ± 0.2 | [2] |
| 1m | isothiocyanato | (CH2)4SOCH3 | 4-chlorophenyl | A549 | 2.5 ± 0.3 | [2] |
| 2s | isothiocyanato | (CH2)4S(O)CH3 | 4-bromophenyl | SMMC-7721 | 2.1 ± 0.2 | [2] |
| 2s | isothiocyanato | (CH2)4S(O)CH3 | 4-bromophenyl | A549 | 3.2 ± 0.4 | [2] |
Note: The IC50 values are approximated from graphical data in some cases and are intended for comparative purposes. For exact values, please refer to the cited literature.
Antimicrobial Activity
This compound esters have also demonstrated significant activity against various microbial strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | R Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| Disaccharide monoesters | Lauric acid ester | Staphylococcus aureus | 63 | [3] |
| Disaccharide monoesters | Decanoic acid ester | Staphylococcus aureus | 125 | [3] |
| Disaccharide monoesters | Octanoic acid ester | Staphylococcus aureus | 250 | [3] |
| Disaccharide monoesters | Lauric acid ester | Escherichia coli O157:H7 | >4000 | [3] |
| Fatty acid esters | Monoglycerol laurate | Gram-positive organisms | Active | [4] |
| Fatty acid esters | Polyglycerol esters (C8-C12 fatty acids) | Gram-positive organisms | Generally Active | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
General Synthesis of S-Alkyl this compound Esters
This protocol describes a general method for the synthesis of S-alkyl this compound esters from an amine, carbon disulfide, and an alkyl halide.
Caption: Step-by-step workflow of the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound esters in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow of the Broth Microdilution Assay
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound ester in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Controls: Include a positive control (wells with microorganism and medium but no compound) and a negative control (wells with medium only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound esters are often mediated through their interaction with various cellular signaling pathways. A common mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.
Simplified Apoptosis Induction Pathway
Caption: A simplified signaling pathway for apoptosis induction by this compound esters.
This diagram illustrates a plausible mechanism where this compound esters induce an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction, subsequent activation of caspases (a family of proteases essential for apoptosis), and ultimately, programmed cell death.
Conclusion
Synthetic this compound esters represent a versatile class of compounds with significant therapeutic potential. This guide has provided a comparative overview of their structure-activity relationships, particularly in the context of anticancer and antimicrobial applications. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent derivatives. Further research into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.
References
- 1. Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel carbamodithioates as anti-proliferative agents against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of Surface-Active Properties and Antimicrobial Activities of Disaccharide Monoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Action of Esters of Polyhydric Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking new synthesis routes for dithiocarbamates against traditional methods.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dithiocarbamates, a versatile class of organosulfur compounds with wide-ranging applications in pharmaceuticals, agriculture, and materials science, has evolved significantly. This guide provides a comprehensive benchmark of new synthesis routes against traditional methods, offering a clear comparison of their performance based on experimental data.
At a Glance: Performance Comparison of Dithiocarbamate Synthesis Routes
The following table summarizes the key quantitative data for the synthesis of a representative dithiocarbamate, S-benzyl diethyldithiocarbamate, via traditional and modern synthetic methodologies.
| Parameter | Traditional Method | One-Pot, Solvent-Free Method | Copper-Catalyzed Cross-Coupling |
| Starting Materials | Diethylamine, Carbon Disulfide, Sodium Hydroxide, Benzyl Chloride | Diethylamine, Carbon Disulfide, Benzyl Chloride | Diethylamine, Carbon Disulfide, Phenylboronic Acid |
| Solvent | Ethanol/Water | None | Acetonitrile |
| Catalyst | None (Base-mediated) | None | Cu(OAc)₂ (10 mol%) |
| Temperature | 0-25°C | Room Temperature | 60°C |
| Reaction Time | Several hours | 10 - 30 minutes | 10 hours |
| Yield (%) | Typically 70-90% | ~98%[1] | ~92%[1] |
| Key Advantages | Well-established, inexpensive reagents | High atom economy, operational simplicity, environmentally friendly.[1][2] | Broad substrate scope, good for aryl dithiocarbamates.[1] |
| Key Disadvantages | Use of caustic base, longer reaction times, solvent waste | Exothermic reaction that may require cooling for scale-up | Requires a catalyst, higher temperature, longer reaction time |
Delving Deeper: Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.
Protocol 1: Traditional Synthesis of Sodium Diethyldithiocarbamate
This protocol outlines the conventional two-step method for synthesizing a dithiocarbamate salt.
Materials:
-
Diethylamine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol or Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (1 equivalent) and sodium hydroxide (1 equivalent) in ethanol or water.
-
Cool the flask in an ice bath to 0-4°C.
-
While stirring vigorously, slowly add carbon disulfide (1 equivalent) dropwise to the solution. The reaction is exothermic and the temperature should be maintained below 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
The sodium diethyldithiocarbamate salt will precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum.
Protocol 2: One-Pot, Solvent-Free Synthesis of S-Alkyl Dithiocarbamates
This method offers a highly efficient and environmentally friendly alternative to the traditional route.[2][3]
Materials:
-
Amine (e.g., Diethylamine, 1 mmol)
-
Carbon Disulfide (CS₂, 1.2 mmol)
-
Alkyl Halide (e.g., Benzyl Chloride, 1 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, mix the amine (1 mmol) and carbon disulfide (1.2 mmol) at room temperature.
-
To this mixture, add the corresponding alkyl halide (1 mmol).
-
Stir the reaction mixture at room temperature for 10-30 minutes.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the product with diethyl ether.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the purified S-alkyl dithiocarbamate.
Protocol 3: Copper-Mediated Three-Component Coupling for Aryl Dithiocarbamates
This protocol is particularly useful for the synthesis of aryl dithiocarbamates from boronic acids.[1]
Materials:
-
Boronic Acid (e.g., Phenylboronic Acid, 0.5 mmol)
-
Amine (e.g., Diethylamine, 0.6 mmol)
-
Carbon Disulfide (CS₂, 0.75 mmol)
-
Copper(II) Acetate (Cu(OAc)₂, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 1.0 mmol)
-
Acetonitrile (2 mL)
-
Screw-capped tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a screw-capped tube, add the boronic acid (0.5 mmol), amine (0.6 mmol), carbon disulfide (0.75 mmol), Cu(OAc)₂ (10 mol%), and K₂CO₃ (1.0 mmol).
-
Add acetonitrile (2 mL) to the tube and seal it.
-
Stir the reaction mixture at 60°C for 10 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired aryl dithiocarbamate.
Visualizing the Pathways: Synthesis Workflows
The following diagrams illustrate the logical flow of the different synthetic routes for dithiocarbamates.
Caption: General workflow for the traditional synthesis of dithiocarbamates.
Caption: Workflow for the one-pot, solvent-free synthesis of dithiocarbamates.
Caption: Workflow for the copper-catalyzed synthesis of aryl dithiocarbamates.
Conclusion
Modern synthetic routes for dithiocarbamates offer significant advantages over traditional methods in terms of efficiency, environmental impact, and operational simplicity. The one-pot, solvent-free approach is particularly noteworthy for its high yields, short reaction times, and adherence to the principles of green chemistry. While the traditional method remains a viable option, especially for large-scale production where cost is a primary driver, the newer methods provide valuable alternatives for researchers seeking more sustainable and efficient synthetic pathways. The copper-catalyzed method expands the synthetic toolbox, enabling the facile synthesis of aryl dithiocarbamates, which can be more challenging to access via traditional routes. The choice of method will ultimately depend on the specific requirements of the target molecule, desired scale, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Straightforward and Highly Efficient Catalyst-Free One-Pot Synthesis of Dithiocarbamates under Solvent-Free Conditions [organic-chemistry.org]
- 3. Straightforward and highly efficient catalyst-free one-pot synthesis of dithiocarbamates under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chelating Agents for Heavy Metal Remediation: Carbamodithioic Acid vs. Alternatives
For researchers, scientists, and professionals in drug development, the selection of an effective chelating agent is paramount for successful heavy metal remediation, whether in environmental applications or clinical toxicology. This guide provides an objective, data-driven comparison of carbamodithioic acid derivatives (dithiocarbamates) against other common chelating agents such as aminopolycarboxylic acids (EDTA, DTPA), "green" biodegradable chelators (EDDS, GLDA), and agents used in clinical practice (DMSA, Penicillamine).
Mechanism of Action: Precipitation vs. Solubilization
Chelating agents primarily differ in the solubility of the metal-chelate complex they form. This fundamental difference dictates their application and removal strategy.
-
Carbamodithioic Acids (Dithiocarbamates) : These organosulfur compounds act as potent ligands that form dense, water-insoluble precipitates with a wide range of heavy metals.[1] The dithiocarbamate functional group contains two sulfur atoms that bind strongly to a single metal ion, forming a stable five-membered ring.[1][2] This precipitation occurs over a broad pH range, facilitating the removal of the metal complex through simple filtration or sedimentation.[1][3]
-
Aminopolycarboxylic Acids (EDTA, DTPA) : Agents like Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) are versatile chelators that form stable, water-soluble complexes with metal ions.[1][4] This mechanism is ideal for soil washing and in-vivo applications where the mobilized metal needs to be transported in an aqueous phase for extraction or excretion.[1][5] EDTA's hexadentate structure, with four carboxyl and two amine groups, allows it to form strong chelates with numerous metal ions.[6] DTPA has an even stronger binding capacity for some metals and is effective across a broader pH range than EDTA.[7]
Caption: Mechanisms of metal remediation by precipitation vs. solubilization.
Data Presentation: Comparative Efficacy
The effectiveness of a chelating agent is dependent on the target metal, pH, and the environmental matrix. The following tables summarize quantitative data from various studies.
Table 1: Efficacy of Chelating Agents in Soil Remediation
| Chelating Agent | Target Metal(s) | Removal Efficiency / Recovery (%) | Optimal Conditions / Notes | Source(s) |
| Dithiocarbamates | Pb, Cu, Ag, Cd, Co, Ni, Zn, Fe | Nearly 100% for many metals | Effective at pH 4 and 7. Selectivity: Pb²⁺ ~ Cu²⁺ ~ Ag¹⁺ > Cd²⁺ > Co²⁺ > Ni²⁺ > Zn²⁺ > Fe²⁺. | [2] |
| EDTA | Pb, Cu, Zn, Cd, Ni, Cr | Ni: 88.2%, Cr: 96.1%, Pb: 73.5% | Highly effective but poor biodegradability.[8][9] Effective under mild acidic conditions.[10] | [10][11] |
| DTPA | Mn, Fe | Mn: 60% | Stronger binding and broader pH stability than EDTA.[7] | [12] |
| GLDA | Pb, Zn, Cd, Cu, Ni | Cu: 81.04%, Cd: 94% | Biodegradable alternative to EDTA.[9] Effective in acidic soils (pH 3-4).[6][8] | [6][8][9] |
| EDDS | General Heavy Metals | Comparable to EDTA | Considered superior in performance among green chelators, with 99% biodegradability in 28 days.[6][8] | [6][8] |
| MGDA | General Heavy Metals | Comparable to EDTA | Biodegradable and effective over a very broad pH range (2 to 13.5).[6][8] | [6][8] |
Table 2: Efficacy of Chelating Agents in Aqueous Solutions & Other Applications
| Chelating Agent | Target Metal(s) | Removal Efficiency (%) | Application Context | Source(s) |
| Dithiocarbamates | Fe, Cu | Fe: 98%, Cu: 96% | Removal from polluted water. | [13] |
| Dithiocarbamates | Cu from Cu-EDTA complex | Reduces Cu to < 0.5 mg/L | Wastewater treatment; demonstrates ability to break stronger complexes. | [1] |
| EDTA | Mn, Fe | Mn: 100%, Fe: 10-20% | Alkaline hydrogen peroxide environment. | [12] |
| D-Penicillamine | Cu, As, Pb, Hg | N/A (Urinary Excretion) | Clinical chelation therapy, drug of choice for Wilson's disease (copper overload).[14][15] | [14][15][16] |
| DMSA | Pb, Hg, As, Cd | N/A (Urinary Excretion) | Clinical chelation therapy, often a first-line choice for lead poisoning.[5][17] | [5][17] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the objective comparison of chelating agents.
Protocol 1: Comparative Soil Washing Experiment
This protocol outlines a general procedure for evaluating the efficacy of different chelating agents in removing heavy metals from contaminated soil.
Objective: To quantify and compare the heavy metal extraction efficiency of this compound (Dithiocarbamate) and other chelating agents (e.g., EDTA, DTPA, GLDA) from a contaminated soil sample.
Methodology:
-
Soil Preparation:
-
Collect a representative soil sample from the contaminated site.
-
Air-dry the soil, gently disaggregate, and sieve through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil thoroughly.
-
Characterize the soil for baseline heavy metal concentrations (e.g., using Atomic Absorption Spectroscopy - AAS after acid digestion), pH, and organic matter content.
-
-
Chelating Solution Preparation:
-
Prepare aqueous solutions of each chelating agent (e.g., sodium diethyldithiocarbamate, Na₂-EDTA, DTPA, GLDA) at a predetermined concentration (e.g., 0.1 M).
-
Adjust the pH of each solution to the desired experimental value (e.g., pH 4.5 or 7.0) using dilute acid or base.
-
-
Extraction Procedure:
-
For each chelating agent, place a known mass of prepared soil (e.g., 5.0 g) into a series of centrifuge tubes.
-
Add a specific volume of the corresponding chelating solution to achieve a desired soil-to-liquid ratio (e.g., 1:10 w/v).
-
Securely cap the tubes and place them on a mechanical shaker.
-
Agitate the suspensions for a defined period (e.g., 24 hours) at a constant temperature.
-
-
Phase Separation and Analysis:
-
After agitation, centrifuge the tubes at high speed (e.g., 4000 rpm for 20 minutes) to separate the solid and liquid phases.
-
Carefully decant the supernatant (the liquid extract).
-
Filter the supernatant through a 0.45 µm filter to remove any remaining suspended particles.
-
Analyze the filtered liquid extract for heavy metal concentrations using Flame Atomic Absorption Spectroscopy (FAAS) or Inductively Coupled Plasma (ICP) analysis.[10]
-
(Optional) Analyze the residual heavy metal concentration in the washed soil after drying.[1]
-
-
Calculation of Efficiency:
-
Calculate the extraction efficiency for each chelating agent using the formula: Efficiency (%) = (Concentration of metal in extract × Volume of extract) / (Initial concentration of metal in soil × Mass of soil) × 100
-
Caption: Experimental workflow for comparing chelating agent efficacy.
Protocol 2: Clinical Heavy Metal Provocation (Challenge) Test
This test is used in clinical settings to estimate the total body burden of a heavy metal, as baseline urine levels may not reflect stored tissue concentrations.[5]
Objective: To assess the excretion of heavy metals following the administration of a single dose of a chelating agent like DMSA or DMPS.[5]
Methodology:
-
Patient Preparation: The patient must be well-hydrated. Non-essential medications and mineral supplements are typically discontinued 24-48 hours prior to the test.[5]
-
Baseline Urine Collection: A pre-provocation urine sample is collected to measure baseline metal excretion.
-
Chelator Administration: A standardized dose of the chelating agent is administered (e.g., DMSA orally at 10 to 30 mg/kg).[5]
-
Urine Collection: All urine is collected for a specified period, typically 6 to 24 hours, in a certified metal-free container.[5]
-
Analysis: The collected urine is analyzed for heavy metal concentrations.
-
Interpretation: The post-provocation excretion levels are compared to established reference ranges to infer the body burden of specific toxic metals.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. dtpa chelating agent [thinkdochemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. hnsincere.com [hnsincere.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scienceandnature.org [scienceandnature.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ajol.info [ajol.info]
- 14. researchgate.net [researchgate.net]
- 15. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Penicillamine in metal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Guide to Dithiocarbamate Fungicides and Their Impact on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological effects of four widely used dithiocarbamate fungicides—mancozeb, thiram, ziram, and propineb—on non-target aquatic organisms. The information presented is collated from various scientific studies and is intended to assist in environmental risk assessment and the development of safer alternatives. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the key toxicological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of toxicity.
Comparative Toxicity Data
The acute toxicity of dithiocarbamate fungicides to non-target aquatic organisms varies depending on the specific compound and the test species. The following tables summarize the median lethal concentration (LC50) and median effective concentration (EC50) values for mancozeb, thiram, ziram, and propineb in three representative non-target organisms: the freshwater invertebrate Daphnia magna, the fish species Rainbow Trout (Oncorhynchus mykiss), and the freshwater green alga Scenedesmus subspicatus.
Table 1: Acute Toxicity of Dithiocarbamate Fungicides to Daphnia magna
| Fungicide | 48-hour LC50 (mg/L) | Reference |
| Mancozeb | 7 | [1] |
| Thiram | 0.19 - 0.21 | [2] |
| Ziram | Not Found | |
| Propineb | Not Found |
Table 2: Acute Toxicity of Dithiocarbamate Fungicides to Rainbow Trout (Oncorhynchus mykiss)
| Fungicide | 96-hour LC50 (mg/L) | Reference |
| Mancozeb | >0.91 (highly toxic) | [3] |
| Thiram | 0.13 | [4] |
| Ziram | 0.73 | [5] |
| Propineb | Not Found |
Table 3: Acute Toxicity of Dithiocarbamate Fungicides to Scenedesmus subspicatus
| Fungicide | 96-hour EC50 (mg/L) | Reference |
| Mancozeb | 0.5 - 2.7 | [6] |
| Thiram | Not Found | |
| Ziram | Not Found | |
| Propineb | 0.1 - 4.1 | [6] |
Mechanisms of Toxicity: Oxidative Stress and Disruption of Cellular Signaling
A primary mechanism underlying the toxicity of dithiocarbamate fungicides to non-target organisms is the induction of oxidative stress.[7][8] These compounds can lead to an overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative damage disrupts normal cellular function and can lead to cell death.
Dithiocarbamates have been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[7][9] Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress induced by dithiocarbamates, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes. These genes encode for a variety of protective enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which help to neutralize ROS and mitigate oxidative damage. However, prolonged or high-level exposure to dithiocarbamates can overwhelm this protective mechanism, leading to cellular damage.
dot
Caption: Generalized signaling pathway of dithiocarbamate-induced oxidative stress.
Experimental Protocols
The toxicological data presented in this guide are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of toxicity data across different studies and laboratories.
Experimental Workflow: Aquatic Ecotoxicity Testing
dot
Caption: General experimental workflow for aquatic ecotoxicity testing.
1. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater algae.
-
Test Organism: Commonly Pseudokirchneriella subcapitata or Scenedesmus subspicatus.
-
Principle: Exponentially growing algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.
-
Procedure:
-
Prepare a geometric series of at least five test concentrations and a control.
-
Inoculate flasks containing the test solutions and control medium with a low density of exponentially growing algae.
-
Incubate the flasks under constant illumination and temperature for 72 hours.
-
Measure algal biomass (e.g., by cell counts or spectrophotometry) at least every 24 hours.
-
-
Endpoint: The inhibition of growth is calculated relative to the control, and the EC50 (the concentration causing 50% inhibition of growth) is determined.
2. OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of substances to Daphnia magna.
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Procedure:
-
Prepare a geometric series of at least five test concentrations and a control in suitable test vessels.
-
Introduce a set number of young daphnids (e.g., 20 per concentration, divided into replicates) into each vessel.
-
Incubate the vessels at a constant temperature for 48 hours under a defined light-dark cycle.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The percentage of immobilized daphnids is determined for each concentration, and the LC50 (the concentration causing immobilization in 50% of the daphnids) is calculated.
3. OECD 203: Fish, Acute Toxicity Test
This test determines the acute lethal toxicity of substances to fish.
-
Test Organism: Commonly Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Principle: Fish are exposed to a range of concentrations of the test substance in a flow-through or static-renewal system for 96 hours.
-
Procedure:
-
Acclimate the fish to the test conditions.
-
Prepare a geometric series of at least five test concentrations and a control.
-
Introduce a set number of fish into each test chamber.
-
Maintain the exposure for 96 hours, ensuring adequate water quality (e.g., dissolved oxygen, temperature, pH).
-
Record the number of dead fish in each concentration at 24, 48, 72, and 96 hours.
-
-
Endpoint: The cumulative mortality data is used to calculate the LC50 (the concentration estimated to be lethal to 50% of the test fish).
References
- 1. waterquality.gov.au [waterquality.gov.au]
- 2. studiauniversitatis.ro [studiauniversitatis.ro]
- 3. mdpi.com [mdpi.com]
- 4. ppqs.gov.in [ppqs.gov.in]
- 5. reabic.net [reabic.net]
- 6. pjoes.com [pjoes.com]
- 7. Thiram induces myocardial oxidative damage and apoptosis in broilers via interfering their cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mancozeb exposure results in manganese accumulation and Nrf2-related antioxidant responses in the brain of common carp Cyprinus carpio - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of results from different analytical instruments for dithiocarbamate quantification.
For researchers, scientists, and drug development professionals, the accurate quantification of dithiocarbamates (DTCs) is critical. This guide provides a comprehensive cross-validation of results from different analytical instruments, offering a comparative analysis of their performance with supporting experimental data to facilitate informed decisions in analytical method selection.
Dithiocarbamates are a class of fungicides widely employed in agriculture, but their potential health risks necessitate rigorous monitoring of their residues in various matrices.[1] The inherent instability and low solubility of DTCs present analytical challenges.[1][2] Traditionally, their quantification has relied on non-specific methods involving the conversion of all DTCs to carbon disulfide (CS₂).[1][2] However, modern analytical techniques offer greater specificity and sensitivity. This guide compares the performance of four principal analytical methodologies: UV-Vis Spectrophotometry, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Electrochemical Methods.
Quantitative Performance Overview
The selection of an analytical instrument for dithiocarbamate quantification is a balance between sensitivity, specificity, cost, and sample throughput. The following tables summarize the key quantitative performance indicators for each technique based on published experimental data, providing a clear basis for comparison.
Table 1: Performance Characteristics of UV-Vis Spectrophotometric Methods
| Parameter | Performance |
| Principle | Colorimetric reaction following conversion to a colored complex or indirect measurement of CS₂ produced from acid hydrolysis.[2][3] |
| Limit of Detection (LOD) | 0.006 µg/mL - 0.1 mg CS₂/kg[2][4] |
| Linearity Range | Up to 40 µg/mL[2][4] |
| Recovery | 82% - 120%[2][5] |
| Advantages | Low cost, simple instrumentation.[6] |
| Disadvantages | Non-specific (measures total CS₂), potential for false positives from other sulfur-containing compounds.[6][7] |
Table 2: Performance Characteristics of Gas Chromatography (GC) Methods
| Parameter | Performance |
| Principle | Quantification of CS₂ derived from the acid digestion of DTCs using various detectors.[6][8] |
| Limit of Detection (LOD) | 0.005 µg/mL - 0.025 mg/kg[2][9] |
| Limit of Quantitation (LOQ) | 0.04 µg/mL - 0.05 mg/kg[8][9] |
| Recovery | 68% - 104%[6][8] |
| Advantages | High sensitivity and better recoveries compared to spectrophotometry.[6] |
| Disadvantages | Primarily a non-specific method for total DTCs as CS₂.[10] |
Table 3: Performance Characteristics of High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Performance |
| Principle | Direct analysis of individual DTC compounds, often after derivatization.[1][7] |
| Limit of Detection (LOD) | 0.01 mg/kg - 0.19 mg/kg[9][11] |
| Limit of Quantitation (LOQ) | 0.1 - 2.5 µg/kg[7][9] |
| Recovery | 59% - 120%[7][11] |
| Advantages | Allows for the specific quantification of individual DTCs.[1][10] |
| Disadvantages | Can be more complex and costly than other methods.[12] |
Table 4: Performance Characteristics of Electrochemical Methods
| Parameter | Performance |
| Principle | Measurement of the electrochemical response (e.g., current, potential) of DTCs at an electrode surface.[12][13] |
| Linear Range | 1x10⁻⁶ – 5x10⁻³ mol/L[13] |
| Advantages | Simpler and cheaper than spectroscopic and chromatographic techniques, suitable for portable devices.[6][12] |
| Disadvantages | Can have insufficient specificity and be prone to interferences in complex samples.[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following are generalized protocols for the key analytical techniques discussed.
UV-Vis Spectrophotometric Method (Based on CS₂)
This method remains a widely used technique for the determination of total dithiocarbamate content.[6]
Protocol:
-
Sample Preparation and Hydrolysis: A known quantity of the sample is subjected to hot acid digestion (e.g., using hydrochloric acid) in the presence of a reducing agent like stannous chloride.[2][8] This process quantitatively converts all dithiocarbamates into carbon disulfide (CS₂).[8]
-
CS₂ Trapping: The evolved CS₂ gas is purged with an inert gas (e.g., nitrogen) and trapped in a solution containing a reagent that forms a colored complex with CS₂.[5][6] A common trapping solution is an ethanolic solution of copper acetate and diethanolamine, which forms a yellow copper(II) dithiocarbamate complex.[6]
-
Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured at its maximum absorbance wavelength (typically around 435 nm) using a UV-Vis spectrophotometer.[6]
-
Quantification: The concentration of dithiocarbamates in the original sample, expressed as mg CS₂/kg, is calculated by comparing the absorbance to a calibration curve prepared using standard solutions of a known dithiocarbamate or CS₂.[2]
Gas Chromatography (GC-MS) Method (Based on CS₂)
This is a highly sensitive and widely adopted method for the quantification of total dithiocarbamates.[6]
Protocol:
-
Sample Preparation and Hydrolysis: Similar to the spectrophotometric method, a known amount of the sample undergoes hot acid digestion with stannous chloride in a sealed vial to convert dithiocarbamates to CS₂.[8]
-
CS₂ Extraction: An organic solvent, such as isooctane, is added to the reaction vessel to extract the liberated CS₂.[8]
-
GC-MS Analysis: An aliquot of the organic layer containing the extracted CS₂ is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).[8]
-
Separation and Detection: The CS₂ is separated from other volatile components on a suitable GC column and detected by the mass spectrometer.
-
Quantification: The concentration of CS₂ is determined by comparing the peak area to a calibration curve prepared from standards. The total dithiocarbamate content in the original sample is then calculated.[8]
High-Performance Liquid Chromatography (HPLC-UV/MS-MS) Method
HPLC methods are crucial for the specific analysis of individual dithiocarbamate compounds, which is important for accurate toxicological assessment as different DTCs have varying toxicities.[1][14]
Protocol:
-
Extraction: Dithiocarbamates are extracted from the sample matrix using a suitable solvent, often an alkaline solution containing a chelating agent like EDTA to stabilize the DTCs.[7][10]
-
Derivatization (Optional but common): As many dithiocarbamates are not directly amenable to reverse-phase HPLC, they are often derivatized to form more stable and chromatographically resolvable compounds.[7] A common derivatization agent is an alkylating agent like methyl iodide or dimethyl sulfate.[7][11]
-
Clean-up: The extract may undergo a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[6]
-
HPLC Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). The individual dithiocarbamate derivatives are separated based on their differential partitioning between the mobile and stationary phases.
-
Detection: The separated compounds are detected using a UV detector or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS).[6][7]
-
Quantification: The concentration of each dithiocarbamate is determined by comparing its peak area or response to that of a corresponding analytical standard.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of each analytical process, the following diagrams have been generated using the DOT language.
Caption: Workflow for dithiocarbamate quantification using UV-Vis Spectrophotometry.
Caption: Workflow for dithiocarbamate quantification using Gas Chromatography-Mass Spectrometry.
Caption: Workflow for the specific quantification of individual dithiocarbamates using HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of dithiocarbamate fungicide residues in food by a spectrophotometric method using a vertical disulfide reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Electrochemical Studies of Dithiocarbamates and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Carbamodithioic Acid Derivatization Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of carbamodithioic acids and their salts, dithiocarbamates, is crucial for applications ranging from pesticide residue analysis to the development of novel therapeutics. The inherent instability and low volatility of these compounds necessitate a derivatization step prior to chromatographic analysis. This guide provides an objective comparison of the two primary methodologies for carbamodithioic acid derivatization, with a focus on the reproducibility of these methods as reported in published literature.
The two main approaches for the analysis of carbamodithioic acids are an indirect method based on acid hydrolysis to carbon disulfide (CS₂) and direct derivatization of the intact molecule. The choice of method significantly impacts the specificity and, critically, the reproducibility of the results.
Comparison of Derivatization Strategies
The most common methods for preparing carbamodithioic acids for analysis are acid-catalyzed decomposition to carbon disulfide and direct alkylation of the dithiocarbamate moiety. Methylation, using reagents such as methyl iodide, is the most frequently employed direct derivatization technique.
Quantitative Performance of Derivatization Methods
The reproducibility of an analytical method is paramount for ensuring the validity and comparability of results across different laboratories and studies. The following tables summarize the reported quantitative performance data for both the indirect carbon disulfide method and the direct methylation derivatization of dithiocarbamates.
Table 1: Reproducibility and Recovery Data for the Indirect Carbon Disulfide (CS₂) Method
| Matrix | Analyte | Recovery (%) | RSDr (%) (Repeatability) | RSDR (%) (Reproducibility) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| Grape, Green Chilli, Tomato, Potato, Brinjal, Pineapple, Chayote | Dithiocarbamates | 75-104 | <15 | Not Reported | ≤40 | [1] |
| Cardamom | Dithiocarbamates (as Thiram) | 75-98 | <12 | <15 | 50 | [2] |
| Black Pepper | Dithiocarbamates (as Thiram) | 76-98 | <12 | <15 | 50 | [2] |
| Various Plant Products | Dithiocarbamates | Not Specified | 4.6-18.5 | Not Reported | Not Specified | [3] |
Table 2: Reproducibility and Recovery Data for Direct Derivatization Methods (primarily methylation)
| Matrix | Analyte(s) | Derivatizing Agent | Recovery (%) | RSD (%) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Apple, Cucumber, Tomato, Rice, Soil | Thiram, Mancozeb, Propineb | Methyl Iodide | 70.8-105.3 | 0.6-13.7 | 0.003-0.026 | 0.011-0.105 | [4] |
| Fruits and Vegetables | Ziram, Ferbam, Thiram, Maneb, Zineb, Nabam, Metiram, Mancozeb, Propineb | Not specified in abstract | Mean recovery reported | RSDr and RSDR reported | LODs obtained | Not specified in abstract | [5][6] |
| Various Food Crops | Zineb, Ziram, Thiram | Methyl Iodide | 58.7-84.8 | Not Reported | 0.01-0.02 | Not Reported | [4] |
| Fruits, Vegetables, Mushrooms | Propineb, Mancozeb | Dimethyl Sulfate | 85.2-106.9 | Not Reported | Not Reported | 0.0004-0.0015 | [7] |
| Human Plasma | Ditiocarb | Methyl Iodide | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| Human Urine | Ditiocarb | Methyl Iodide | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible results. Below are representative methodologies for the indirect carbon disulfide and direct methylation derivatization approaches.
Protocol 1: Indirect Derivatization via Acid Hydrolysis to Carbon Disulfide
This method is a widely used approach for the determination of total dithiocarbamate content.
Principle: Dithiocarbamates are hydrolyzed in the presence of an acid and a reducing agent (e.g., tin(II) chloride) to liberate carbon disulfide (CS₂).[1][3] The volatile CS₂ is then partitioned into an organic solvent and quantified, typically by gas chromatography.
Procedure:
-
A homogenized sample is weighed into a reaction flask.
-
An organic solvent, such as isooctane, is added for the extraction of CS₂.
-
An acidic solution containing a reducing agent (e.g., aqueous HCl with SnCl₂) is added to the sample.[1]
-
The mixture is heated to facilitate the hydrolysis of dithiocarbamates to CS₂.
-
During heating, the liberated CS₂ partitions into the organic solvent layer.
-
After cooling, an aliquot of the organic layer is taken for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or another suitable detector.[1][2]
Protocol 2: Direct Derivatization by Methylation
This method allows for the specific analysis of individual dithiocarbamate compounds.
Principle: The dithiocarbamate anion is S-alkylated, most commonly with methyl iodide, to form a more stable and less polar S-methyl ester derivative, which is amenable to chromatographic separation and detection.
Procedure for Ditiocarb in Human Plasma:
-
Protein Precipitation: 500 µL of plasma is mixed with 1 mL of cold acetonitrile to precipitate proteins. The mixture is vortexed and then centrifuged.[8]
-
Derivatization: The supernatant is transferred to a clean tube, and 50 µL of methyl iodide is added. The mixture is vortexed and allowed to react at room temperature for 15 minutes. This reaction converts ditiocarb to its more stable S-methyl ester.[8]
-
Sample Preparation for Analysis: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for HPLC analysis.[8]
Procedure for Dithiocarbamate Fungicides in Food Samples:
-
Extraction: The sample is extracted with an alkaline solution of EDTA and L-cysteine to stabilize the dithiocarbamates.[4]
-
pH Adjustment and Derivatization: The pH of the extract is adjusted, and derivatization is carried out by adding a solution of methyl iodide.[4]
-
Liquid-Liquid Extraction: The S-methylated derivatives are extracted into an organic solvent.
-
Concentration and Reconstitution: The organic layer is separated, concentrated, and the residue is reconstituted in a suitable solvent for HPLC analysis.[4]
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the indirect and direct derivatization methods.
Conclusion
The reproducibility of methods for the derivatization of carbamodithioic acids is influenced by the chosen analytical strategy. The indirect method, involving acid hydrolysis to CS₂, is a well-validated and rugged approach for determining total dithiocarbamate content, with reported repeatability (RSDr) generally below 15%.[1][2] However, it lacks the specificity to distinguish between different dithiocarbamate compounds.
Direct derivatization, most commonly through methylation, offers the advantage of specificity for individual carbamodithioic acids. Published data on methylation with methyl iodide demonstrates good recoveries and acceptable precision, with RSD values often below 15%.[4] This suggests that when a specific analysis of a particular this compound is required, direct derivatization can be a reproducible method.
For researchers and drug development professionals, the choice between these methods will depend on the analytical objective. For total dithiocarbamate screening, the indirect CS₂ method is a robust and reproducible option. For the specific quantification of a particular this compound or its metabolites, a direct derivatization method, such as methylation, is necessary. The provided data and protocols offer a foundation for selecting and implementing a derivatization strategy that balances the need for specificity with the requirement for high reproducibility. Further inter-laboratory validation studies would be beneficial to more comprehensively compare the reproducibility of different direct derivatization agents.
References
- 1. Validation of a GC-MS method for the estimation of dithiocarbamate fungicide residues and safety evaluation of mancozeb in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Carbamodithioic Acid: A Comprehensive Guide for Laboratory Personnel
Essential safety and logistical information for the proper handling and disposal of carbamodithioic acid and its derivatives is critical for maintaining a safe laboratory environment. This guide provides detailed procedural steps to mitigate risks and ensure compliance with waste management protocols.
This compound and its salts, commonly known as dithiocarbamates, are widely used in research and industrial processes. However, these compounds are classified as hazardous waste and exhibit significant toxicity to aquatic life.[1] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, strict adherence to established disposal procedures is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat.[2][3] All handling of this compound waste should be conducted in a well-ventilated fume hood to avoid inhalation of any potentially harmful vapors or dust.[2]
In the event of a spill, the affected area should be immediately isolated. For solid spills, the material should be dampened with water to prevent dust formation and then carefully transferred to a sealed, labeled container for disposal.[4] Contaminated surfaces should be thoroughly cleaned with a soap and water solution.[4]
Quantitative Data Summary
The following table summarizes key quantitative data related to the hazards and properties of this compound and its derivatives.
| Property | Value | Source(s) |
| Acute Aquatic Toxicity (LC50, fish, 96h) | 1.640 µg/l | [1] |
| Acute Aquatic Toxicity (ErC50, algae, 96h) | 1.4 mg/l | [1] |
| Chronic Aquatic Toxicity (LC50, aquatic invertebrates, 21d) | 30 µg/l | [1] |
| Incompatibility | Strong oxidizing agents, acids | [4] |
| Decomposition Products | Carbon disulfide, amines, nitrogen oxides, sulfur oxides | [4] |
Experimental Protocols for Disposal
Two primary methods for the chemical degradation of this compound waste in a laboratory setting are detailed below. These procedures should only be performed by trained personnel.
Method 1: Oxidation with Sodium Hypochlorite
This method utilizes a common laboratory disinfectant to oxidize this compound into less harmful substances.
Materials:
-
This compound waste solution
-
Sodium hypochlorite solution (household bleach, typically 5-6%)[5]
-
Large beaker
-
Stir bar and stir plate
-
pH meter or pH paper
Procedure:
-
Place the beaker containing the this compound waste solution on a stir plate within a fume hood.
-
Begin stirring the solution.
-
Slowly and carefully add a 1:10 volume/volume dilution of household bleach to the waste solution.[5] For waste with a high organic load, a 1:5 dilution may be necessary.[5]
-
Monitor the reaction. The degradation of sodium diethyldithiocarbamate with sodium hypochlorite can be rapid, with a high degradation rate achieved within one minute.[4]
-
Allow the reaction to proceed for at least 30 minutes to ensure complete degradation.
-
Check the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 using dilute acid or base.
-
The final solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
The degradation pathway involves the breakdown of the dithiocarbamate into carbon disulfide and an amine, which are then further oxidized to carbon dioxide, nitrogen, and sulfate or elemental sulfur.[4]
Method 2: Acid Hydrolysis
This method relies on the decomposition of this compound in an acidic environment. Caution: This procedure generates toxic and flammable carbon disulfide (CS2) gas and must be performed in a certified chemical fume hood.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
A three-necked round-bottom flask equipped with a dropping funnel and a gas outlet tube
-
A gas scrubbing apparatus containing a solution of sodium hypochlorite to trap the evolved CS2
-
Stir bar and stir plate
Procedure:
-
Assemble the apparatus in a fume hood, ensuring the gas outlet tube is connected to the gas scrubber.
-
Place the this compound waste into the round-bottom flask with a stir bar.
-
Slowly add the dilute hydrochloric acid to the flask from the dropping funnel while stirring. Dithiocarbamates readily decompose under acidic conditions.[6][7]
-
Control the rate of acid addition to manage the evolution of carbon disulfide gas.
-
Continue stirring for at least one hour after the acid addition is complete to ensure full decomposition.
-
The remaining aqueous solution in the flask should be neutralized with a suitable base (e.g., sodium hydroxide solution) to a pH between 6 and 8.
-
Dispose of the neutralized solution and the contents of the gas scrubber in accordance with local hazardous waste regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. (PDF) Study on the Degradation of Sodium [research.amanote.com]
- 2. mdpi.com [mdpi.com]
- 3. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. uwo.ca [uwo.ca]
- 6. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 7. encyclopedia.pub [encyclopedia.pub]
Safeguarding Your Research: A Comprehensive Guide to Handling Carbamodithioic Acid
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Carbamodithioic acid and its derivatives. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of chemotherapy-grade gloves that meet ASTM D6978 standards.[4] The outer glove should be disposed of immediately after handling the compound. The inner glove should be changed every 30 minutes or immediately if contamination is suspected.[4][5] |
| Eye and Face Protection | Safety goggles and face shield | Use chemical splash goggles that provide a complete seal around the eyes.[1][5] A full-face shield must be worn over the goggles to protect against splashes.[5][6] |
| Body Protection | Disposable, fluid-resistant gown | Wear a long-sleeved, disposable gown made of a material demonstrated to resist permeability by hazardous chemicals.[4] Gowns should be changed every 2-3 hours or immediately upon contamination.[4] |
| Respiratory Protection | NIOSH-approved respirator | In cases of potential aerosol generation or when working outside of a certified chemical fume hood, a NIOSH-approved N95 or higher respirator is required.[1][4] Ensure proper fit testing and training before use. |
| Foot Protection | Closed-toe shoes and shoe covers | Substantial, closed-toe shoes are required. Disposable shoe covers must be worn and discarded before exiting the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
1. Pre-Handling Preparations:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a fully stocked spill kit, an emergency eyewash station, and a safety shower are readily accessible and have been recently inspected.[7]
-
Waste Containers: Prepare clearly labeled, dedicated waste containers for solid and liquid this compound waste.
2. Handling Procedure:
-
Donning PPE: Before entering the designated handling area, don all required PPE as specified in the table above.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within the chemical fume hood to minimize the risk of inhalation. Use a disposable weighing paper or boat.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. Keep containers closed when not in use.
-
Avoiding Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating agent.
-
Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of all disposable PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes contaminated gloves, gowns, weighing papers, and other disposable materials. The container must be clearly labeled as "this compound Solid Waste". |
| Liquid Waste | Labeled, leak-proof, and shatter-resistant container | Includes unused solutions and contaminated solvents. The container must be clearly labeled as "this compound Liquid Waste" and the components must be listed. |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes needles, syringes, and other contaminated sharps. |
All waste must be disposed of through the institution's hazardous waste management program.[2] Do not dispose of this compound waste down the drain or in the regular trash.[2][8]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
